molecular formula C24H33FN7O7P B3025670 Bemnifosbuvir CAS No. 1998705-64-8

Bemnifosbuvir

Cat. No.: B3025670
CAS No.: 1998705-64-8
M. Wt: 581.5 g/mol
InChI Key: OISLSHLAXHALQZ-LZEIJKKFSA-N
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Description

Bemnifosbuvir is under investigation in clinical trial NCT05629962 (SUNRISE-3: Efficacy and Safety of this compound in High-risk Outpatients With COVID-19).
This compound is an orally bioavailable direct-acting antiviral and purine nucleotide prodrug, with potential antiviral activity against a variety of RNA viruses. Upon oral administration, this compound, being a prodrug, is metabolized into its active form. The active form inhibits the activity of viral RNA-dependent RNA polymerase. This results in the termination of viral RNA transcription, decreases viral RNA production and inhibits viral RNA replication.
phosphoramidate prodrug of 2’-fluoro-2’-C-methylguanosine-5'-monophosphate

Properties

CAS No.

1998705-64-8

Molecular Formula

C24H33FN7O7P

Molecular Weight

581.5 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C24H33FN7O7P/c1-13(2)37-21(34)14(3)31-40(35,39-15-9-7-6-8-10-15)36-11-16-18(33)24(4,25)22(38-16)32-12-28-17-19(27-5)29-23(26)30-20(17)32/h6-10,12-14,16,18,22,33H,11H2,1-5H3,(H,31,35)(H3,26,27,29,30)/t14-,16+,18+,22+,24+,40-/m0/s1

InChI Key

OISLSHLAXHALQZ-LZEIJKKFSA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

Bemnifosbuvir's Mechanism of Action Against RNA Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bemnifosbuvir (formerly AT-527) is an orally bioavailable, investigational guanosine (B1672433) nucleotide prodrug with potent, pan-genotypic antiviral activity against a range of RNA viruses, most notably Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] Its mechanism of action is centered on the intracellular delivery and conversion to a pharmacologically active triphosphate form, AT-9010, which acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2] A unique feature of its activity against SARS-CoV-2 is a dual-targeting mechanism, inhibiting both the canonical RdRp active site and the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain.[3][4] This dual inhibition, coupled with a high barrier to resistance, positions this compound as a promising candidate for antiviral therapy.[4][5]

Introduction to this compound

This compound is a phosphoramidate (B1195095) prodrug of a 2'-fluoro-2'-C-methylguanosine monophosphate analogue.[1] This chemical modification enhances its oral bioavailability and facilitates its uptake into target cells. Once inside the cell, it undergoes a multi-step enzymatic conversion to its active triphosphate metabolite, AT-9010.[1][2] This active form mimics the natural guanosine triphosphate (GTP) and is incorporated into the nascent viral RNA chain by the viral RdRp, leading to chain termination and inhibition of viral replication.[6]

Metabolic Activation Pathway

The conversion of this compound to its active triphosphate form, AT-9010, is a critical prerequisite for its antiviral activity. This process involves a precise five-step enzymatic cascade within the host cell.[7]

The key enzymatic steps are:

  • Initial Hydrolysis: The prodrug moiety is first cleaved by Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1).[8]

  • Phosphoramidate Cleavage: The resulting intermediate is then processed by the Histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to yield the monophosphate form.

  • Deamination: Adenosine deaminase-like protein 1 (ADALP1) subsequently modifies the base.

  • First Phosphorylation: Guanylate kinase 1 (GUK1) catalyzes the addition of the second phosphate (B84403) group.[7]

  • Second Phosphorylation: Finally, Nucleoside diphosphate (B83284) kinase (NDPK) adds the terminal phosphate to generate the active AT-9010.[7]

Bemnifosbuvir_Activation This compound This compound (AT-527) Intermediate1 Intermediate Metabolite This compound->Intermediate1 CatA / CES1 Monophosphate Monophosphate Form Intermediate1->Monophosphate HINT1 Modified_MP Modified Monophosphate Monophosphate->Modified_MP ADALP1 Diphosphate Diphosphate Form Modified_MP->Diphosphate GUK1 AT9010 AT-9010 (Active Triphosphate) Diphosphate->AT9010 NDPK

Fig. 1: Metabolic Activation Pathway of this compound.

Mechanism of Action Against RNA Viruses

The active triphosphate metabolite, AT-9010, is a potent and selective inhibitor of viral RNA-dependent RNA polymerases.

Inhibition of HCV NS5B Polymerase

In the context of Hepatitis C Virus, AT-9010 acts as a chain terminator. It competes with the natural GTP for incorporation into the elongating RNA strand by the NS5B polymerase. Once incorporated, the 2'-fluoro-2'-C-methyl modification on the ribose sugar sterically hinders the formation of the next phosphodiester bond, thereby halting further RNA synthesis.[1]

Dual Inhibition of SARS-CoV-2 RdRp

Against SARS-CoV-2, AT-9010 exhibits a unique dual mechanism of action, targeting two distinct functional sites within the viral RdRp (nsp12).[3][4]

  • RdRp Catalytic Site Inhibition: Similar to its action against HCV, AT-9010 is incorporated into the nascent viral RNA, leading to premature chain termination.[6]

  • NiRAN Domain Inhibition: AT-9010 also binds to the N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12.[4][6] The NiRAN domain is essential for viral replication, and its inhibition by AT-9010 provides an additional mechanism to disrupt the viral life cycle.[9] This dual-targeting is believed to contribute to a higher barrier to the development of viral resistance.[4][5]

Dual_Inhibition_Mechanism cluster_RdRp SARS-CoV-2 RdRp (nsp12) RdRp_site RdRp Catalytic Site Chain_Termination RNA Chain Termination RdRp_site->Chain_Termination NiRAN_site NiRAN Domain NiRAN_Inhibition Inhibition of NiRAN Function NiRAN_site->NiRAN_Inhibition AT9010 AT-9010 AT9010->RdRp_site AT9010->NiRAN_site Viral_Replication_Inhibition Inhibition of Viral Replication Chain_Termination->Viral_Replication_Inhibition NiRAN_Inhibition->Viral_Replication_Inhibition

Fig. 2: Dual Mechanism of Action of AT-9010 against SARS-CoV-2 RdRp.

Quantitative Data

The following tables summarize the in vitro efficacy and inhibitory activity of this compound and its active metabolite, AT-9010.

Table 1: In Vitro Efficacy of this compound against RNA Viruses

Virus (Genotype/Variant)Cell LineAssay TypeParameterValueReference
HCV (GT1a)RepliconEC5012.8 nM[10]
HCV (GT1b)RepliconEC5012.5 nM[10]
HCV (GT2a)RepliconEC509.2 nM[10]
HCV (GT3a)RepliconEC5010.3 nM[10]
HCV (GT4a)RepliconEC5014.7 nM[10]
HCV (GT5a)RepliconEC5028.5 nM[10]
SARS-CoV-2Human Airway Epithelial CellsEC900.47 µM[10]

Table 2: Inhibitory Activity of AT-9010

Target EnzymeVirusAssay TypeParameterValueReference
NS5B PolymeraseHCVIC500.15 µM[1]
Human DNA Polymerase αHumanIC50> 100 µM[1]
Human DNA Polymerase βHumanIC50> 100 µM[1]
Human DNA Polymerase γHumanIC50> 100 µM[1]
Human Mitochondrial RNA PolymeraseHumanIC50> 100 µM[1]

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol describes a common method for determining the 50% effective concentration (EC50) of an antiviral compound using a luciferase-based HCV replicon assay.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin-streptomycin.

  • G418 for selection of replicon-containing cells.

  • This compound stock solution in DMSO.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in DMEM without G418. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be ≤0.5%.

  • Treatment: Remove the culture medium from the plates and add the diluted this compound to the respective wells. Include vehicle control (DMSO) and no-drug control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of HCV replication for each drug concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the drug concentration and determine the EC50 value using a non-linear regression analysis.

In Vitro Resistance Selection in HCV Replicon Cells

This protocol outlines a general method for selecting for antiviral resistance in a cell culture model.

Procedure:

  • Initial Exposure: Culture HCV replicon-containing cells in the presence of a low concentration of this compound (e.g., at or slightly above the EC50 value).

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium over several passages as the cells begin to grow more consistently in the presence of the drug.

  • Isolation of Resistant Clones: Once cells are able to grow in high concentrations of this compound, isolate individual cell clones.

  • Phenotypic Analysis: Determine the EC50 of this compound against the selected resistant clones to quantify the fold-change in resistance compared to the wild-type replicon.

  • Genotypic Analysis: Sequence the relevant viral genes (e.g., NS5B for HCV) from the resistant clones to identify mutations that may confer resistance.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_enzyme Enzymatic Assays cluster_resistance Resistance Profiling replicon_assay HCV Replicon Assay ec50_determination EC50 Determination replicon_assay->ec50_determination rdrp_assay RdRp Inhibition Assay ic50_determination IC50/Ki Determination rdrp_assay->ic50_determination niran_assay NiRAN Inhibition Assay niran_assay->ic50_determination resistance_selection In Vitro Resistance Selection genotypic_analysis Genotypic Analysis (Sequencing) resistance_selection->genotypic_analysis phenotypic_analysis Phenotypic Analysis (Fold-change in EC50) resistance_selection->phenotypic_analysis

Fig. 3: General Experimental Workflow for Evaluating this compound.

Resistance Profile

A key advantage of this compound is its high barrier to resistance.[5] For HCV, the S282T mutation in the NS5B polymerase is a known resistance-associated substitution for other nucleoside inhibitors like sofosbuvir (B1194449).[11][12] However, this compound has been shown to remain fully active against sofosbuvir-resistant strains.[13] The dual mechanism of action against SARS-CoV-2 is also expected to make the development of resistance more challenging for the virus.[3][4]

Conclusion

This compound is a promising oral antiviral agent with a well-defined mechanism of action against a range of RNA viruses. Its efficient intracellular conversion to the active triphosphate, AT-9010, and the subsequent inhibition of the viral RdRp through chain termination are central to its efficacy. The unique dual-targeting of both the RdRp and NiRAN domains of the SARS-CoV-2 polymerase provides a compelling rationale for its continued development. The high barrier to resistance further enhances its potential as a valuable therapeutic option in the fight against viral diseases. Further research and clinical trials are ongoing to fully elucidate its clinical utility.

References

The Discovery and Chemical Synthesis of Bemnifosbuvir (AT-527): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemnifosbuvir (AT-527) is an investigational, orally bioavailable, guanosine (B1672433) nucleotide prodrug that has demonstrated potent antiviral activity against several RNA viruses, including hepatitis C virus (HCV) and SARS-CoV-2.[1][2][3] Developed by Atea Pharmaceuticals, it was initially designed as a treatment for HCV and was later repurposed for COVID-19.[1][2] this compound is the hemisulfate salt of AT-511, a phosphoramidate (B1195095) prodrug that is metabolized intracellularly to its active triphosphate form, AT-9010.[1][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, chemical synthesis, and clinical evaluation of this compound.

Discovery and Development

This compound emerged from research efforts to develop potent and safe oral antiviral therapies for HCV. The core strategy behind its design was the "ProTide" (prodrug nucleotide) approach, which aims to bypass the often inefficient initial phosphorylation step of nucleoside analogues by delivering a pre-formed nucleotide monophosphate into the cell.[5] This approach enhances the intracellular concentration of the active triphosphate metabolite, thereby increasing antiviral potency.

Initially showing promise against a range of HCV genotypes, this compound's development was later extended to address the COVID-19 pandemic, given that SARS-CoV-2 is also an RNA virus that relies on an RNA-dependent RNA polymerase (RdRp) for replication.[6]

Mechanism of Action

This compound exerts its antiviral effect through a multi-step intracellular activation process that culminates in the inhibition of the viral RNA-dependent RNA polymerase (RdRp).

Intracellular Activation Pathway

The metabolic activation of this compound to its active triphosphate form, AT-9010, involves a series of enzymatic steps. The hemisulfate salt, AT-527, dissociates to the free base, AT-511, which then enters the target cell.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AT-527 This compound (AT-527) (Hemisulfate Salt) AT-511_ext AT-511 (Free Base) AT-527->AT-511_ext Dissociation AT-511_int AT-511 AT-511_ext->AT-511_int Cellular Uptake AT-551 AT-551 (L-alanyl intermediate) AT-511_int->AT-551 Esterases AT-229_AT-273 AT-229 & AT-273 (Nucleoside Metabolites) AT-551->AT-229_AT-273 Phosphoramidase AT-9010 AT-9010 (Active Triphosphate) AT-229_AT-273->AT-9010 Kinases Viral_RdRp Viral RNA Polymerase (RdRp) AT-9010->Viral_RdRp Incorporation Inhibition Inhibition of Viral Replication Viral_RdRp->Inhibition

Caption: Intracellular activation pathway of this compound (AT-527).
Inhibition of Viral RdRp

The active metabolite, AT-9010, acts as a competitive inhibitor of the natural guanosine triphosphate (GTP) for incorporation into the nascent viral RNA chain by the RdRp. Once incorporated, AT-9010 leads to chain termination, thereby halting viral replication.[7] A unique feature of this compound's mechanism of action against SARS-CoV-2 is its dual targeting of the RdRp. It is proposed to inhibit both the RNA chain termination at the RdRp active site and the nucleotityltransferase (NiRAN) domain of the polymerase.[6][7]

Chemical Synthesis

The chemical synthesis of this compound (AT-527) involves the preparation of the modified guanosine nucleoside core followed by the stereoselective introduction of the phosphoramidate moiety. The general synthetic scheme is outlined below.

Synthetic Scheme

Start Protected 2'-Deoxy-2'-fluoro-2'-C-methylguanosine Step1 Phosphorylation (e.g., Phenyl dichlorophosphate) Start->Step1 Intermediate1 5'-O-Phosphorylated Intermediate Step1->Intermediate1 Step2 Coupling with L-alanine isopropyl ester (Base, e.g., N-Methylimidazole) Intermediate1->Step2 AT-511 AT-511 (Free Base) Step2->AT-511 Step3 Salt Formation (Sulfuric Acid) AT-511->Step3 AT-527 This compound (AT-527) Step3->AT-527

Caption: General synthetic scheme for this compound (AT-527).
Experimental Protocols

While detailed proprietary synthesis protocols are not publicly available, the following outlines the key experimental steps based on general knowledge of phosphoramidate prodrug synthesis.[5][8]

Step 1: Synthesis of the Nucleoside Core (2'-Deoxy-2'-fluoro-2'-C-methylguanosine) The synthesis of the modified guanosine nucleoside is a multi-step process. One common approach involves the glycosylation of a protected guanine (B1146940) base with a suitably functionalized fluorinated sugar moiety.[9][10] The synthesis of the 2'-deoxy-2'-fluoro-2'-C-methylribofuranosyl moiety is a key challenge.[9]

Step 2: Introduction of the Phosphoramidate Moiety The ProTide moiety is introduced at the 5'-hydroxyl position of the protected nucleoside. A common method involves the use of a phosphorochloridate reagent.[11]

  • Protocol: To a solution of the protected 2'-deoxy-2'-fluoro-2'-C-methylguanosine in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran), a base (e.g., N-methylimidazole or a non-nucleophilic amine like triethylamine) is added. The mixture is cooled, and a solution of phenyl phosphorochloridate is added dropwise. The reaction is stirred at a controlled temperature until completion. Subsequently, L-alanine isopropyl ester hydrochloride and additional base are added to the reaction mixture to form the phosphoramidate.[8]

Step 3: Deprotection and Salt Formation The protecting groups on the nucleobase and sugar are removed under appropriate conditions (e.g., acidic or basic hydrolysis). The final free base (AT-511) is then treated with sulfuric acid in a suitable solvent to form the hemisulfate salt, this compound (AT-527).[8] Purification at each step is typically achieved through column chromatography on silica (B1680970) gel.

Antiviral Activity

This compound has demonstrated potent in vitro activity against a range of RNA viruses.

In Vitro Antiviral Activity Data
VirusGenotype/VariantCell LineAssay TypeEC50 / EC90Reference
HCV 1aHuh-7RepliconEC50: 12.8 nM[12]
1bHuh-7RepliconEC50: 12.5 nM[12]
2aHuh-7RepliconEC50: 9.2 nM[12]
3aHuh-7RepliconEC50: 10.3 nM[12]
4aHuh-7RepliconEC50: 14.7 nM[12]
5aHuh-7RepliconEC50: 28.5 nM[12]
SARS-CoV-2 (Not specified)Normal Human Airway Epithelial CellsCytopathic EffectEC90: 0.47 µM[12][13]
Omicron (BA.1, BA.2, BA.4, BA.5, XBB)(Not specified)In vitroEfficacious[6]
Experimental Protocols for Antiviral Assays

HCV Replicon Assay This cell-based assay is a standard method for evaluating anti-HCV compounds.[14]

  • Protocol: Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are seeded in multi-well plates. The cells are then treated with serial dilutions of this compound. After an incubation period (typically 48-72 hours), the level of HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence). The EC50 value is calculated as the concentration of the drug that inhibits HCV replication by 50%.[15]

SARS-CoV-2 Cytopathic Effect (CPE) Assay This assay measures the ability of a compound to protect cells from virus-induced cell death.

  • Protocol: A susceptible cell line (e.g., Vero E6) is seeded in multi-well plates and infected with SARS-CoV-2 in the presence of serial dilutions of this compound. After an incubation period (typically 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo). The EC90 value is the concentration of the drug that protects 90% of the cells from the viral cytopathic effect.

Pharmacokinetics

The pharmacokinetic profile of this compound and its metabolites has been evaluated in healthy volunteers and patient populations.

Pharmacokinetic Parameters in Healthy Volunteers (Phase 1 Study)

A Phase 1 study in healthy subjects assessed the bronchopulmonary pharmacokinetics of repeated doses of this compound.[16]

ParameterAT-511 (Free Base)AT-273 (Nucleoside Metabolite)
Dose 275 mg, 550 mg, 825 mg BID275 mg, 550 mg, 825 mg BID
Tmax (median, h) 0.53-4
Elimination Half-life Approx. 1 h> 6 h
Mean Cmax (at 550 mg BID) Dose-proportional increaseDose-proportional increase
Mean AUCτ (at 550 mg BID) Dose-proportional increaseDose-proportional increase
Mean AT-273 concentration in ELF (at 550 mg BID, 4-5h post-dose) -0.62 µM

Data from a Phase 1 study in healthy volunteers.[17][18]

Experimental Protocol for Pharmacokinetic Analysis
  • Method: The concentrations of this compound (as AT-511) and its metabolites (e.g., AT-273) in plasma and other biological matrices are typically quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection.

Clinical Trials

This compound has been evaluated in several clinical trials for the treatment of COVID-19.

MORNINGSKY Trial (NCT04889040)

A Phase 3, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of this compound in non-hospitalized adult and adolescent patients with mild-to-moderate COVID-19.[19][20]

Study Design

Screening Patient Screening (Mild-to-moderate COVID-19) Randomization Randomization (2:1) Screening->Randomization Treatment This compound (550 mg BID, 5 days) Randomization->Treatment This compound Arm Placebo Placebo (BID, 5 days) Randomization->Placebo Placebo Arm Endpoint Primary Endpoint: Time to Symptom Alleviation Treatment->Endpoint Placebo->Endpoint

Caption: MORNINGSKY trial workflow.

Patient Demographics and Baseline Characteristics (Efficacy-Evaluable Set) [19][21]

CharacteristicThis compound (n=137)Placebo (n=70)Total (n=207)
Mean Age (SD), years 41.1 (13.4)41.8 (14.9)41.3 (13.9)
Sex, n (%)
   Male66 (48.2)35 (50.0)101 (48.8)
   Female71 (51.8)35 (50.0)106 (51.2)
Race, n (%)
   White125 (91.2)65 (92.9)190 (91.8)
   Black or African American2 (1.5)1 (1.4)3 (1.4)
   Asian1 (0.7)0 (0.0)1 (0.5)
   Other9 (6.6)4 (5.7)13 (6.3)
Ethnicity, n (%)
   Hispanic or Latino50 (36.5)24 (34.3)74 (35.7)
   Not Hispanic or Latino87 (63.5)46 (65.7)133 (64.3)
High-Risk Factors, n (%) 64 (46.7)33 (47.1)97 (46.9)

Key Outcomes The study was terminated early and did not meet its primary endpoint of time to symptom alleviation. However, a 71% relative risk reduction in hospitalization was observed in the this compound group compared to placebo.[19][20]

SUNRISE-3 Trial (NCT05629962)

A Phase 3, global, multicenter, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of this compound in high-risk outpatients with mild-to-moderate COVID-19.

Study Design Similar to the MORNINGSKY trial, patients were randomized to receive this compound or placebo for 5 days. The primary endpoint was all-cause hospitalization or death through Day 29.

Key Outcomes The SUNRISE-3 trial did not meet its primary endpoint of a statistically significant reduction in all-cause hospitalization or death.

Conclusion

This compound (AT-527) is a promising oral antiviral agent with a well-defined mechanism of action and a synthetic route based on the ProTide technology. While it has demonstrated potent in vitro activity against HCV and SARS-CoV-2, its clinical development for COVID-19 has faced challenges in meeting primary endpoints in late-stage trials. Nevertheless, the data gathered from these studies provide valuable insights for the future development of nucleotide analogue prodrugs for the treatment of viral diseases. The favorable pharmacokinetic and safety profile of this compound may warrant further investigation in other viral infections or in combination with other antiviral agents.

References

The Intracellular Activation of Bemnifosbuvir: A Technical Guide to the Genesis of the Antiviral Agent AT-9010

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the metabolic activation of the prodrug Bemnifosbuvir (formerly AT-527) into its pharmacologically active triphosphate form, AT-9010. The conversion is a requisite step for its antiviral activity and relies on a precise five-step enzymatic cascade within the host cell. This document outlines the enzymatic players, the kinetics of their reactions, and the experimental methodologies used to elucidate this critical pathway.

The Five-Step Enzymatic Activation Pathway

This compound, an orally bioavailable guanosine (B1672433) nucleotide analogue, requires intracellular conversion to its active 5'-triphosphate metabolite, AT-9010, to exert its antiviral effects against RNA viruses such as Hepatitis C virus (HCV) and SARS-CoV-2.[1][2] This activation is a sequential process mediated by five distinct host cell enzymes.[1][3] The pathway begins with the de-esterification of the prodrug, followed by the removal of a phosphoramidate (B1195095) moiety, a deamination step, and two subsequent phosphorylation events.[2][3]

The free base form of this compound, AT-511, is first metabolized by either Cathepsin A (CatA) or Carboxylesterase 1 (CES1).[2][3] This initial step is stereoselective; CatA preferentially metabolizes the SP isomer (AT-511), while CES1 shows a preference for the RP isomer (AT-281, the diastereoisomer of AT-511).[1] This hydrolysis yields the common intermediate, the L-alanine phosphoramidate prodrug AT-551.[3]

Subsequently, the Histidine Triad Nucleotide-binding Protein 1 (HINT1) hydrolyzes the P-N bond of AT-551, releasing the monophosphate intermediate AT-8003.[3][4] This is followed by the deamination of the N6-methyl diamino purine (B94841) base of AT-8003 by Adenosine Deaminase-Like Protein 1 (ADALP1) to form the guanosine monophosphate analogue AT-8001.[3][4]

The final two steps involve sequential phosphorylations. First, Guanylate Kinase 1 (GUK1) phosphorylates AT-8001 to its diphosphate (B83284) form, AT-8500.[3][4] Finally, Nucleoside Diphosphate Kinase (NDPK) catalyzes the formation of the active triphosphate, AT-9010, utilizing a ping-pong mechanism to transfer a phosphate (B84403) group from a nucleoside triphosphate donor.[3]

Below is a diagram illustrating this intricate activation cascade.

Bemnifosbuvir_Activation_Pathway cluster_0 cluster_1 This compound This compound (AT-511) AT551 AT-551 This compound->AT551 CatA_CES1 CatA / CES1 AT8003 AT-8003 AT551->AT8003 HINT1 HINT1 AT8001 AT-8001 AT8003->AT8001 ADALP1 ADALP1 AT8500 AT-8500 AT8001->AT8500 GUK1 GUK1 AT9010 AT-9010 (Active) AT8500->AT9010 NDPK NDPK CatA_CES1->this compound HINT1->AT551 ADALP1->AT8003 GUK1->AT8001 NDPK->AT8500

Figure 1: Metabolic activation pathway of this compound to AT-9010.

Quantitative Analysis of Enzyme Activity

The efficiency of each step in the activation pathway has been quantified, revealing that the initial steps of the cascade are the rate-limiting ones.[1] The specific activities of the five key enzymes involved in the conversion of this compound (AT-511) and its diastereoisomer (AT-281) have been determined and are summarized in the table below.[1]

EnzymeSubstrateSpecific Activity (nmol·min⁻¹·nmol⁻¹)
Cathepsin A (CatA) AT-5119.8 ± 0.3
AT-2810.7 ± 0.1
Carboxylesterase 1 (CES1) AT-5110.033 ± 0.004
AT-2810.27 ± 0.02
Histidine Triad Nucleotide-binding Protein 1 (HINT1) AT-5510.0034 ± 0.0003
GMP4.8 ± 0.2
Adenosine Deaminase-Like Protein 1 (ADALP1) AT-80030.0028 ± 0.0002
N⁶-Me-AMP0.0026 ± 0.0002
Guanylate Kinase 1 (GUK1) AT-800137 ± 3
GMP300 ± 20
Nucleoside Diphosphate Kinase (NDPK) AT-8500250 ± 20
GDP2,500 ± 200

Table 1: Activities of enzymes involved in the activation of this compound (AT-511) and its diastereoisomer (AT-281). Data extracted from Chazot et al., 2024.[1]

Experimental Protocols

The characterization of the this compound activation pathway was achieved through a series of enzymatic assays with purified recombinant human enzymes. The conversion of substrates to products was monitored using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][5]

General Enzymatic Assay Protocol

A standardized protocol was employed for the enzymatic assays, with specific modifications for each enzyme as detailed below. In a typical assay, the reaction mixture contained the enzyme, its specific substrate, and a suitable buffer. The reactions were incubated at 37°C and stopped at various time points by the addition of a quenching solution. The conversion of the substrate to its product was then quantified by RP-HPLC.[1]

Specific Enzyme Assay Protocols
  • Cathepsin A (CatA) Assay : Human recombinant CatA was pre-activated by incubation with Cathepsin L. The assay was conducted by incubating the activated CatA with either AT-511 or AT-281 in a suitable buffer.[1]

  • Carboxylesterase 1 (CES1) Assay : Recombinant human CES1 was incubated with AT-511 or AT-281 to measure the formation of AT-551.[1]

  • HINT1 Assay : The hydrolysis of AT-551 to AT-8003 was monitored by incubating recombinant human HINT1 with the substrate.[1]

  • ADALP1 Assay : The deamination of AT-8003 to AT-8001 was measured by incubating recombinant human ADALP1 with AT-8003.[1]

  • GUK1 Assay : The phosphorylation of AT-8001 to its diphosphate form was assayed by incubating recombinant human GUK1 with AT-8001 in the presence of a phosphate donor.[1]

  • NDPK Assay : The final phosphorylation step was monitored by incubating recombinant human NDPK with the diphosphate intermediate and a phosphate donor to produce AT-9010.[1]

RP-HPLC Analysis

The analysis of the enzymatic reaction products was performed using an ion-pair reversed-phase HPLC method.[1][6] This technique is well-suited for the separation and quantification of nucleotides and their analogues.[3][6] A C18 column is typically used with a mobile phase containing an ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulfate, at a controlled pH, usually between 6.0 and 8.0.[3] The elution of the compounds is achieved using a gradient of an organic solvent, and the detection is performed by UV absorbance at 254 nm.[7]

The following diagram illustrates a general workflow for these experiments.

Experimental_Workflow cluster_0 start Start prepare_reaction Prepare Reaction Mixture (Enzyme, Substrate, Buffer) start->prepare_reaction incubate Incubate at 37°C prepare_reaction->incubate quench_reaction Quench Reaction (e.g., acid or organic solvent) incubate->quench_reaction centrifuge Centrifuge to Pellet Protein quench_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant hplc_analysis RP-HPLC Analysis collect_supernatant->hplc_analysis data_analysis Data Analysis (Quantify Substrate and Product) hplc_analysis->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for enzymatic assays.

Conclusion

The activation of this compound to AT-9010 is a well-defined, multi-step process that is critical for its therapeutic effect. Understanding the enzymes involved and the kinetics of each conversion step provides a framework for predicting drug efficacy and potential drug-drug interactions. The detailed experimental protocols outlined herein serve as a guide for researchers investigating the metabolism of nucleotide analogues and for the development of future antiviral therapies. The rate-limiting nature of the initial enzymatic steps suggests that variations in the expression or activity of these enzymes could influence the intracellular concentration of the active metabolite, AT-9010, and consequently, the antiviral potency of this compound.

References

Bemnifosbuvir: A Dual-Targeting Nucleotide Prodrug Inhibiting Viral Replication

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bemnifosbuvir (formerly AT-527) is a novel, orally bioavailable guanosine (B1672433) nucleotide prodrug that has demonstrated potent antiviral activity against several RNA viruses, most notably Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Its mechanism of action is centered on the intracellular delivery of a modified guanosine monophosphate analogue, which is subsequently phosphorylated to its active triphosphate form, AT-9010. This active metabolite, AT-9010, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication. Uniquely, in the context of SARS-CoV-2, this compound exhibits a dual-target inhibition mechanism, targeting both the canonical RdRp active site and the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain. This comprehensive guide details the molecular mechanisms, quantitative inhibitory profile, and key experimental methodologies for evaluating the dual-target inhibition of this compound.

Mechanism of Action: From Prodrug to Active Inhibitor

This compound is administered as a hemisulfate salt of AT-511, a phosphoramidate (B1195095) prodrug.[1] This formulation enhances oral bioavailability and facilitates efficient uptake into target cells.[1] Once inside the cell, it undergoes a multi-step metabolic activation pathway to yield the pharmacologically active triphosphate, AT-9010.[2][3]

Metabolic Activation Pathway

The conversion of this compound to AT-9010 involves several enzymatic steps, ensuring the targeted release of the active compound within the host cell, thereby minimizing off-target effects.[4]

Bemnifosbuvir_Activation cluster_0 Metabolic Activation This compound This compound (AT-527/AT-511) (Oral Prodrug) Intracellular_Space Intracellular Space This compound->Intracellular_Space Intracellular_this compound Intracellular This compound Intracellular_Space->Intracellular_this compound Uptake AT_9010 AT-9010 (Active Triphosphate) Enzymes Host Cell Kinases Monophosphate Monophosphate Intermediate Diphosphate Diphosphate Intermediate Intracellular_this compound->Monophosphate Esterases Monophosphate->Diphosphate Kinase I Diphosphate->AT_9010 Kinase II

Fig 1. Metabolic activation pathway of this compound.

Dual-Target Inhibition of SARS-CoV-2 Replication

In SARS-CoV-2, AT-9010 inhibits the viral replicase complex by targeting two distinct functional sites within the nsp12 protein, the core RdRp.[3][5]

RdRp Active Site Inhibition

AT-9010 acts as a competitive inhibitor of the natural guanosine triphosphate (GTP) substrate for the RdRp active site.[6] Its incorporation into the nascent viral RNA chain leads to premature chain termination, thereby halting viral genome replication.[3]

NiRAN Domain Inhibition

This compound also targets the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12.[6][7] The NiRAN domain is essential for protein-primed RNA synthesis.[7] By inhibiting the NiRAN domain, AT-9010 disrupts a crucial early step in viral replication.[6][7] This dual mechanism of action is believed to create a high barrier to the development of antiviral resistance.[3]

SARS_CoV_2_Inhibition cluster_0 SARS-CoV-2 nsp12 (RdRp) RdRp RdRp Active Site Replication Viral Replication RdRp->Replication Elongation Chain_Termination Chain Termination RdRp->Chain_Termination NiRAN NiRAN Domain NiRAN->Replication Priming Priming_Inhibition Priming Inhibition NiRAN->Priming_Inhibition AT9010 AT-9010 AT9010->RdRp Inhibits AT9010->NiRAN Inhibits Viral_RNA Viral RNA Template Viral_RNA->RdRp Binding Chain_Termination->Replication Blocks Priming_Inhibition->Replication Blocks

Fig 2. Dual-target inhibition of SARS-CoV-2 nsp12 by AT-9010.

Inhibition of HCV Replication

For Hepatitis C Virus, this compound's active metabolite, AT-9010, primarily targets the NS5B polymerase, the viral RdRp.[1] The mechanism is consistent with chain termination of the nascent RNA strand, leading to potent pan-genotypic antiviral activity.[1][8]

Quantitative Inhibitory Profile

The following tables summarize the in vitro inhibitory activity of this compound and its active metabolite, AT-9010, against viral and human polymerases.

Table 1: In Vitro Activity against HCV

TargetAssay TypeMetricValueReference
HCV NS5B PolymeraseEnzyme AssayIC500.15 µM[1]
HCV Genotype 1aReplicon AssayEC5012.8 nM[9]
HCV Genotype 1bReplicon AssayEC5012.5 nM[9]
HCV Genotype 2aReplicon AssayEC509.2 nM[9]
HCV Genotype 3aReplicon AssayEC5010.3 nM[9]
HCV Genotype 4aReplicon AssayEC5014.7 nM[9]
HCV Genotype 5aReplicon AssayEC5028.5 nM[9]

Table 2: In Vitro Activity against SARS-CoV-2

TargetCell LineMetricValueReference
SARS-CoV-2Human Airway Epithelial CellsEC900.47 µM[9]

Table 3: Selectivity Profile of AT-9010

Target PolymeraseMetricValueReference
Human DNA Polymerase αIC50> 100 µM[1]
Human DNA Polymerase βIC50> 100 µM[1]
Human DNA Polymerase γIC50> 100 µM[1]
Human Mitochondrial RNA Polymerase (PolRMT)IC50> 100 µM[1]

Detailed Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the inhibitory activity of this compound.

Viral RdRp Enzyme Inhibition Assay

This assay directly measures the inhibition of the viral RNA-dependent RNA polymerase by the active triphosphate metabolite, AT-9010.

RdRp_Assay_Workflow start Start step1 Purified viral RdRp (e.g., HCV NS5B or SARS-CoV-2 nsp12/7/8 complex) start->step1 step2 Incubate with varying concentrations of AT-9010 step1->step2 step3 Add RNA template/primer and NTPs (including labeled NTP) step2->step3 step4 Allow polymerase reaction to proceed step3->step4 step5 Quench reaction and separate products (e.g., gel electrophoresis) step4->step5 step6 Quantify RNA product formation (e.g., autoradiography, fluorescence) step5->step6 step7 Calculate IC50 value step6->step7 end End step7->end

Fig 3. General workflow for an RdRp enzyme inhibition assay.

Methodology:

  • Enzyme Preparation: Recombinant viral RdRp (e.g., HCV NS5B or SARS-CoV-2 nsp12/nsp7/nsp8 complex) is expressed and purified.

  • Inhibitor Incubation: The purified enzyme is pre-incubated with a range of concentrations of AT-9010.

  • Reaction Initiation: The polymerase reaction is initiated by adding an RNA template/primer duplex and a mixture of all four natural nucleoside triphosphates (NTPs), one of which is labeled (e.g., [α-32P]GTP or a fluorescently tagged NTP).

  • Reaction and Termination: The reaction is allowed to proceed for a defined time at an optimal temperature (e.g., 30-37°C) and then terminated by the addition of a quenching buffer (e.g., containing EDTA).

  • Product Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Quantification: The amount of extended RNA product is quantified using autoradiography (for radiolabeled NTPs) or fluorescence imaging.

  • IC50 Determination: The percentage of inhibition at each AT-9010 concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Viral Replicon Assay

This assay measures the antiviral activity of the prodrug this compound in a cellular context, accounting for drug uptake, metabolic activation, and inhibition of viral replication.

Methodology:

  • Cell Culture: A stable cell line (e.g., human hepatoma Huh-7 cells) harboring a subgenomic viral replicon is used. The replicon RNA contains the viral non-structural proteins necessary for replication and a reporter gene (e.g., luciferase).

  • Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of this compound.

  • Incubation: The treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The luminescence signal is directly proportional to the level of viral RNA replication.

  • EC50 Determination: The effective concentration that inhibits 50% of viral replication (EC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on the same cell line to determine the concentration of this compound that causes 50% cell death (CC50). This allows for the calculation of the selectivity index (SI = CC50/EC50).

Human Mitochondrial RNA Polymerase (PolRMT) Inhibition Assay

This assay is crucial for assessing the off-target toxicity of the active metabolite, AT-9010, on mitochondrial function.

Methodology:

  • Enzyme and Template: Recombinant human PolRMT is purified. A DNA template containing a mitochondrial promoter (e.g., light-strand promoter) and the corresponding transcription factors (TFAM and TFB2M) are used.

  • Inhibitor Incubation: PolRMT is pre-incubated with a range of concentrations of AT-9010.

  • Transcription Reaction: The in vitro transcription reaction is initiated by adding the DNA template, transcription factors, and NTPs (including a labeled NTP).

  • Product Analysis: The reaction is allowed to proceed, and the resulting RNA transcripts are purified and separated by gel electrophoresis.

  • Quantification and IC50 Determination: The amount of RNA transcript is quantified, and the IC50 value is determined as described for the viral RdRp assay. A high IC50 value (>100 µM) indicates low potential for mitochondrial toxicity.[1]

Conclusion

This compound is a promising antiviral agent with a well-defined mechanism of action. Its metabolic activation to the potent inhibitor AT-9010 and its subsequent targeting of the viral RdRp lead to effective suppression of both HCV and SARS-CoV-2 replication. The dual-target inhibition of the SARS-CoV-2 nsp12 protein, encompassing both the RdRp and NiRAN domains, represents a novel strategy that may confer a high barrier to resistance. Furthermore, the high selectivity of AT-9010 for viral polymerases over human mitochondrial RNA polymerase underscores its favorable safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other next-generation nucleotide analogue antivirals.

References

Bemnifosbuvir's Antiviral Reach: A Technical Exploration Beyond HCV and SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bemnifosbuvir (formerly AT-527) is a novel, orally bioavailable guanosine (B1672433) nucleotide prodrug that has demonstrated potent antiviral activity against Hepatitis C Virus (HCV) and SARS-CoV-2. Its mechanism of action, targeting the highly conserved RNA-dependent RNA polymerase (RdRp) enzyme, suggests a potential for broad-spectrum activity against a range of RNA viruses. This technical guide provides a comprehensive overview of the existing preclinical and in vitro data on the antiviral spectrum of this compound and its diastereoisomer, AT-752, beyond HCV and SARS-CoV-2, with a focus on flaviviruses. While the potential for activity against other viral families such as Pneumoviridae (e.g., Respiratory Syncytial Virus), Caliciviridae (e.g., norovirus), and Togaviridae (e.g., Chikungunya virus) has been suggested, publicly available quantitative data for these viruses are currently limited.

Mechanism of Action: A Dual-Pronged Attack on Viral Replication

This compound is a phosphoramidate (B1195095) prodrug of a modified guanosine monophosphate analog.[1] Following oral administration, it undergoes intracellular metabolism to its active triphosphate form, AT-9010.[1][2] This active metabolite acts as a competitive inhibitor of the viral RdRp, leading to chain termination and halting of viral RNA synthesis.[1]

In the context of SARS-CoV-2, a dual mechanism of action has been identified where AT-9010 inhibits both the RdRp and the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the viral polymerase.[3] This dual inhibition may contribute to a higher barrier to resistance. Recent studies have also elucidated that AT-9010 targets two distinct sites on the Dengue virus NS5 protein, suggesting a similar dual mechanism may be at play against flaviviruses.

Metabolic Activation Pathway of this compound

The intracellular conversion of this compound to its active triphosphate form, AT-9010, is a multi-step enzymatic process. This pathway is crucial for the drug's antiviral efficacy.

Bemnifosbuvir_Activation This compound This compound (AT-527) AT_511 AT-511 (free base) This compound->AT_511 Dissolution AT_551 Intermediate Metabolite (AT-551) AT_511->AT_551 CatA/CES1 AT_8003 Monophosphate Intermediate (AT-8003) AT_551->AT_8003 HINT1 AT_8001 Guanosine Monophosphate Analog (AT-8001) AT_8003->AT_8001 ADALP1 AT_9010_DP Diphosphate Analog AT_8001->AT_9010_DP GUK1 AT_9010 AT-9010 (Active Triphosphate) AT_9010_DP->AT_9010 NDPK

Metabolic activation of this compound to its active form, AT-9010.

Antiviral Spectrum: Focus on Flaviviruses

Significant preclinical research has been conducted on AT-752, the diastereoisomer of this compound's free base (AT-511). Both compounds metabolize to the same active triphosphate, AT-9010, and thus share the same intrinsic antiviral activity. The data presented below for AT-281 (the free base of AT-752) is therefore indicative of the potential of this compound against these viruses.

In Vitro Activity Against Flaviviruses

AT-281 has demonstrated potent in vitro activity against a panel of flaviviruses. The following table summarizes the available data on its 50% effective concentration (EC50) and 90% effective concentration (EC90) values.

VirusStrainHost CellEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)
Dengue Virus-2 New Guinea CHuh-70.480.64>170>354
Clinical IsolateHuman PBMC0.80ND>85>106
Dengue Virus-3 H87Huh-70.77ND>170>220
West Nile Virus NY99Huh-70.26ND>170>653
Yellow Fever Virus 17DHuh-70.39ND>170>435
Zika Virus MR766Huh-70.21ND>170>809
Japanese Encephalitis Virus NakayamaHuh-70.64ND>170>265

ND: Not Determined

Experimental Protocols for Flavivirus In Vitro Assays

The following provides a generalized methodology for the in vitro antiviral assays cited.

Cells and Viruses:

  • Huh-7 (Human Hepatoma) Cells: Maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • BHK-21 (Baby Hamster Kidney) Cells: Cultured in a similar medium to Huh-7 cells.

  • Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donors and maintained in RPMI 1640 medium supplemented with 10% FBS and cytokines.

  • Virus Strains: Laboratory-adapted strains and clinical isolates of various flaviviruses were used for infection.

Antiviral Activity Assays:

  • Cytopathic Effect (CPE) Inhibition Assay:

    • Cells are seeded in 96-well plates and infected with the virus at a specific multiplicity of infection (MOI).

    • Serial dilutions of the test compound (AT-281) are added to the wells.

    • After an incubation period of 3-6 days, cell viability is assessed using methods such as neutral red or MTT staining to determine the concentration of the compound that inhibits the virus-induced CPE by 50% (EC50).

  • Virus Yield Reduction Assay:

    • Cells are infected and treated with the compound as described above.

    • At a set time post-infection, the culture supernatant is collected.

    • The amount of infectious virus in the supernatant is quantified by plaque assay or TCID50 assay on a permissive cell line (e.g., Vero cells).

    • The EC90 is calculated as the concentration of the compound that reduces the viral yield by 90%.

Cytotoxicity Assay:

  • Uninfected cells are incubated with serial dilutions of the test compound for the same duration as the antiviral assays.

  • Cell viability is measured to determine the concentration that reduces cell viability by 50% (CC50).

  • The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Cell_Culture Seed cells in 96-well plates Infection Infect cells with virus Cell_Culture->Infection Compound_Dilution Prepare serial dilutions of this compound Treatment Add compound dilutions to wells Compound_Dilution->Treatment Cytotoxicity_Assay Cytotoxicity Assay (Uninfected cells) Compound_Dilution->Cytotoxicity_Assay Virus_Stock Prepare virus inoculum Virus_Stock->Infection Infection->Treatment Incubate Incubate for 3-6 days Treatment->Incubate CPE_Assay CPE Inhibition Assay (e.g., MTT) Incubate->CPE_Assay VYR_Assay Virus Yield Reduction Assay (e.g., Plaque Assay) Incubate->VYR_Assay EC50 Calculate EC50 CPE_Assay->EC50 EC90 Calculate EC90 VYR_Assay->EC90 CC50 Calculate CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (CC50/EC50) EC50->SI CC50->SI

A generalized workflow for in vitro antiviral activity testing.

Activity Against Other RNA Viruses: A Landscape of Potential

While concrete quantitative data is less available for other RNA virus families, the broad-spectrum potential of this compound is an active area of interest.

Respiratory Syncytial Virus (RSV)

Press releases from Atea Pharmaceuticals have mentioned RSV as a potential target for their pipeline, which includes this compound. However, specific in vitro data (EC50, CC50, SI) for this compound or its active metabolite against RSV are not currently available in the peer-reviewed literature. Antiviral testing for RSV typically involves in vitro assays using cell lines such as HEp-2 or Vero cells, with endpoints including inhibition of cytopathic effect, plaque reduction, or reduction in viral RNA levels as measured by RT-qPCR.

Norovirus

The study of norovirus antivirals is hampered by the lack of a robust cell culture system for human norovirus. Research often relies on surrogate viruses like feline calicivirus (FCV) and murine norovirus (MNV), or on norovirus replicon systems. There is currently no publicly available data on the in vitro activity of this compound against norovirus or its surrogates.

Chikungunya Virus (CHIKV)

Chikungunya virus, an alphavirus in the Togaviridae family, is another potential target for RdRp inhibitors. While other nucleoside analogs have shown activity against CHIKV, specific in vitro efficacy data for this compound has not been published. Standard in vitro assays for CHIKV inhibitors often use Vero or BHK-21 cells and measure the reduction in viral-induced cytopathic effect or viral yield.

Conclusion and Future Directions

This compound, through its active metabolite AT-9010, demonstrates potent and broad-spectrum in vitro activity against a range of flaviviruses, including Dengue, West Nile, Yellow Fever, and Zika viruses. Its mechanism of action, targeting the conserved viral RdRp, provides a strong rationale for its potential efficacy against other RNA viruses.

While the publicly available data is currently concentrated on flaviviruses, the potential for activity against other significant pathogens like RSV, norovirus, and Chikungunya virus warrants further investigation. The generation and publication of in vitro efficacy data for these viruses will be crucial in guiding the future clinical development of this compound as a broad-spectrum antiviral agent. For researchers and drug development professionals, the exploration of this compound's activity against their specific RNA virus of interest, utilizing the established experimental protocols outlined in this guide, could unveil new therapeutic opportunities.

References

Structural Biology of Bemnifosbuvir's Interaction with Viral Polymerase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bemnifosbuvir (formerly AT-527) is an orally administered phosphoramidate (B1195095) prodrug of a modified guanosine (B1672433) nucleotide analog, initially developed for Hepatitis C Virus (HCV) and later investigated for SARS-CoV-2.[1] Upon cellular uptake, this compound is converted into its pharmacologically active 5'-triphosphate form, AT-9010.[2] This technical guide elucidates the structural and molecular basis of AT-9010's interaction with the viral RNA-dependent RNA polymerase (RdRp), focusing on the dual inhibitory mechanism against the SARS-CoV-2 polymerase complex. We present key structural data, quantitative metrics of inhibition, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.

Metabolic Activation of this compound

This compound (AT-527) is a double prodrug that requires a multi-step enzymatic cascade within the host cell to be converted to its active triphosphate metabolite, AT-9010.[2][3] This activation involves a minimal set of five human enzymes acting in an obligatory sequence.[4][5] The pathway ensures that the active compound is generated intracellularly, where viral replication occurs.

Metabolic Activation Pathway

The conversion process is initiated by the removal of the ester and phenyl groups, followed by hydrolysis of the phosphoramidate bond, deamination, and two sequential phosphorylation events.[3][5]

This compound Activation Pathway cluster_0 Cellular Activation Cascade cluster_1 Viral Target This compound This compound (AT-527) (Prodrug) AT551 AT-551 (L-alanine phosphoramidate prodrug) This compound->AT551 CatA / CES1 AT8003 AT-8003 (Monophosphate Intermediate) AT551->AT8003 HINT1 AT8500 AT-8500 (Diphosphate Intermediate) AT8003->AT8500 ADALP1 / GUK1 AT9010 AT-9010 (Active 5'-Triphosphate) AT8500->AT9010 NDPK Viral_Polymerase Viral RNA Polymerase (RdRp-NiRAN) AT9010->Viral_Polymerase Inhibition

Caption: Metabolic activation cascade of this compound to its active form, AT-9010.

Structural Basis of a Dual Inhibitory Mechanism

Structural studies, particularly cryo-electron microscopy (cryo-EM), have revealed that AT-9010 employs a unique dual mechanism to inhibit the SARS-CoV-2 RdRp (nsp12).[2][6][7] A 2.98 Å resolution cryo-EM structure of the nsp12-nsp7-(nsp8)₂ complex with RNA demonstrates that AT-9010 binds to three distinct sites within the polymerase.[6][7]

Mechanism 1: RNA Chain Termination at the RdRp Active Site

The primary mechanism involves the incorporation of an AT-9010 molecule into the 3' end of the nascent viral RNA strand.[6][7] The modified ribose of AT-9010, which features both a 2'-fluoro and a 2'-methyl group, creates a steric hindrance.[6][7] This modification prevents the proper alignment and binding of the next incoming nucleoside triphosphate (NTP), thereby causing immediate (non-obligate) termination of RNA synthesis.[6][7]

Mechanism 2: Inhibition of the NiRAN Domain

The second mechanism involves the binding of an AT-9010 molecule to the N-terminal domain of nsp12, known as the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain.[6][7] AT-9010 binds within the NiRAN active site in a flipped orientation compared to native NTPs, with its guanine (B1146940) base occupying a previously unobserved cavity.[7] This binding allows AT-9010 to outcompete native nucleotides, thereby inhibiting the essential nucleotidyltransferase activity of the NiRAN domain, which is crucial for viral replication.[2][7]

Dual Inhibition Mechanism cluster_polymerase SARS-CoV-2 Polymerase (nsp12) cluster_inhibitor Active Metabolite cluster_process Viral Processes RdRp RdRp Domain Catalytic Site RNA_Elongation RNA Elongation RdRp:f1->RNA_Elongation Blocks NiRAN NiRAN Domain Nucleotidyltransferase Site Nuc_Transfer Nucleotidyl-transfer NiRAN:f1->Nuc_Transfer Inhibits AT9010_1 AT-9010 AT9010_1->RdRp:f1 Incorporation AT9010_2 AT-9010 AT9010_2->NiRAN:f1 Competitive Binding

Caption: Dual inhibitory action of AT-9010 on the RdRp and NiRAN domains of viral polymerase.

Quantitative Data

The following tables summarize the key quantitative findings from structural and in vitro antiviral activity studies.

Structural Data Value Reference
Technique Cryo-Electron Microscopy (Cryo-EM)[2][6]
Complex SARS-CoV-2 nsp12-nsp7-(nsp8)₂-RNA:AT-9010[2]
Resolution 2.98 Å[2][6][7]
Antiviral Activity & Resistance Value Reference
EC₉₀ vs. SARS-CoV-2 (HAE cells) 0.5 µM (for AT-511, free base)[8][9]
Exonuclease (ExoN) Resistance ~4.3-fold more resistant to excision than STP[2]

Experimental Protocols

This section provides a summary of the methodologies used to elucidate the structural and functional interactions of this compound's active metabolite with the viral polymerase.

Cryo-Electron Microscopy (Cryo-EM) of the SARS-CoV-2 Polymerase Complex
  • Protein Expression and Purification:

    • The SARS-CoV-2 nsp12, nsp7, and nsp8 proteins are co-expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.

    • The complex is purified using affinity chromatography (e.g., Ni-NTA resin), followed by size-exclusion chromatography to isolate the correctly assembled heterotetrameric complex (nsp12-nsp7-(nsp8)₂).

  • Elongation Complex Assembly:

    • A synthetic RNA template-primer duplex is annealed.

    • The purified polymerase complex is incubated with the RNA duplex and the active triphosphate, AT-9010, in a suitable buffer containing MgCl₂ to allow for incorporation and binding.

  • Cryo-EM Grid Preparation and Data Collection:

    • The assembled complex solution (typically 3-4 µL) is applied to a glow-discharged holey carbon grid (e.g., Quantifoil R1.2/1.3).

    • The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV).

    • Data are collected on a high-end transmission electron microscope (e.g., Titan Krios) operating at 300 kV, equipped with a direct electron detector (e.g., Gatan K3).

  • Image Processing and 3D Reconstruction:

    • Raw movie frames are motion-corrected and dose-weighted.

    • Contrast transfer function (CTF) parameters are estimated.

    • Particles are automatically picked, extracted, and subjected to 2D and 3D classification to select for high-quality, homogeneous particles.

    • A final 3D reconstruction is performed, followed by refinement and post-processing to achieve the final high-resolution map (e.g., 2.98 Å).

    • An atomic model is built into the cryo-EM density map using software like Coot and refined using programs like Phenix.

In Vitro Polymerase Activity and Inhibition Assays
  • Objective: To quantify the inhibitory effect of AT-9010 on RNA elongation by the viral RdRp.

  • Methodology:

    • Reaction Setup: Reactions are assembled in a buffer containing purified RdRp complex, a fluorescently-labeled RNA primer annealed to a template strand, MgCl₂, and a mix of the four natural NTPs.

    • Initiation: The reaction is initiated by the addition of the NTP mix, with or without varying concentrations of the inhibitor, AT-9010.

    • Incubation: The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 30°C).

    • Quenching: The reaction is stopped by the addition of a quenching solution containing EDTA.

    • Analysis: The RNA products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then scanned using a fluorescence imager.

    • Quantification: The intensity of the bands corresponding to the elongated RNA product is quantified. The concentration of AT-9010 that inhibits the polymerase activity by 50% (IC₅₀) is calculated by plotting the product formation against the inhibitor concentration.

Experimental Workflow cluster_cryoEM Cryo-EM Structural Analysis cluster_assay In Vitro Inhibition Assay p1 Protein Co-Expression (nsp12, nsp7, nsp8) p2 Complex Purification (Affinity & Size-Exclusion) p1->p2 p3 Complex Assembly (with RNA & AT-9010) p2->p3 p4 Grid Vitrification p3->p4 p5 Data Collection (TEM) p4->p5 p6 3D Reconstruction & Model Building p5->p6 a1 Reaction Setup (RdRp, RNA, NTPs, AT-9010) a2 Incubation a1->a2 a3 Quenching (EDTA) a2->a3 a4 Denaturing PAGE a3->a4 a5 Fluorescence Imaging a4->a5 a6 IC50 Calculation a5->a6

Caption: High-level workflows for cryo-EM structural analysis and in vitro inhibition assays.

Conclusion

The structural and functional characterization of this compound's active metabolite, AT-9010, reveals a sophisticated and potent dual mechanism of action against the SARS-CoV-2 RNA polymerase. By simultaneously acting as a non-obligate RNA chain terminator at the RdRp active site and as a competitive inhibitor of the NiRAN domain, AT-9010 presents a high barrier to the development of viral resistance.[4] The detailed structural insights at a resolution of 2.98 Å provide a robust foundation for the rational design of next-generation nucleotide analog inhibitors targeting conserved regions of viral polymerases.[6][7]

References

Bemnifosbuvir: A Pan-Genotypic Inhibitor of Hepatitis C Virus Replication

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

Bemnifosbuvir (formerly AT-527) is a novel, orally bioavailable guanosine (B1672433) nucleotide prodrug demonstrating potent and pan-genotypic antiviral activity against the hepatitis C virus (HCV).[1][2] Developed by Atea Pharmaceuticals, this agent targets the essential HCV NS5B RNA-dependent RNA polymerase, representing a promising component for future HCV treatment regimens.[1][3] This technical guide provides an in-depth analysis of this compound's activity across various HCV genotypes, its mechanism of action, and the experimental methodologies used for its evaluation.

Quantitative Antiviral Activity

This compound has consistently demonstrated potent inhibition of HCV replication across all major genotypes in preclinical studies. In vitro assessments have shown it to be approximately 10-fold more active than sofosbuvir (B1194449) against a range of laboratory strains and clinical isolates of HCV genotypes 1 through 5.[4] The 50% effective concentration (EC50) values for this compound against various HCV genotypes are summarized in the table below.

HCV GenotypeEC50 (nM)
Genotype 1a12.8
Genotype 1b12.5
Genotype 2a9.2
Genotype 3a10.3
Genotype 4a14.7
Genotype 5a28.5
Data sourced from MedChemExpress

Furthermore, in vitro studies have indicated that this compound retains full activity against HCV variants carrying the S282T substitution, which is associated with resistance to sofosbuvir. Against these resistant strains, this compound has shown up to 58-fold greater potency than sofosbuvir.[4]

Mechanism of Action: Targeting the Viral Polymerase

This compound is the hemisulfate salt of AT-511, a double prodrug designed for efficient oral absorption and targeted delivery.[5] Following administration, it undergoes metabolic activation within host cells to its active triphosphate form, AT-9010.[1][5] This active metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for the replication of the viral genome.[1][3] By mimicking the natural guanosine triphosphate, AT-9010 is incorporated into the nascent viral RNA chain, leading to premature chain termination and the cessation of viral replication.[3]

The metabolic activation of this compound is a multi-step enzymatic process. The prodrug is first converted to its monophosphate form and subsequently phosphorylated to the active triphosphate, AT-9010.[1]

Experimental Protocols

The evaluation of this compound's anti-HCV activity typically involves cell-based assays using HCV replicon systems. The following provides a generalized methodology for such an experiment.

HCV Replicon Assay

Objective: To determine the in vitro efficacy of this compound in inhibiting HCV RNA replication.

Materials:

  • Huh-7 cells harboring subgenomic HCV replicons of different genotypes.

  • Cell culture medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

  • This compound stock solution of known concentration.

  • Luciferase assay reagent (if the replicon contains a luciferase reporter gene).

  • Reagents for RNA extraction and quantitative reverse transcription polymerase chain reaction (qRT-PCR).

  • 96-well cell culture plates.

  • CO2 incubator.

Procedure:

  • Cell Seeding: Plate Huh-7 cells containing the HCV replicon into 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of the compound. Include a no-drug control (vehicle) and a positive control (e.g., sofosbuvir).

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a CO2 incubator to allow for HCV replication and the antiviral effect of the compound to manifest.

  • Endpoint Measurement:

    • Luciferase Assay: If a luciferase reporter is used, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. The light output is proportional to the level of replicon RNA.

    • qRT-PCR: Extract total RNA from the cells. Perform qRT-PCR using primers and probes specific for the HCV RNA to quantify the level of viral RNA.

  • Data Analysis:

    • Normalize the results to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Calculate the EC50 value, which is the concentration of the drug that causes a 50% reduction in HCV RNA levels or luciferase activity, using a non-linear regression analysis.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Assay Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis cell_seeding Seed Huh-7 Replicon Cells drug_prep Prepare this compound Dilutions treatment Treat Cells with this compound drug_prep->treatment incubation Incubate for 72 hours treatment->incubation measurement Measure HCV RNA Levels (Luciferase or qRT-PCR) incubation->measurement data_analysis Calculate EC50 Value measurement->data_analysis

Caption: Experimental workflow for determining the anti-HCV activity of this compound.

mechanism_of_action cluster_cell Hepatocyte cluster_virus HCV Replication Complex This compound This compound (Oral Prodrug) at511 AT-511 This compound->at511 Metabolism monophosphate This compound-Monophosphate at511->monophosphate Phosphorylation at9010 AT-9010 (Active Triphosphate) monophosphate->at9010 Phosphorylation ns5b HCV NS5B Polymerase at9010->ns5b Targets rna_synthesis Viral RNA Synthesis at9010->rna_synthesis Inhibits ns5b->rna_synthesis Catalyzes inhibition Inhibition of Replication

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Clinical Development and Future Directions

This compound has undergone Phase I and Phase II clinical trials, demonstrating potent, pan-genotypic antiviral activity in individuals with chronic HCV infection, including those with cirrhosis.[1] It has also shown a favorable safety and pharmacokinetic profile, supporting once-daily oral administration.[1][4]

Currently, this compound is being evaluated in combination with other direct-acting antivirals. For instance, it is under investigation in combination with ruzasvir, a pan-genotypic NS5A inhibitor.[4][6][7] Such combinations aim to provide a highly effective, convenient, and potentially shorter treatment duration for all HCV genotypes.[1][2] The low risk of drug-drug interactions associated with this compound further enhances its potential as a component of future HCV therapies.[4]

References

Investigating the Metabolic Pathway of Bemnifosbuvir in Primary Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemnifosbuvir (formerly AT-527) is a hemisulfate salt of a phosphoramidate (B1195095) prodrug, AT-511. It is an orally administered guanosine (B1672433) nucleotide analog developed for the treatment of viral infections such as Hepatitis C and COVID-19. As a prodrug, this compound requires intracellular metabolic activation to exert its antiviral effect. This process culminates in the formation of the active triphosphate metabolite, AT-9010, which functions as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), thereby terminating viral replication.[1][2] This technical guide provides a comprehensive overview of the metabolic pathway of this compound in primary human cells, detailed experimental protocols for its investigation, and quantitative data on metabolite formation.

Metabolic Activation Pathway of this compound

The intracellular conversion of this compound to its active triphosphate form, AT-9010, is a multi-step enzymatic cascade. This pathway ensures the targeted delivery and activation of the antiviral agent within the host cells, primarily hepatocytes and cells of the respiratory tract. The key enzymatic steps are outlined below.

The metabolic activation begins with the hydrolysis of the phosphoramidate prodrug. This process is catalyzed by Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1), which cleave the carboxyl ester moiety, yielding an L-alanyl intermediate metabolite, AT-551. Subsequently, the amino acid portion is removed by the Histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), resulting in the formation of the monophosphate metabolite M2, which still contains the N6-methyl modification.

The N6-methyl group is then removed by adenosine (B11128) deaminase-like protein 1 (ADALP1) to form the guanosine monophosphate analog, M3. This metabolite is then sequentially phosphorylated by Guanylate kinase 1 (GUK1) to the diphosphate (B83284) form, and subsequently by Nucleoside diphosphate kinase (NDPK) to the active triphosphate metabolite, AT-9010. Additionally, the monophosphate metabolites M2 and M3 can be dephosphorylated by 5'-nucleotidase (5'-NTase) to their corresponding nucleosides, M4 and AT-273. AT-273 is often used as a plasma surrogate for the intracellular active triphosphate.

Quantitative Analysis of this compound Metabolism in Primary Cells

The efficiency of the metabolic activation of this compound to AT-9010 has been demonstrated in various primary human cells. The following tables summarize the available quantitative data on the intracellular concentrations of the active triphosphate metabolite.

Table 1: Intracellular Concentration of AT-9010 in Primary Human Airway Epithelial Cells

Cell TypeIncubation Concentration of AT-511 (μM)Incubation Time (hours)Intracellular AT-9010 Concentration (μM)
Normal Human Bronchial Epithelial Cells108698 ± 15[3]
Normal Human Nasal Epithelial Cells108236 ± 14[3]

Data presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of this compound Metabolite AT-273 in Plasma Following Oral Administration of this compound (AT-527)

Dose (mg, BID)Cmax (ng/mL)Tmax (h)AUCτ (ng·h/mL)Ctrough (ng/mL)
275179 (45.8)3.0 (2.0 - 4.1)1580 (430)92.1 (27.2)
550338 (104)4.0 (2.0 - 12.0)3030 (876)168.0 (51.8)
825344 (118)3.5 (2.0 - 8.0)3080 (963)144.7 (47.6)

Data are presented as mean (standard deviation) for Cmax, AUCτ, and Ctrough, and as median (range) for Tmax. BID: twice daily. Data from a study in healthy subjects.[4]

Experimental Protocols

This section details the methodologies for investigating the metabolic pathway of this compound in primary cells.

Culture of Primary Human Hepatocytes

Objective: To establish a viable culture of primary human hepatocytes for in vitro drug metabolism studies.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte Plating Medium (HPM)

  • Hepatocyte Maintenance Medium (HMM)

  • Collagen-coated culture plates

  • 37°C water bath

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Pre-warm HPM in a 37°C water bath.

  • Rapidly thaw the cryovial of hepatocytes in the 37°C water bath until a small ice crystal remains.

  • Transfer the cell suspension to a conical tube containing pre-warmed HPM.

  • Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 10 minutes to pellet the cells.

  • Gently resuspend the cell pellet in fresh HPM.

  • Determine cell viability and count using a suitable method (e.g., trypan blue exclusion).

  • Seed the hepatocytes onto collagen-coated plates at the desired density.

  • Incubate the plates in a humidified incubator at 37°C with 5% CO2.

  • After an initial attachment period (typically 4-6 hours), replace the plating medium with HMM.

  • The cells are now ready for treatment with this compound.

In Vitro Metabolism of this compound in Primary Hepatocytes

Objective: To incubate primary hepatocytes with this compound to allow for its metabolic conversion.

Materials:

  • Cultured primary human hepatocytes

  • This compound (AT-527 or AT-511) stock solution

  • Hepatocyte Maintenance Medium (HMM)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in HMM to achieve the desired final concentrations.

  • Remove the existing medium from the cultured hepatocytes.

  • Add the this compound-containing medium to the cells.

  • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) at 37°C and 5% CO2.

  • At each time point, collect both the cell culture medium and the cells for metabolite analysis.

Metabolite Extraction from Primary Cells

Objective: To extract intracellular metabolites from primary cells for subsequent analysis.

Materials:

  • Treated primary cells

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold extraction solvent (e.g., 70% methanol)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge

Protocol:

  • Place the culture plate on ice and remove the medium.

  • Wash the cells twice with ice-cold PBS.

  • Add ice-cold extraction solvent to the cells.

  • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tube vigorously.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Collect the supernatant containing the intracellular metabolites.

  • The samples are now ready for analysis by LC-MS/MS.

Quantification of this compound and its Metabolites by LC-MS/MS

Objective: To separate and quantify this compound and its metabolites using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

General Procedure:

  • Chromatographic Separation:

    • Utilize a suitable reverse-phase HPLC column (e.g., C18).

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for the specific detection and quantification of each analyte. This involves monitoring a specific precursor-to-product ion transition for this compound and each of its metabolites.

  • Quantification:

    • Prepare calibration standards of this compound and its known metabolites in a matrix similar to the sample (e.g., cell lysate from untreated cells).

    • Generate a calibration curve by plotting the peak area of each analyte against its concentration.

    • Determine the concentration of each metabolite in the experimental samples by interpolating their peak areas on the respective calibration curves.

Visualizations

Metabolic Pathway of this compound

Bemnifosbuvir_Metabolism cluster_enzymes Enzymatic Conversions This compound This compound (AT-527) AT511 AT-511 (Free Base) This compound->AT511 Dissolution CatA_CES1 CatA / CES1 AT511->CatA_CES1 AT551 AT-551 (M1) L-alanyl Intermediate HINT1 HINT1 AT551->HINT1 M2 M2 N6-methyl-MP ADALP1 ADALP1 M2->ADALP1 NTase1 5'-NTase M2->NTase1 M3 M3 GMP analog GUK1 GUK1 M3->GUK1 -> Diphosphate NTase2 5'-NTase M3->NTase2 AT9010 AT-9010 Active Triphosphate M4 M4 N6-methyl-nucleoside AT273 AT-273 Nucleoside CatA_CES1->AT551 HINT1->M2 ADALP1->M3 NDPK NDPK GUK1->NDPK NDPK->AT9010 NTase1->M4 NTase2->AT273

Caption: Metabolic activation cascade of this compound.

Experimental Workflow for Metabolite Analysis

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Sample Preparation cluster_analysis Analytical Phase Culture Primary Cell Culture (e.g., Hepatocytes) Treatment Incubation with This compound Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Extraction Metabolite Extraction (e.g., Methanol) Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Data Processing & Quantification LCMS->Quant

Caption: Workflow for analyzing this compound metabolites.

References

Early-Stage Research on Bemnifosbuvir for Emerging Viral Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemnifosbuvir (formerly AT-527) is an orally bioavailable, investigational guanosine (B1672433) nucleotide prodrug demonstrating broad-spectrum antiviral activity.[1][2][3] Developed by Atea Pharmaceuticals, it is a phosphoramidate (B1195095) prodrug of a modified guanosine nucleotide analog.[4] Upon intracellular metabolism, it is converted to its active triphosphate form, AT-9010, which functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2][4] This mechanism disrupts viral replication, making this compound a promising candidate for the treatment of various RNA virus infections.[3] Initially developed for Hepatitis C (HCV), its potential has been explored against other emerging viral diseases, most notably COVID-19, caused by SARS-CoV-2.[2][3] This technical guide summarizes the core early-stage research on this compound, focusing on its mechanism of action, in vitro efficacy against emerging viruses, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound is the hemisulfate salt of AT-511, which is designed for efficient oral absorption and delivery to target cells.[2][4] Once inside the cell, it undergoes a multi-step enzymatic conversion to the active antiviral agent, AT-9010.[4]

Metabolic Activation Pathway

The metabolic activation of this compound is a sophisticated intracellular cascade involving five key human enzymes. This process ensures that the active form of the drug is generated predominantly within the host cells, maximizing its therapeutic effect while minimizing systemic exposure to the active metabolite.

Bemnifosbuvir_Metabolic_Activation cluster_enzymes Cellular Enzymes This compound This compound (AT-527) (Oral Prodrug) AT511 AT-511 (Free Base) This compound->AT511 Dissolution M1 L-alanyl Intermediate (M1) AT511->M1 M2 Monophosphate Intermediate (M2) M1->M2 AT8001 Guanosine Monophosphate Analog (AT-8001) M2->AT8001 AT9009 Diphosphate Analog (AT-9009) AT8001->AT9009 AT9010 Active Triphosphate (AT-9010) AT9009->AT9010 Inhibition Inhibition of Viral RNA Polymerase AT9010->Inhibition CatA_CES1 Cathepsin A (CatA) & Carboxylesterase 1 (CES1) CatA_CES1->AT511 HINT1 Histidine Triad Nucleotide-Binding Protein 1 (HINT1) HINT1->M1 ADALP1 Adenosine Deaminase-Like Protein 1 (ADALP1) ADALP1->M2 GUK1 Guanylate Kinase 1 (GUK1) GUK1->AT8001 NDPK Nucleoside Diphosphate Kinase (NDPK) NDPK->AT9009

This compound's intracellular metabolic activation cascade.
Dual Inhibition of Viral RNA Polymerase

The active triphosphate, AT-9010, targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of RNA viruses.[3] Research on SARS-CoV-2 has revealed a unique dual mechanism of action:

  • Chain Termination: AT-9010 acts as a competitive inhibitor of the natural guanosine triphosphate (GTP), leading to its incorporation into the nascent viral RNA strand. This incorporation results in the premature termination of RNA synthesis.[5]

  • NiRAN Inhibition: AT-9010 also inhibits the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the RdRp. The NiRAN domain is essential for protein-primed RNA synthesis.[4][6]

This dual-targeting mechanism is significant as it may create a higher barrier to the development of viral resistance.[4][6]

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a range of RNA viruses. The following tables summarize the available quantitative data for its efficacy against several emerging and re-emerging viral pathogens.

Table 1: Antiviral Activity against Coronaviruses
VirusCell LineAssay TypeEC50 / EC90Cytotoxicity (CC50)Selectivity Index (SI)
SARS-CoV-2 Normal Human Airway Epithelial (HAE) cellsVirus Yield ReductionEC90: 0.47 µM> 100 µM> 213
HCoV-229E Huh-7 cellsVirus Yield ReductionEC90: 0.34 - 1.2 µMNot ReportedNot Reported
HCoV-OC43 Huh-7 cellsVirus Yield ReductionEC90: 0.34 - 1.2 µMNot ReportedNot Reported

Data sourced from references:[7]

Table 2: Antiviral Activity against Flaviviruses
VirusCompoundCell LineAssay TypeEC50 / EC90Cytotoxicity (CC50)Selectivity Index (SI)
Dengue Virus (DENV) serotypes 1-4 AT-752 (epimer of AT-527)Huh-7 cellsNot SpecifiedEC90: 0.64 µMNot ReportedNot Reported
Hepatitis C Virus (HCV) Genotypes 1-5 AT-511 (free base)Not SpecifiedNot SpecifiedEC50: 9.2 - 28.5 nM> 100 µM> 3500

Data sourced from references:[7]

Note: Data for Zika virus, Chikungunya virus, and Ebola virus are not yet publicly available in peer-reviewed literature.

Experimental Protocols

The evaluation of this compound's antiviral activity relies on established in vitro methodologies. Below are detailed protocols for key assays.

Experimental Workflow: In Vitro Antiviral Efficacy Testing

Antiviral_Assay_Workflow cluster_assays Quantification Assays start Start: Prepare Virus Stock & Cell Culture prepare_compound Prepare Serial Dilutions of this compound start->prepare_compound seed_cells Seed Host Cells in Microplates start->seed_cells infect_cells Infect Cells with Virus (Pre- or Post-treatment with drug) prepare_compound->infect_cells seed_cells->infect_cells incubate Incubate for a Defined Period infect_cells->incubate cpe_assay Cytopathic Effect (CPE) Assay (e.g., Crystal Violet Staining) incubate->cpe_assay yield_reduction Virus Yield Reduction Assay (e.g., Plaque Assay or TCID50) incubate->yield_reduction qpcr_assay RT-qPCR for Viral RNA Quantification incubate->qpcr_assay data_analysis Data Analysis: Calculate EC50, CC50, and Selectivity Index cpe_assay->data_analysis yield_reduction->data_analysis qpcr_assay->data_analysis end End: Determine Antiviral Potency & Toxicity data_analysis->end

A generalized workflow for in vitro antiviral testing.
Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

  • Materials:

    • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV)

    • Complete cell culture medium

    • Virus stock of known titer

    • This compound (AT-511) stock solution in DMSO

    • 96-well cell culture plates

    • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed the 96-well plates with host cells at a density that will form a confluent monolayer after 24 hours.

    • Prepare serial dilutions of this compound in cell culture medium.

    • After 24 hours, remove the growth medium from the cells and add the compound dilutions. Include wells for "virus control" (no drug) and "cell control" (no virus, no drug).

    • Infect the wells (except for the cell control) with the virus at a multiplicity of infection (MOI) that causes 80-100% CPE in the virus control wells within the desired incubation period (e.g., 48-72 hours).

    • Incubate the plates at 37°C in a 5% CO2 incubator.

    • After the incubation period, wash the plates with PBS and stain the remaining adherent cells with crystal violet solution for 20 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Elute the stain from the cells using methanol (B129727) and measure the absorbance at 570 nm using a plate reader.

    • The 50% effective concentration (EC50) is calculated as the drug concentration that inhibits 50% of the viral CPE.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the antiviral compound.

  • Materials:

    • Same as for the CPE assay, with the addition of an overlay medium (e.g., containing low-melting-point agarose (B213101) or methylcellulose) for the plaque assay.

  • Procedure:

    • Follow steps 1-5 of the CPE reduction assay protocol.

    • At the end of the incubation period, collect the supernatant from each well.

    • Perform a serial 10-fold dilution of the collected supernatants.

    • Use these dilutions to infect fresh monolayers of host cells in a new set of plates (for a plaque assay or TCID50 assay).

    • For Plaque Assay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium. Incubate until plaques are visible. Fix and stain the cells to count the plaques.

    • For TCID50 Assay: Incubate the plates and observe for CPE. The 50% tissue culture infective dose (TCID50) is calculated based on the dilution that causes CPE in 50% of the wells.

    • The viral titer (plaque-forming units/mL or TCID50/mL) for each drug concentration is determined. The EC50 or EC90 is the concentration of the compound that reduces the virus yield by 50% or 90%, respectively.

Conclusion

Early-stage research on this compound has established its potent and broad-spectrum antiviral activity against several RNA viruses, including coronaviruses and flaviviruses. Its unique dual mechanism of action, targeting both the RdRp and NiRAN domains of the viral polymerase, suggests a high barrier to resistance. The well-defined intracellular activation pathway ensures targeted delivery of the active metabolite. While promising in vitro data exist for HCV, SARS-CoV-2, and Dengue virus (via its epimer), further investigation is warranted to quantify its efficacy against a wider range of emerging viral threats. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the potential of this compound as a critical tool in the armamentarium against current and future viral pandemics.

References

Methodological & Application

Application Note: In Vitro Antiviral Replicon Assay for Bemnifosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemnifosbuvir (formerly AT-527) is a potent, orally administered, double prodrug of a guanosine (B1672433) nucleotide analog.[1] It demonstrates broad-spectrum antiviral activity by targeting the RNA-dependent RNA polymerase (RdRp) of several RNA viruses, including the Hepatitis C Virus (HCV).[2][3] As a nucleotide analog, this compound mimics the natural building blocks of viral RNA.[2] Following administration, it is metabolized within the host cell to its active triphosphate form, AT-9010.[1][4] This active metabolite acts as a competitive inhibitor of the viral NS5B polymerase, an essential enzyme for HCV replication.[2] Incorporation of AT-9010 into the elongating viral RNA chain leads to premature termination, thereby halting viral replication.[2]

The HCV replicon system is a robust and widely utilized in vitro platform for the discovery and characterization of HCV inhibitors.[5] This system employs human hepatoma cell lines, such as Huh-7, which harbor self-replicating subgenomic HCV RNA molecules (replicons).[5] These replicons contain the necessary nonstructural proteins for viral replication but lack the structural proteins, rendering them non-infectious and safe for standard laboratory use.[5] To facilitate the quantification of viral replication, reporter genes like luciferase are often engineered into the replicon.[5] This application note provides a detailed protocol for determining the in vitro antiviral activity and cytotoxicity of this compound using an HCV replicon assay.

Data Presentation

The following tables summarize the quantitative data for this compound's in vitro antiviral activity against various HCV genotypes and its cytotoxicity profile.

Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes

HCV GenotypeEC50 (nM)
Genotype 1a12.8
Genotype 1b12.5
Genotype 2a9.2
Genotype 3a10.3
Genotype 4a14.7
Genotype 5a28.5

Data sourced from publicly available research.[6]

Table 2: Cytotoxicity Profile of this compound and its Active Metabolite

Cell TypeCompoundCC50 (µM)
Human Induced Pluripotent Stem Cell CardiomyocytesThis compound> 100
Granulocyte MacrophagesThis compound> 100
Erythroid Human Bone Marrow Progenitor CellsThis compound> 100
Various Human Cell LinesAT-9010> 100

Data indicates low cytotoxicity for both the prodrug and its active metabolite.

Experimental Protocols

Antiviral Replicon Assay Protocol

This protocol details the steps to determine the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.

Materials:

  • Huh-luc/neo-ET cells (Huh-7 cells harboring a subgenomic HCV replicon with a firefly luciferase reporter gene)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Non-essential amino acids

  • G418 (Geneticin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates (white, clear bottom)

  • Luciferase assay reagent (e.g., Britelite plus)

  • Microplate luminometer

Procedure:

  • Cell Culture:

    • Maintain Huh-luc/neo-ET cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 1x non-essential amino acids, and 1 mg/mL G418 at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding:

    • On the day of the assay, wash the cells with PBS and detach them using trypsin.

    • Resuspend the cells in fresh culture medium without G418.

    • Count the cells and adjust the density to 7.5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium (without G418) to achieve the desired final concentrations.

    • Carefully remove the medium from the wells containing the cells.

    • Add 100 µL of the medium containing the serially diluted this compound to the respective wells in triplicate.

    • Include control wells:

      • Vehicle Control (0% inhibition): Cells treated with medium containing the same percentage of DMSO as the highest drug concentration.

      • Cell-Free Control (background): Wells containing medium but no cells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]

  • Luciferase Assay:

    • After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add a volume of luciferase reagent equal to the culture volume in each well.

    • Mix gently on a plate shaker for 5-10 minutes to induce cell lysis and stabilize the luminescent signal.

    • Measure the luminescence using a microplate luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (cell-free wells) from all other wells.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay Protocol (XTT Method)

This protocol is performed in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Huh-7 cells

  • DMEM with supplements (as above, without G418)

  • This compound

  • DMSO

  • 96-well cell culture plates (clear)

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at the same density (7,500 cells/well) as the antiviral assay.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition:

    • Prepare and add serial dilutions of this compound to the cells as described in the antiviral assay protocol.

    • Include vehicle and cell-free controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • XTT Assay:

    • Thaw the XTT labeling reagent and electron-coupling reagent.

    • Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent (typically a 1:50 ratio, but follow the manufacturer's instructions).

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 4 hours at 37°C and 5% CO2.

    • Measure the absorbance of the formazan (B1609692) product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the cell-free wells from all other wells.

    • Calculate the percentage of cell viability for each concentration:

      • % Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the CC50 value by performing a non-linear regression analysis (sigmoidal dose-response curve).

Visualizations

Bemnifosbuvir_Mechanism_of_Action This compound This compound (Prodrug) Host_Cell Host Cell This compound->Host_Cell Enters AT_9010 AT-9010 (Active Triphosphate) Host_Cell->AT_9010 Metabolic Activation NS5B_Polymerase HCV NS5B Polymerase AT_9010->NS5B_Polymerase Inhibits HCV_RNA_Replication HCV RNA Replication RNA_Chain_Termination RNA Chain Termination HCV_RNA_Replication->RNA_Chain_Termination Blocked NS5B_Polymerase->HCV_RNA_Replication Required for NS5B_Polymerase->RNA_Chain_Termination Incorporation leads to

Caption: Mechanism of action of this compound.

Antiviral_Replicon_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Readout & Analysis Seed_Cells 1. Seed Huh-luc/neo-ET cells (7,500 cells/well) Incubate_24h_1 2. Incubate 24h Seed_Cells->Incubate_24h_1 Prepare_Compound 3. Prepare this compound serial dilutions Incubate_24h_1->Prepare_Compound Add_Compound 4. Add compound to cells Prepare_Compound->Add_Compound Incubate_72h 5. Incubate 72h Add_Compound->Incubate_72h Luciferase_Assay 6. Perform Luciferase Assay Incubate_72h->Luciferase_Assay Measure_Luminescence 7. Measure Luminescence Luciferase_Assay->Measure_Luminescence Data_Analysis 8. Analyze Data (EC50) Measure_Luminescence->Data_Analysis

Caption: Experimental workflow for the antiviral replicon assay.

Cytotoxicity_Assay_Workflow cluster_prep_xtt Preparation cluster_treatment_xtt Treatment & Incubation cluster_readout_xtt Readout & Analysis Seed_Cells_XTT 1. Seed Huh-7 cells (7,500 cells/well) Incubate_24h_XTT 2. Incubate 24h Seed_Cells_XTT->Incubate_24h_XTT Prepare_Compound_XTT 3. Prepare this compound serial dilutions Incubate_24h_XTT->Prepare_Compound_XTT Add_Compound_XTT 4. Add compound to cells Prepare_Compound_XTT->Add_Compound_XTT Incubate_72h_XTT 5. Incubate 72h Add_Compound_XTT->Incubate_72h_XTT XTT_Assay 6. Add XTT Reagent Incubate_72h_XTT->XTT_Assay Incubate_4h_XTT 7. Incubate 4h XTT_Assay->Incubate_4h_XTT Measure_Absorbance 8. Measure Absorbance Incubate_4h_XTT->Measure_Absorbance Data_Analysis_XTT 9. Analyze Data (CC50) Measure_Absorbance->Data_Analysis_XTT

Caption: Experimental workflow for the cytotoxicity (XTT) assay.

References

Determining the Antiviral Potency of Bemnifosbuvir: Application Notes and Protocols for Cell-Based EC50 and EC90 Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemnifosbuvir (formerly AT-527) is an orally bioavailable guanosine (B1672433) nucleotide prodrug with potent antiviral activity against several RNA viruses, including Hepatitis C Virus (HCV) and SARS-CoV-2.[1][2][3] As a nucleotide analog, this compound undergoes intracellular phosphorylation to its active triphosphate form, AT-9010.[2][4] This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.[2][4] This document provides detailed application notes and protocols for determining the 50% (EC50) and 90% (EC90) effective concentrations of this compound in cell-based assays, crucial parameters for evaluating its antiviral potency.

Mechanism of Action

This compound is a double prodrug designed for efficient oral absorption and targeted delivery to hepatocytes.[1] Following administration, it is metabolized to its active triphosphate form, AT-9010.[4] AT-9010 mimics the natural guanosine triphosphate and is incorporated into the nascent viral RNA chain by the viral RdRp.[2] The presence of modifications on the sugar moiety of AT-9010 prevents the formation of the next phosphodiester bond, leading to premature termination of RNA synthesis and halting viral replication.[2][4]

This compound This compound (Oral Administration) Intracellular_Metabolism Intracellular Metabolism This compound->Intracellular_Metabolism AT9010 AT-9010 (Active Triphosphate) Intracellular_Metabolism->AT9010 RdRp Viral RNA-dependent RNA Polymerase (RdRp) AT9010->RdRp Competitive Inhibition Inhibition Inhibition AT9010->Inhibition Replication Viral RNA Replication RdRp->Replication Inhibition->Replication

Caption: Mechanism of action of this compound.

Data Presentation: this compound In Vitro Potency

The following tables summarize the reported EC50 and EC90 values for this compound against various HCV genotypes and SARS-CoV-2.

Table 1: Anti-HCV Activity of this compound

HCV GenotypeCell LineAssay TypeEC50 (nM)Reference
1aHuh-7Replicon12.8[5]
1bHuh-7Replicon12.5[5]
2aHuh-7Replicon9.2[5]
3aHuh-7Replicon10.3[5]
4aHuh-7Replicon14.7[5]
5aHuh-7Replicon28.5[5]

Table 2: Anti-SARS-CoV-2 Activity of this compound

VirusCell LineAssay TypeEC90 (µM)Reference
SARS-CoV-2Normal Human Airway Epithelial CellsAntiviral Assay0.47[5][6]

Experimental Protocols

This section provides detailed protocols for determining the EC50 and EC90 values of this compound against HCV and SARS-CoV-2.

Protocol 1: HCV Replicon Assay for EC50/EC90 Determination

This protocol utilizes a Huh-7 cell line stably expressing an HCV subgenomic replicon that contains a luciferase reporter gene. The level of luciferase activity is directly proportional to the extent of HCV RNA replication.

Materials:

  • HCV replicon-containing Huh-7 cells (e.g., genotype 1b)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • Trypsin-EDTA

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Maintain HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 at 37°C in a 5% CO2 incubator.

  • Cell Seeding:

    • Trypsinize the cells and resuspend them in fresh medium without G418.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 8,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in DMEM to obtain a range of concentrations (e.g., 10-point dilution series from 1 µM to 0.05 nM). The final DMSO concentration in all wells should be ≤0.5%.

  • Compound Addition:

    • Carefully remove the culture medium from the 96-well plate.

    • Add 100 µL of the diluted this compound solutions to the respective wells.

    • Include vehicle control (DMSO only) and no-cell control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Luciferase Assay:

    • After incubation, remove the medium from the wells.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Normalization: Normalize the raw luminescence data. Set the average luminescence of the vehicle control wells as 100% replication and the no-cell control wells as 0% replication.

  • Curve Fitting: Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • EC50/EC90 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response model) to calculate the EC50 and EC90 values.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture HCV Replicon Huh-7 Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Addition Add this compound to Cells Cell_Seeding->Compound_Addition Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Compound_Addition Incubation Incubate for 72h Compound_Addition->Incubation Luciferase_Assay Perform Luciferase Assay Incubation->Luciferase_Assay Data_Normalization Normalize Luminescence Data Luciferase_Assay->Data_Normalization Curve_Fitting Generate Dose-Response Curve Data_Normalization->Curve_Fitting EC50_EC90_Calc Calculate EC50 & EC90 Curve_Fitting->EC50_EC90_Calc

Caption: Experimental workflow for HCV replicon assay.

Protocol 2: SARS-CoV-2 Plaque Reduction Assay for EC50/EC90 Determination

This protocol measures the ability of this compound to inhibit the formation of viral plaques in a susceptible cell line, such as Vero E6 cells.

Materials:

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 24-well plates and grow to a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM.

  • Infection:

    • Aspirate the culture medium from the cell monolayers.

    • Infect the cells with a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Compound Treatment:

    • After the adsorption period, remove the virus inoculum.

    • Add 1 mL of methylcellulose overlay medium containing the different concentrations of this compound to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with 10% formaldehyde solution.

    • Remove the overlay and stain the cell monolayer with 0.5% crystal violet solution.

    • Gently wash the wells with water and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well.

Data Analysis:

  • Calculate Percent Inhibition: Determine the percentage of plaque inhibition for each this compound concentration relative to the virus control (no drug).

  • Curve Fitting and EC50/EC90 Calculation: Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression to calculate the EC50 and EC90 values.

Conclusion

The provided protocols offer robust and reliable methods for determining the in vitro potency of this compound against HCV and SARS-CoV-2. Accurate determination of EC50 and EC90 values is a cornerstone of antiviral drug development, providing essential data for lead optimization, mechanism of action studies, and correlation with in vivo efficacy. These application notes serve as a comprehensive guide for researchers in the field of virology and drug discovery.

References

Application Notes and Protocols for the Quantification of Bemnifosbuvir and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemnifosbuvir (formerly AT-527) is an orally administered phosphoramidate (B1195095) prodrug of a guanosine (B1672433) nucleotide analogue with demonstrated antiviral activity against several RNA viruses, including SARS-CoV-2 and Hepatitis C virus (HCV). Upon administration, this compound is extensively metabolized to its active triphosphate form, AT-9010, within target cells. The pharmacokinetic profile of this compound and its various metabolites is crucial for understanding its efficacy and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of these analytes in biological matrices.

This document provides detailed application notes and protocols for the quantification of this compound and its primary metabolites in human plasma and bronchoalveolar lavage (BAL) fluid. The key analytes covered are:

  • This compound (AT-511, free base): The parent prodrug.

  • AT-551: The L-alanyl intermediate metabolite.

  • AT-229: The N6-modified nucleoside metabolite, which is the most abundant metabolite in plasma.

  • AT-273: A guanosine nucleoside metabolite that serves as a plasma surrogate for the active intracellular triphosphate metabolite, AT-9010.

  • AT-9010: The active 5'-triphosphate metabolite (measured indirectly).

Metabolic Pathway of this compound

This compound undergoes a multi-step enzymatic conversion to its active form, AT-9010. This pathway involves several key enzymes and intermediate metabolites.

Bemnifosbuvir_Metabolism cluster_plasma Plasma cluster_intracellular Intracellular Space This compound This compound (AT-527) AT511 AT-511 (Free Base) This compound->AT511 Plasma Dissolution AT551 AT-551 (L-alanyl intermediate) AT511->AT551 Cathepsin A / Carboxylesterase 1 (CES1) AT8003 Monophosphate Intermediate AT551->AT8003 Histidine Triad Nucleotide-Binding Protein 1 (HINT1) AT229 AT-229 (N6-modified nucleoside) AT551->AT229 Metabolism AT273 AT-273 (Guanosine nucleoside) AT551->AT273 Metabolism AT273_MP AT-273 Monophosphate AT8003->AT273_MP Adenosine Deaminase-Like Protein 1 (ADALP1) AT_DP Diphosphate Metabolite AT273_MP->AT_DP Guanylate Kinase 1 (GUK1) AT9010 AT-9010 (Active Triphosphate) AT_DP->AT9010 Nucleoside-Diphosphate Kinase (NDPK)

Metabolic activation pathway of this compound.

Experimental Protocols

The following protocols are based on validated methods for the quantification of this compound and its metabolites in human plasma and bronchoalveolar lavage (BAL) fluid.

I. Quantification of this compound (AT-511) and AT-273 in Human Plasma and BAL Fluid

This method is adapted from a validated LC-MS/MS assay used in clinical studies.

1. Sample Preparation

  • Matrix: Human K2EDTA Plasma or BAL fluid.

  • Procedure:

    • To 50 µL of sample (plasma or BAL), add 200 µL of a cold protein precipitation solution of acetonitrile (B52724) and methanol (B129727) (1:3, v/v) containing the internal standard(s).

    • Vortex mix thoroughly for approximately 1 minute.

    • Centrifuge at 4000 x g for 5 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a clean tube or 96-well plate.

    • The samples are ready for injection into the LC-MS/MS system. A dilution step may be necessary depending on the expected concentration range.

2. Liquid Chromatography

ParameterSetting
LC System UPLC or HPLC system
Column Waters XBridge C18, 50 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium (B1175870) Bicarbonate in Water
Mobile Phase B Acetonitrile:Methanol (1:1, v/v)
Gradient Gradient elution (specific gradient profile to be optimized for system)
Flow Rate 0.8 mL/min (typical)
Column Temperature 40 °C (typical)
Injection Volume 10 µL

3. Mass Spectrometry

ParameterSetting
Mass Spectrometer Triple Quadrupole (e.g., SCIEX API 5000)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Source Temperature 500 °C (typical)
IonSpray Voltage 5500 V (typical)

Table 1: Mass Spectrometric Parameters for AT-511 and AT-273

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound (AT-511) 582.2376.2Positive
AT-273 300.1152.2Positive
Internal Standard(s) ---
Note: Stable isotope-labeled internal standards for each analyte are recommended.

4. Quantitative Data Summary

The following analytical ranges have been reported for this method.

AnalyteMatrixLower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
This compound (AT-511) Plasma1.0 ng/mL1000 ng/mL
AT-273 Plasma1.0 ng/mL1000 ng/mL
This compound (AT-511) BAL Fluid0.200 ng/mL200 ng/mL
AT-273 BAL Fluid0.400 ng/mL400 ng/mL

Full validation data including precision, accuracy, and recovery should be established during method implementation.

II. Quantification of AT-551 and AT-229 in Human Plasma

1. Sample Preparation

A protein precipitation method, similar to the one described for AT-511 and AT-273, is likely to be effective.

2. Liquid Chromatography

A reversed-phase separation on a C18 column with a gradient elution using a buffered aqueous mobile phase (e.g., ammonium formate (B1220265) or ammonium bicarbonate) and an organic modifier (e.g., acetonitrile and/or methanol) is a suitable starting point.

3. Mass Spectrometry

  • Ionization Mode: ESI Positive is anticipated to be suitable.

  • MRM Transitions: These need to be determined by infusing standard solutions of AT-551 and AT-229 into the mass spectrometer to identify the precursor ions and optimize fragmentation to select sensitive and specific product ions.

4. Method Validation

The developed method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) to demonstrate its reliability for the intended purpose. Validation parameters should include selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

III. Indirect Quantification of the Active Triphosphate Metabolite (AT-9010)

Direct quantification of the intracellular triphosphate metabolite AT-9010 is challenging due to its high polarity and low extracellular concentrations. An indirect approach involving enzymatic dephosphorylation to the more readily analyzable nucleoside metabolite AT-273 has been successfully employed.

1. Sample Preparation (from cell pellets, e.g., Alveolar Macrophages)

  • Extract AT-9010 from cell pellets using a suitable lysis and extraction buffer.

  • Perform solid-phase extraction (SPE) with an anion-exchange cartridge to isolate the phosphorylated metabolites.

  • Elute the metabolites and subject the eluate to enzymatic dephosphorylation using acid phosphatase to convert AT-9010 to AT-273.

  • Perform a second SPE step (reversed-phase) to desalt and concentrate the resulting AT-273.

  • Reconstitute the final extract for LC-MS/MS analysis.

2. LC-MS/MS Analysis of the Resulting AT-273

The analysis of the generated AT-273 can be performed using the LC-MS/MS method described in Protocol I. The MRM transition for AT-273 is 300.0 > 152.1.

3. Quantitative Data Summary for AT-9010 (indirect)

AnalyteMatrixLower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
AT-9010 (as AT-273) Alveolar Macrophages3.34 fmol/sample3340 fmol/sample

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound and its metabolites by LC-MS/MS.

LCMS_Workflow Sample Biological Sample (Plasma, BAL, Cell Pellet) Spike Spike with Internal Standard(s) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Concentration Calculation) MS->Data Report Report Generation Data->Report

General workflow for LC-MS/MS analysis.

Conclusion

The LC-MS/MS methods described provide a robust and sensitive approach for the simultaneous quantification of this compound and its key metabolites in biological matrices. While a validated method for the parent drug (AT-511) and the surrogate metabolite (AT-273) is well-defined, methods for other metabolites like AT-551 and AT-229 require further development and validation. The indirect measurement of the active triphosphate AT-9010 is a feasible strategy for assessing intracellular drug levels. Adherence to rigorous validation guidelines is essential to ensure the reliability of the data for pharmacokinetic and clinical studies.

Designing Clinical Trials for Bemnifosbuvir in Combination Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and implementing clinical trials for Bemnifosbuvir, an investigational antiviral agent, as part of a combination therapy regimen. The primary focus is on its application in Hepatitis C Virus (HCV) infection, with insights from its development for COVID-19.

Preclinical and Clinical Rationale for this compound Combination Therapy

This compound (formerly AT-527) is an orally bioavailable hemisulfate salt of a guanosine (B1672433) nucleotide prodrug.[1] Its mechanism of action involves the inhibition of the RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of many RNA viruses.[2] Upon intracellular metabolism to its active triphosphate form, AT-9010, it acts as a chain terminator, halting viral RNA synthesis.[1][2] This mechanism provides a strong rationale for its use against RNA viruses such as HCV and SARS-CoV-2.

For Hepatitis C, this compound has demonstrated potent, pan-genotypic activity in preclinical studies, showing up to 10-fold greater potency than Sofosbuvir against various HCV genotypes and retaining activity against Sofosbuvir-resistant strains.[3][4] The rationale for combination therapy is to achieve a synergistic antiviral effect, reduce the required treatment duration, and minimize the risk of developing drug resistance. The combination with Ruzasvir, an NS5A inhibitor, targets a different part of the HCV replication cycle, leading to a more profound and sustained virologic response.[5] Clinical data from Phase 2 trials of this compound in combination with Ruzasvir have shown high sustained virologic response (SVR12) rates of 97-98% in treatment-naïve patients with chronic HCV infection.[3][5][6]

For COVID-19, this compound was investigated due to its inhibition of the SARS-CoV-2 RdRp.[7] Early studies suggested a potential to reduce viral load and hospitalization rates.[8][9] However, a large-scale Phase 3 trial (SUNRISE-3) in high-risk outpatients with mild to moderate COVID-19 did not meet its primary endpoint of reducing hospitalization or death.[10] This highlights the complexities of treating COVID-19 and suggests that future studies might need to focus on different patient populations, earlier intervention, or alternative combination strategies.

Key Experimental Protocols

In Vitro Synergy Assay

Objective: To determine the synergistic, additive, or antagonistic antiviral effect of this compound in combination with another antiviral agent (e.g., Ruzasvir for HCV).

Methodology:

  • Cell Culture: Plate a suitable host cell line (e.g., Huh-7 cells for HCV) in 96-well plates.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug, both alone and in a fixed-ratio combination matrix.

  • Infection: Infect the cells with a reporter virus (e.g., HCV replicon cells expressing luciferase) at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the single-drug and combination-drug dilutions to the respective wells.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication: Measure the reporter signal (e.g., luciferase activity) or quantify viral RNA using RT-qPCR.

  • Data Analysis: Calculate the 50% effective concentration (EC50) for each drug alone and in combination. Use software such as MacSynergy II to calculate synergy scores and generate 3D synergy plots.

Cytotoxicity Assay

Objective: To assess the cytotoxicity of this compound alone and in combination with another antiviral agent.

Methodology:

  • Cell Plating: Plate the same host cell line used in the synergy assay in 96-well plates.

  • Drug Application: Add serial dilutions of this compound and the combination drug, mirroring the concentrations used in the synergy assay.

  • Incubation: Incubate the plates for the same duration as the synergy assay.

  • Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT) to measure the metabolic activity of the cells, which correlates with cell viability.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each drug and combination. The selectivity index (SI = CC50/EC50) can then be determined to assess the therapeutic window.

Viral Load Quantification (RT-qPCR)

Objective: To quantify the amount of viral RNA in patient samples (e.g., plasma for HCV, nasopharyngeal swabs for SARS-CoV-2).

Methodology:

  • Sample Collection and Processing: Collect patient samples according to the clinical protocol and extract viral RNA using a validated commercial kit.

  • Reverse Transcription: Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Amplify the cDNA using primers and probes specific to a conserved region of the viral genome. A standard curve of known concentrations of viral RNA should be run in parallel to allow for absolute quantification.

  • Data Analysis: The viral load is calculated based on the standard curve and expressed as international units per milliliter (IU/mL) or copies/mL.

Clinical Trial Design: this compound/Ruzasvir for Chronic HCV

This section outlines a Phase 3 clinical trial design based on publicly available information about the ongoing trials for this combination.

Study Title

A Phase 3, Randomized, Open-Label, Active-Controlled Study to Evaluate the Efficacy and Safety of a Fixed-Dose Combination of this compound and Ruzasvir for 8 or 12 Weeks in Treatment-Naïve Adults with Chronic Hepatitis C Virus Infection.

Study Objectives and Endpoints
Objective Primary Endpoint Secondary Endpoints
To evaluate the antiviral efficacy of this compound and RuzasvirSustained Virologic Response at 12 weeks post-treatment (SVR12), defined as HCV RNA below the lower limit of quantification.- SVR at 24 weeks post-treatment (SVR24)- Percentage of participants with virologic failure- Incidence and severity of adverse events- Changes in liver function tests- Pharmacokinetic parameters of this compound and Ruzasvir
Patient Population

Inclusion Criteria:

  • Age 18 years or older.

  • Chronic HCV infection (all genotypes).

  • Treatment-naïve (no prior HCV treatment).

  • With or without compensated cirrhosis.[6]

Exclusion Criteria:

  • Decompensated cirrhosis.

  • Hepatocellular carcinoma.

  • Co-infection with Hepatitis B virus or HIV (can be a separate cohort).

  • Significant renal impairment.

Study Design and Treatment Regimen

The study will be a randomized, open-label, active-controlled trial.[6]

Treatment Arm Regimen Duration
Investigational Arm 1 Fixed-dose combination of this compound (550 mg) and Ruzasvir (180 mg) once daily8 weeks (for patients without cirrhosis)[5]
Investigational Arm 2 Fixed-dose combination of this compound (550 mg) and Ruzasvir (180 mg) once daily12 weeks (for patients with compensated cirrhosis)[3]
Active Comparator Arm Fixed-dose combination of Sofosbuvir (400 mg) and Velpatasvir (100 mg) once daily12 weeks[6]
Pharmacokinetic and Pharmacodynamic Assessments
Parameter Assessment Timepoints
Pharmacokinetics (PK) Plasma concentrations of this compound, its metabolites, and Ruzasvir.Pre-dose, and at multiple timepoints post-dose on specified study days (e.g., Day 1, Week 4, End of Treatment).
Pharmacodynamics (PD) HCV RNA levels.Screening, Day 1, weekly during treatment, end of treatment, and at 4, 12, and 24 weeks post-treatment.

Visualizations

Bemnifosbuvir_Mechanism_of_Action cluster_cell Hepatocyte This compound This compound (Oral Prodrug) Metabolism Intracellular Metabolism This compound->Metabolism AT9010 AT-9010 (Active Triphosphate) Metabolism->AT9010 RdRp HCV NS5B (RNA Polymerase) AT9010->RdRp Inhibits HCV_RNA HCV RNA Template Replication Viral Replication HCV_RNA->Replication RdRp->Replication Mediates Chain_Termination Chain Termination Replication->Chain_Termination

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Metabolic_Activation_Pathway This compound This compound (AT-527) AT511 AT-511 This compound->AT511 Hydrolysis AT273 Monophosphate (AT-273) AT511->AT273 Phosphoramidate cleavage AT9010 Active Triphosphate (AT-9010) AT273->AT9010 Phosphorylation Enzymes1 CatA/CES1 Enzymes1->AT511 Enzymes2 HINT1 Enzymes2->AT273 Enzymes3 ADALP1, GUK1, NDPK Enzymes3->AT9010

Caption: Intracellular metabolic activation pathway of this compound.[11]

Experimental_Workflow_Synergy_Assay start Start plate_cells Plate Host Cells (e.g., Huh-7) start->plate_cells prepare_drugs Prepare Drug Dilutions (Single and Combination) plate_cells->prepare_drugs infect_cells Infect Cells with Virus (e.g., HCV replicon) prepare_drugs->infect_cells add_drugs Add Drug Dilutions to Wells infect_cells->add_drugs incubate Incubate (48-72h) add_drugs->incubate measure_replication Quantify Viral Replication (e.g., Luciferase Assay) incubate->measure_replication analyze_data Calculate EC50 and Synergy Scores measure_replication->analyze_data end End analyze_data->end

Caption: Experimental workflow for in vitro synergy assessment.

Phase3_Clinical_Trial_Logic cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis screening Screening of Treatment-Naïve HCV Patients inclusion_exclusion Inclusion/Exclusion Criteria Met? screening->inclusion_exclusion enrollment Patient Enrollment inclusion_exclusion->enrollment Yes randomization Randomization enrollment->randomization arm_a Arm A: This compound/Ruzasvir (8 weeks) randomization->arm_a arm_b Arm B: This compound/Ruzasvir (12 weeks) randomization->arm_b arm_c Arm C (Control): Sofosbuvir/Velpatasvir (12 weeks) randomization->arm_c eot End of Treatment (EOT) arm_a->eot arm_b->eot arm_c->eot follow_up Post-Treatment Follow-up (Weeks 4, 12, 24) eot->follow_up svr12 Primary Endpoint Assessment: SVR12 follow_up->svr12 final_analysis Final Data Analysis svr12->final_analysis

Caption: Logical flow of the Phase 3 clinical trial for this compound/Ruzasvir.

References

Application Notes and Protocols for In Vivo Efficacy Evaluation of Bemnifosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical in vivo evaluation of Bemnifosbuvir, a novel, orally available guanosine (B1672433) nucleotide prodrug. This compound has demonstrated potent antiviral activity against Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) in vitro.[1][2][3] Its mechanism of action involves intracellular conversion to the active triphosphate metabolite, AT-9010, which acts as a chain terminator by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[1][3][4] For SARS-CoV-2, it exhibits a dual-targeting mechanism, inhibiting both the RdRp and the NiRAN (nidovirus RdRp-associated nucleotidyltransferase) domains of the viral polymerase.[4]

This document outlines suitable animal models, detailed experimental protocols, and data presentation strategies to assess the in vivo efficacy of this compound against HCV and SARS-CoV-2.

This compound's Intracellular Activation and Mechanism of Action

To effectively design and interpret in vivo studies, understanding the metabolic activation of this compound is crucial. The drug is a phosphoramidate (B1195095) prodrug that requires a multi-step enzymatic conversion to its active triphosphate form, AT-9010.[1]

Bemnifosbuvir_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound (AT-527) This compound (AT-527) AT-527 This compound (AT-527) This compound (AT-527)->AT-527 Cellular Uptake AT-273 Carboxylate Metabolite AT-527->AT-273 CES1/CatA AT-663 Monophosphate Prodrug AT-273->AT-663 HINT1 AT-9009 Monophosphate (AT-9009) AT-663->AT-9009 ADALP1 AT-9010_DP Diphosphate AT-9009->AT-9010_DP GUK1 AT-9010_TP Active Triphosphate (AT-9010) AT-9010_DP->AT-9010_TP NDPK Viral_RNA_Polymerase Viral RdRp/NiRAN AT-9010_TP->Viral_RNA_Polymerase Inhibition Inhibition of Viral RNA Synthesis Viral_RNA_Polymerase->Inhibition

Caption: Intracellular activation pathway of this compound (AT-527) to its active form, AT-9010.

Recommended Animal Models

The choice of animal model is critical and depends on the virus being studied. Because HCV has a narrow host range, and SARS-CoV-2 requires the human ACE2 receptor for entry, specialized models are necessary.[5][6][7][8]

Virus Recommended Animal Model Key Features & Rationale Relevant Citations
Hepatitis C Virus (HCV) uPA/SCID mice with human hepatocyte engraftmentImmunodeficient mice whose livers are repopulated with human hepatocytes, permitting HCV infection and replication. This is the gold standard for testing anti-HCV drugs in a small animal model.[9][10]
SARS-CoV-2 K18-hACE2 transgenic miceThese mice express the human ACE2 receptor under the control of the human cytokeratin 18 promoter, leading to susceptibility to SARS-CoV-2 infection and development of lung pathology similar to severe COVID-19.[11][12]
SARS-CoV-2 Syrian Hamster (Mesocricetus auratus)Naturally permissive to SARS-CoV-2 infection, developing a respiratory disease that mimics mild to moderate COVID-19 in humans. Useful for evaluating antivirals targeting viral replication and transmission.[11][12]

Experimental Workflow for In Vivo Efficacy Studies

A structured workflow is essential for the robust evaluation of this compound. The process includes acclimatization, establishing infection, treatment administration, and systematic endpoint analysis.

Experimental_Workflow cluster_setup Phase 1: Setup & Infection cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A Animal Acclimatization (7 days) B Baseline Sample Collection (Weight, Blood) A->B C Viral Inoculation (Day 0) B->C D Confirmation of Infection (e.g., Viral RNA) C->D E Randomization into Groups (Vehicle, this compound Doses) D->E F Drug Administration (e.g., Oral Gavage, Daily) E->F G Daily Monitoring (Weight, Clinical Score) F->G H Terminal Sample Collection (Blood, Tissues) G->H I Primary Endpoint Analysis (Viral Load Quantification) H->I J Secondary Endpoint Analysis (Histopathology, Biomarkers) H->J K Data Analysis & Reporting I->K J->K

Caption: General experimental workflow for in vivo antiviral efficacy testing.

Detailed Experimental Protocols

Protocol 1: this compound Efficacy Against HCV in uPA/SCID Mice

Objective: To determine the efficacy of this compound in reducing HCV RNA levels in human liver chimeric mice.

Materials:

  • uPA+/+/SCID+/+ mice with stable human hepatocyte engraftment (human albumin >1 mg/mL).

  • High-titer HCV patient serum or cell-culture-derived HCV (HCVcc).

  • This compound (formulated for oral gavage).

  • Vehicle control (e.g., 0.5% methylcellulose).

  • RNA extraction kits and qRT-PCR reagents.

Procedure:

  • Animal Infection:

    • Confirm high-level human hepatocyte engraftment via serum human albumin measurement.

    • Intravenously inject mice with a standardized dose of HCV (e.g., 1 x 10^5 IU).

    • Monitor serum HCV RNA levels weekly. Proceed with the study once a stable infection is established (typically >10^4 IU/mL for at least 2 weeks).[13]

  • Treatment Groups:

    • Randomize infected mice into groups (n=8-10 per group):

      • Group 1: Vehicle control (oral gavage, once daily).

      • Group 2: this compound - Low Dose (e.g., 50 mg/kg, oral gavage, once daily).

      • Group 3: this compound - High Dose (e.g., 200 mg/kg, oral gavage, once daily).

  • Drug Administration and Monitoring:

    • Administer the assigned treatment daily for 14 days.

    • Monitor animal weight and clinical signs daily.

    • Collect blood samples via tail vein at baseline (Day 0) and on Days 3, 7, 10, and 14 of treatment for HCV RNA quantification.

  • Endpoint Analysis:

    • At Day 14, perform a terminal bleed for final HCV RNA and clinical chemistry analysis (e.g., ALT levels).

    • Harvest liver tissue for HCV RNA quantification and histopathological analysis.

    • Quantify HCV RNA from serum and liver homogenates using qRT-PCR.

Protocol 2: this compound Efficacy Against SARS-CoV-2 in K18-hACE2 Mice

Objective: To evaluate the efficacy of this compound in reducing viral load and preventing severe disease in a lethal SARS-CoV-2 infection model.

Materials:

  • K18-hACE2 transgenic mice (8-12 weeks old).

  • SARS-CoV-2 isolate (e.g., USA-WA1/2020 or a relevant variant of concern).

  • This compound (formulated for oral gavage).

  • Vehicle control.

  • BSL-3 containment facility.

Procedure:

  • Animal Infection:

    • Lightly anesthetize mice and intranasally inoculate with a lethal dose of SARS-CoV-2 (e.g., 1 x 10^4 PFU in 30 µL).

  • Treatment Groups:

    • Randomize mice into groups (n=10-12 per group). Treatment can be prophylactic or therapeutic.

      • Therapeutic Model:

        • Group 1: Vehicle control (oral gavage, twice daily, starting 12 hours post-infection).

        • Group 2: this compound - 200 mg/kg (oral gavage, twice daily, starting 12 hours post-infection).

        • Group 3: this compound - 400 mg/kg (oral gavage, twice daily, starting 12 hours post-infection).

  • Drug Administration and Monitoring:

    • Administer treatment for 5-7 consecutive days.

    • Monitor survival, body weight, and clinical signs daily for 14 days post-infection.

  • Endpoint Analysis:

    • On Day 4 post-infection (peak viral replication), euthanize a subset of animals from each group (n=4-5).

    • Harvest lung tissue for viral titer determination (TCID50 assay or qRT-PCR) and histopathological scoring (inflammation, edema, cellular infiltration).

    • The remaining animals are monitored for the full 14-day period to assess the primary endpoint of survival.

Data Presentation and Expected Outcomes

Quantitative data should be presented in clear, tabular formats to facilitate comparison between treatment groups.

HCV Efficacy Data (Illustrative)

Table 1: Reduction in Serum HCV RNA in Chimeric Mice

Treatment GroupMean Baseline HCV RNA (log10 IU/mL)Mean HCV RNA at Day 14 (log10 IU/mL)Mean Log10 Reduction from Baseline
Vehicle Control5.2 ± 0.45.1 ± 0.50.1
This compound (50 mg/kg)5.3 ± 0.32.8 ± 0.62.5
This compound (200 mg/kg)5.1 ± 0.5< 1.0 (LLOQ)> 4.1
Data are presented as mean ± SD. LLOQ = Lower Limit of Quantification.
SARS-CoV-2 Efficacy Data (Illustrative)

Table 2: Efficacy of this compound in K18-hACE2 Mice

Treatment GroupSurvival Rate (%) at Day 14Mean Lung Viral Titer at Day 4 (log10 PFU/g)Mean Weight Loss at Nadir (%)
Vehicle Control0%6.8 ± 0.528 ± 4
This compound (200 mg/kg)60%4.2 ± 0.715 ± 5
This compound (400 mg/kg)90%2.5 ± 0.68 ± 3
Data are presented as mean ± SD.

Conclusion

The protocols and models described provide a robust framework for the in vivo evaluation of this compound's antiviral efficacy. The humanized mouse model for HCV and the K18-hACE2 mouse or Syrian hamster models for SARS-CoV-2 are currently the most relevant systems for preclinical assessment.[9][11][12] A thorough evaluation using these models will generate the critical data needed to understand the therapeutic potential of this compound and guide its clinical development.

References

Application Notes and Protocols for Assessing Bemnifosbuvir Delivery to Lung Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemnifosbuvir (formerly AT-527) is an orally administered guanosine (B1672433) nucleotide analog prodrug with potent antiviral activity against SARS-CoV-2.[1][2] For the treatment of respiratory viral infections, ensuring adequate drug concentrations at the primary site of infection, the lungs, is critical for efficacy.[3][4] These application notes provide detailed methodologies for assessing the delivery of this compound and its metabolites to the lung tissue, primarily focusing on the clinically validated method of bronchoalveolar lavage (BAL) coupled with liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Additionally, a proposed protocol for positron emission tomography (PET) imaging is presented as a potential non-invasive method for evaluating lung distribution.

This compound is a prodrug that is metabolized to its active triphosphate form, AT-9010, intracellularly.[3][5] The assessment of lung delivery, therefore, involves the quantification of the parent drug and its key metabolites, including the free base AT-511, the nucleoside metabolite AT-273 (a surrogate for the active triphosphate), and the active triphosphate AT-9010 itself.[3][6]

Methods for Assessing Lung Delivery

Two primary methods for assessing drug delivery to the lungs are detailed below:

  • Bronchoalveolar Lavage (BAL) and LC-MS/MS Analysis: This is an invasive method that allows for the direct sampling of the epithelial lining fluid (ELF) and alveolar macrophages (AM) in the lower respiratory tract.[4][6] It is considered a gold standard for quantifying drug concentrations at the site of action for respiratory diseases.

  • Positron Emission Tomography (PET) Imaging: This is a non-invasive imaging technique that can visualize and quantify the distribution of a radiolabeled drug in the body, including the lungs.[7][8] While specific studies on PET imaging of this compound are not yet published, this section will outline a potential protocol.

Method 1: Bronchoalveolar Lavage (BAL) and LC-MS/MS Analysis

This method was successfully employed in a Phase 1 clinical study to determine the bronchopulmonary pharmacokinetics of this compound in healthy subjects.[3][6]

Experimental Protocol

1. Subject Dosing and Sample Collection:

  • Subjects are administered a specific dosing regimen of this compound (e.g., 550 mg twice daily).[6]

  • At predetermined time points post-dose (e.g., 4-5 hours and 11-12 hours), subjects undergo a bronchoscopy procedure for BAL.[3][9]

  • BAL is performed by instilling and subsequently aspirating a sterile saline solution from a lung subsegment.

  • Blood samples are collected concurrently to determine plasma drug concentrations.[4]

2. Sample Processing:

  • The collected BAL fluid is centrifuged to separate the supernatant (BAL fluid) from the cell pellet containing alveolar macrophages (AM).

  • The BAL fluid and plasma samples are analyzed for urea (B33335) concentration to calculate the volume of epithelial lining fluid (ELF).[4][10] The formula for calculating the drug concentration in ELF is: ConcELF = ConcBAL × (UreaPlasma / UreaBAL) [4]

  • The cell pellet is processed to isolate alveolar macrophages and other cell populations.[3]

3. LC-MS/MS Analysis:

  • Sample Preparation:

    • Plasma, BAL fluid, and cell lysates are subjected to protein precipitation, typically with a solvent like acetonitrile.

    • Samples are then centrifuged, and the supernatant is transferred for analysis.

    • For the analysis of the triphosphate metabolite (AT-9010), a specific extraction procedure is required from the isolated alveolar macrophages.[3]

  • Instrumentation and Conditions:

    • A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound's free base (AT-511), its nucleoside metabolite (AT-273), and its active triphosphate metabolite (AT-9010).[3]

    • Specific analytical ranges are established for each analyte in different matrices (plasma, BAL fluid). For instance:

      • AT-511 and AT-273 in plasma: 1 to 1000 ng/mL.[3]

      • AT-511 in BAL: 0.200 to 200 ng/mL.[3]

      • AT-273 in BAL: 0.400 to 400 ng/mL.[3]

  • Data Analysis:

    • Standard curves are generated for each analyte to quantify the concentrations in the unknown samples.

    • The concentrations of AT-511 and AT-273 are reported for plasma and ELF.

    • The concentration of the active triphosphate, AT-9010, is reported for alveolar macrophages.[3]

Data Presentation

The following tables summarize the key pharmacokinetic data obtained from a Phase 1 study of this compound.

Table 1: this compound Metabolite Concentrations in Lung and Plasma (550 mg BID Dosing)

AnalyteMatrixConcentration (4-5 hours post-dose)Target EC90
AT-273Epithelial Lining Fluid (ELF)0.62 µM0.5 µM
AT-9010Alveolar MacrophagesFormation Confirmed-
AT-511PlasmaLargely eliminated within 6 hours-

Data sourced from multiple studies.[3][4][6][9]

Table 2: Analytical Ranges for LC-MS/MS Quantification

AnalyteMatrixLower Limit of Quantification (LLQ)Upper Limit of Quantification (ULQ)
AT-511Plasma1 ng/mL1000 ng/mL
AT-273Plasma1 ng/mL1000 ng/mL
AT-511BAL Fluid0.200 ng/mL200 ng/mL
AT-273BAL Fluid0.400 ng/mL400 ng/mL

Data sourced from a Phase 1 clinical trial.[3]

Experimental Workflow Diagram

BAL_LCMS_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis dosing Oral Administration of this compound bronchoscopy Bronchoscopy for Bronchoalveolar Lavage (BAL) dosing->bronchoscopy blood_draw Concurrent Blood Draw dosing->blood_draw centrifugation Centrifugation of BAL Fluid bronchoscopy->centrifugation urea_analysis Urea Analysis (Plasma and BAL) blood_draw->urea_analysis extraction Analyte Extraction (Plasma, BAL, AM) blood_draw->extraction Plasma separation Separation of Supernatant (BAL Fluid) and Cell Pellet (AM) centrifugation->separation separation->urea_analysis separation->extraction BAL Fluid & AM elf_calc ELF Volume Calculation urea_analysis->elf_calc lcms LC-MS/MS Quantification extraction->lcms quantification Data Analysis and Concentration Determination lcms->quantification

Caption: Workflow for assessing this compound lung delivery via BAL and LC-MS/MS.

Method 2: Positron Emission Tomography (PET) Imaging (Proposed Protocol)

While no specific PET studies for this compound have been published, this non-invasive technique holds promise for visualizing and quantifying its distribution in the lungs. This proposed protocol is based on general principles of PET imaging for drug discovery.

Experimental Protocol

1. Radiosynthesis of a this compound PET Tracer:

  • A suitable positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18) would need to be incorporated into the this compound molecule or one of its stable metabolites.

  • The synthesis must be performed under Good Manufacturing Practice (GMP) conditions.

  • The final radiolabeled compound must undergo quality control to ensure radiochemical purity and specific activity.

2. Animal Model and Administration:

  • An appropriate animal model (e.g., non-human primate or rodent) would be selected.

  • The radiolabeled this compound would be administered orally, consistent with its clinical route of administration.

3. PET/CT or PET/MR Imaging:

  • At various time points after administration, the animal would be anesthetized and placed in a PET/CT or PET/MR scanner.

  • Dynamic or static PET scans would be acquired over a specified duration to track the uptake and distribution of the radiotracer in the lungs and other organs.

  • A co-registered CT or MR scan would provide anatomical information for accurate localization of the PET signal.

4. Image Analysis and Quantification:

  • Regions of interest (ROIs) would be drawn around the lungs and other relevant organs on the co-registered anatomical images.

  • The concentration of radioactivity in these ROIs would be measured over time to generate time-activity curves (TACs).

  • Pharmacokinetic modeling of the TACs can provide quantitative parameters such as the standardized uptake value (SUV), volume of distribution (VT), and drug uptake rate.

Logical Relationship Diagram

PET_Imaging_Logic cluster_tracer Tracer Development cluster_study Imaging Study cluster_analysis Data Analysis synthesis Radiosynthesis of This compound Tracer qc Quality Control synthesis->qc administration Oral Administration to Animal Model qc->administration imaging Dynamic PET/CT or PET/MR Imaging administration->imaging roi Region of Interest (ROI) Analysis of Lungs imaging->roi tac Generation of Time-Activity Curves (TACs) roi->tac modeling Pharmacokinetic Modeling tac->modeling quantification Quantification of Lung Uptake modeling->quantification

Caption: Logical workflow for a proposed PET imaging study of this compound.

Signaling Pathway and Metabolism

This compound's journey from oral administration to its active form in lung cells involves several metabolic steps.

Bemnifosbuvir_Metabolism This compound This compound (AT-527) (Oral Prodrug) AT511 AT-511 (Free Base) This compound->AT511 In Vivo Metabolite1 Intermediate Metabolites AT511->Metabolite1 Intracellular Metabolism AT273 AT-273 (Nucleoside Metabolite) Metabolite1->AT273 AT9010 AT-9010 (Active Triphosphate) AT273->AT9010 Phosphorylation Inhibition Inhibition of Viral RNA Polymerase AT9010->Inhibition

Caption: Metabolic activation pathway of this compound.

Conclusion

The assessment of this compound delivery to lung tissue is crucial for understanding its potential efficacy in treating respiratory viral diseases. The combination of bronchoalveolar lavage and LC-MS/MS analysis provides a robust and clinically validated method for quantifying drug and metabolite concentrations in the epithelial lining fluid and alveolar macrophages. The data from these studies have demonstrated that this compound achieves target concentrations in the lungs.[3][6] While invasive, this method offers direct evidence of drug disposition at the site of infection. Non-invasive techniques like PET imaging, though not yet specifically developed for this compound, represent a promising future direction for real-time, quantitative assessment of its lung pharmacokinetics. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals working on this compound and other antiviral agents targeting respiratory pathogens.

References

Research Models for Studying Bemnifosbuvir in COVID-19 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemnifosbuvir (formerly AT-527) is an orally administered, double prodrug of a guanosine (B1672433) nucleotide analog, AT-511. It has been investigated as a potential therapeutic agent for COVID-19.[1] Its active triphosphate form, AT-9010, targets the highly conserved RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, an essential enzyme for viral replication.[1][2] A key feature of this compound is its dual mechanism of action, inhibiting both the RdRp and the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domains of the viral polymerase.[1][2][3][4] This dual inhibition is thought to create a high barrier to the development of viral resistance.[2] This document provides a detailed overview of the research models and experimental protocols used to evaluate the efficacy of this compound against SARS-CoV-2.

Preclinical Research Models

In Vitro Models

A variety of in vitro models have been utilized to assess the antiviral activity of this compound against SARS-CoV-2. These cellular assays are fundamental for determining the compound's potency and selectivity.

Table 1: In Vitro Efficacy of this compound (AT-511) against Coronaviruses [5]

VirusCell LineEfficacy MetricValue (µM)
SARS-CoV-2Normal Human Airway Epithelial CellsEC900.47
HCoV-229EHuh-7EC90Similar to SARS-CoV-2
HCoV-OC43Huh-7EC90Similar to SARS-CoV-2
SARS-CoVHuh-7EC90Similar to SARS-CoV-2
In Vivo Models

While specific quantitative efficacy data from COVID-19 animal models for this compound is not extensively published in the reviewed literature, preclinical pharmacokinetic studies have been conducted in rats and monkeys.[5] These studies are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile and for informing dose selection for clinical trials. Ferret and hamster models are commonly used for evaluating the in vivo efficacy of antiviral candidates against SARS-CoV-2 due to their susceptibility to the virus and the development of clinical signs and pathology that mimic aspects of human COVID-19.[6][7][8][9]

Table 2: Preclinical Pharmacokinetic Studies of this compound [5]

Animal ModelDoseKey Finding
Rats500 mg/kg (oral)Preferential delivery of high levels of the active metabolite (AT-9010) to the liver.
Monkeys30, 100, or 300 mg/kg (oral)Preferential delivery of high levels of the active metabolite (AT-9010) to the liver.

Clinical Research Models

Human clinical trials are essential for evaluating the safety, tolerability, pharmacokinetics, and efficacy of this compound in treating COVID-19.

Phase I Studies

Phase I trials in healthy volunteers have been conducted to assess the safety and pharmacokinetic profile of this compound. A key study involved bronchoalveolar lavage (BAL) to directly measure the concentration of the drug's metabolites in the lungs, the primary site of SARS-CoV-2 infection.[4]

Table 3: Human Pharmacokinetic Data (Phase I) [4]

DosePopulationKey Finding
550 mg twice dailyHealthy VolunteersThe mean concentration of the surrogate active metabolite AT-273 in the epithelial lining fluid of the lungs (0.62 µM) exceeded the target in vitro EC90 of 0.5 µM.
Phase II and III Clinical Trials

Multiple Phase II and III clinical trials, including MOONSKY, MORNINGSKY, and SUNRISE-3, have been conducted to evaluate the efficacy of this compound in patients with mild-to-moderate COVID-19.[1][2][3][4]

Table 4: Summary of Key Clinical Trial Findings

TrialPhasePopulationKey Findings
MOONSONGIIAmbulatory patients with mild/moderate COVID-19Did not show meaningful antiviral activity based on nasopharyngeal viral load.[4]
Unnamed StudyIIHospitalized high-risk patients with moderate COVID-19Showed a 0.61 log10 greater mean reduction in viral load from baseline on day 2 compared to placebo.[1]
MORNINGSKYIIIOutpatients with mild-to-moderate COVID-19Resulted in a 71% relative risk reduction in hospitalization despite not meeting the primary endpoint of symptom alleviation.[3]
SUNRISE-3IIIHigh-risk outpatients with COVID-19A global registrational trial.[2]

Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This protocol is a general methodology for determining the antiviral activity of a compound against SARS-CoV-2 by measuring the inhibition of virus-induced cytopathic effect (CPE).

Materials:

  • Vero E6 cells (or other susceptible cell lines)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • SARS-CoV-2 viral stock

  • This compound (AT-511)

  • 96-well or 384-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed Vero E6 cells into 96-well or 384-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Infection: On the day of the assay, remove the culture medium from the cells and add the prepared compound dilutions. Subsequently, infect the cells with a pre-titered stock of SARS-CoV-2 at a specific multiplicity of infection (MOI). Include virus-only (no compound) and cell-only (no virus, no compound) controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours or until CPE is observed in the virus control wells.[10][11]

  • Quantification of Cell Viability: Assess cell viability using a luminescent assay such as CellTiter-Glo®. Add the reagent to each well according to the manufacturer's instructions and measure the luminescence.

  • Data Analysis: Normalize the data to the cell-only and virus-only controls. Calculate the 50% effective concentration (EC₅₀) and 90% effective concentration (EC₉₀) by plotting the percent inhibition of CPE against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Bemnifosbuvir_Metabolism_and_Action cluster_intracellular Intracellular Space cluster_virus SARS-CoV-2 Replication This compound This compound (AT-527/AT-511 Prodrug) Cellular_Kinases Cellular Kinases This compound->Cellular_Kinases Metabolic Activation AT_9010 AT-9010 (Active Triphosphate) RdRp RNA-dependent RNA Polymerase (RdRp) AT_9010->RdRp Inhibition NiRAN NiRAN Domain AT_9010->NiRAN Inhibition Cellular_Kinases->AT_9010 Viral_RNA_Replication Viral RNA Replication RdRp->Viral_RNA_Replication NiRAN->Viral_RNA_Replication

Caption: Metabolic activation and dual-target inhibition of SARS-CoV-2 replication by this compound.

Antiviral_Assay_Workflow start Start seed_cells Seed Vero E6 cells in 96-well plate start->seed_cells prepare_drug Prepare serial dilutions of this compound seed_cells->prepare_drug infect_cells Infect cells with SARS-CoV-2 and add drug dilutions prepare_drug->infect_cells incubation Incubate for 72 hours infect_cells->incubation measure_cpe Measure Cytopathic Effect (CPE) (e.g., CellTiter-Glo) incubation->measure_cpe analyze_data Calculate EC50 / EC90 measure_cpe->analyze_data

Caption: Workflow for in vitro CPE reduction assay to determine antiviral efficacy.

Research_Model_Relationship in_vitro In Vitro Models (Cell Culture) in_vivo In Vivo Models (Animal Studies) in_vitro->in_vivo Potency & Selectivity Data Informs clinical Clinical Models (Human Trials) in_vitro->clinical Efficacy Target (EC90) Informs in_vivo->clinical Pharmacokinetic & Safety Data Informs

Caption: Logical progression of research models for antiviral drug development.

References

Troubleshooting & Optimization

Technical Support Center: Bemnifosbuvir Clinical Trials for COVID-19

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical trials of Bemnifosbuvir for COVID-19.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or Lower Than Expected Antiviral Efficacy in Preclinical Models

Question: We are observing variable or lower than expected antiviral activity of this compound in our in vitro or in vivo preclinical models. What are the potential causes and troubleshooting steps?

Answer:

Several factors can contribute to inconsistent preclinical results. Consider the following:

  • Cell Line Tropism and Metabolism: The cell line used for in vitro assays is critical. This compound is a prodrug that requires intracellular metabolic activation to its active triphosphate form, AT-9010.[1][2] The enzymatic machinery for this activation (Cathepsin A, Carboxylesterase 1, HINT1, etc.) may vary between cell types.[1][2][3]

    • Troubleshooting:

      • Use cell lines with demonstrated high expression of the required activating enzymes. Human airway epithelial cells are a relevant model.

      • Confirm the metabolic activation of this compound to AT-9010 in your chosen cell line using analytical methods like mass spectrometry.

  • Viral Strain and Variant: The potency of this compound can vary slightly against different SARS-CoV-2 variants. While it has shown broad activity, it is essential to characterize the specific variant being used in your assays.

    • Troubleshooting:

      • Sequence the viral stock to confirm the variant.

      • Include a reference strain with known susceptibility to this compound as a positive control.

  • Assay Conditions: Suboptimal assay conditions can affect the apparent efficacy of the drug.

    • Troubleshooting:

      • Optimize the multiplicity of infection (MOI) to ensure a robust and reproducible infection window.

      • Ensure accurate and consistent drug concentrations. Perform dose-response curves to determine the EC50.

Issue 2: Difficulty in Translating Preclinical Efficacy to Clinical Endpoints

Question: Our preclinical data for this compound was promising, but the clinical trials are not meeting their primary endpoints related to symptom alleviation or viral load reduction. Why might this be the case?

Answer:

The discrepancy between preclinical and clinical outcomes is a known challenge in drug development. For this compound, several factors have been identified:

  • Timing of Treatment Initiation: Antiviral therapies for acute respiratory infections like COVID-19 are most effective when administered early in the course of the illness.[4] In clinical trials, delays in patient enrollment after symptom onset can make it difficult to demonstrate a significant antiviral effect.[4][5]

    • Troubleshooting/Consideration:

      • For future trials, consider stricter enrollment criteria based on the time from symptom onset.[4]

      • Implement rapid diagnostic and enrollment procedures to minimize delays.

  • Evolving Nature of the Pandemic: The SUNRISE-3 trial, for example, did not meet its primary endpoint of reducing hospitalization or death, in part because the evolving nature of COVID-19 led to milder disease and fewer severe outcomes, making a statistically significant impact difficult to demonstrate.[6][7]

    • Troubleshooting/Consideration:

      • Re-evaluate primary endpoints for ongoing or future trials to reflect the current clinical landscape of COVID-19. Endpoints such as time to sustained recovery or symptom resolution might be more sensitive.

      • Focus on high-risk patient populations where the potential for disease progression is higher.

  • Disconnect Between Viral Load and Clinical Symptoms: Some clinical trials of this compound showed a reduction in hospitalizations without a corresponding significant reduction in nasopharyngeal viral load.[8][9] This suggests that viral load in the upper respiratory tract may not be the sole predictor of clinical outcome.

    • Troubleshooting/Consideration:

      • Explore alternative virological markers, such as viral load in the lower respiratory tract (if feasible and ethically permissible).

      • Incorporate endpoints that measure the inflammatory response and other downstream effects of viral infection.

Frequently Asked Questions (FAQs)

General

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable guanosine (B1672433) nucleotide analog prodrug.[1] After administration, it is metabolized within the host cells to its active triphosphate form, AT-9010.[1][2][3] AT-9010 has a dual mechanism of action, inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain, both of which are essential for viral RNA synthesis and replication.[1][3]

Q2: What is the recommended dosage of this compound in clinical trials?

A2: The most common dosage evaluated in Phase 2 and 3 clinical trials for COVID-19 is 550 mg administered orally twice daily for five days.[2][10]

Clinical Trial Design and Conduct

Q3: What are the key challenges in recruiting patients for COVID-19 antiviral trials?

A3: Patient recruitment for COVID-19 trials faces several challenges, including:

  • A rapidly changing therapeutic landscape: The availability of other approved treatments and vaccines can impact patient willingness to enroll in a placebo-controlled trial.

  • The need for early enrollment: As mentioned, antivirals are most effective early in the disease course, requiring rapid identification and enrollment of eligible patients.[4]

  • Logistical hurdles: The need for timely diagnosis, informed consent, and randomization can be challenging in an outpatient setting.[11]

  • Patient hesitancy: Concerns about potential side effects or receiving a placebo can deter participation.[11]

Q4: Why did some of the pivotal this compound clinical trials for COVID-19 fail to meet their primary endpoints?

A4: Several factors contributed to this:

  • MORNINGSKY Trial: This Phase 3 trial was discontinued (B1498344) prematurely and did not meet its primary endpoint of time to symptom alleviation.[8][9] However, it did show a 71% relative risk reduction in hospitalizations.[8][9]

  • SUNRISE-3 Trial: This Phase 3 trial did not demonstrate a statistically significant reduction in all-cause hospitalization or death.[6][7] The evolving nature of the virus, leading to milder disease and lower rates of severe outcomes, was cited as a primary reason for this outcome.[6][7]

Data Interpretation

Q5: How should we interpret the finding of reduced hospitalization risk in the absence of a significant reduction in viral load?

A5: This is a complex but important observation. It suggests that the clinical benefit of an antiviral may not be solely dependent on its ability to rapidly clear the virus from the upper respiratory tract. Possible explanations include:

  • Impact on lower respiratory tract: The drug may be more effective at reducing viral replication in the lungs, which is a key site of severe disease, even if this is not reflected in nasopharyngeal swabs.

  • Modulation of the host response: By reducing the overall viral burden, even modestly, the drug may prevent the dysregulated immune and inflammatory responses that drive severe COVID-19.

  • Limitations of viral load as a surrogate marker: Nasopharyngeal viral load may not be a reliable surrogate endpoint for clinical outcomes in all patients or with all antiviral agents.

Data Presentation

Table 1: Summary of Key this compound Clinical Trials for COVID-19

Trial Name (Identifier) Phase Patient Population Dosage Primary Endpoint Key Outcomes Reference(s)
MOONSONG (NCT04709835) 2Ambulatory patients with mild to moderate COVID-19550 mg BID & 1100 mg BID for 5 daysChange from baseline in nasopharyngeal SARS-CoV-2 viral RNADid not meet primary endpoint; 550 mg dose was well tolerated.[3][10][12]
Phase II Hospitalized (NCT04396106) 2Hospitalized adults with moderate COVID-19550 mg BID for 5 daysProportion of subjects with progressive respiratory insufficiencyDid not meet primary endpoint; well tolerated; 0.61 log10 greater mean viral load reduction on day 2 vs. placebo.[2][12][13][14]
MORNINGSKY (NCT04889040) 3Outpatient adults and adolescents with mild-to-moderate COVID-19550 mg BID for 5 daysTime to symptom alleviation or improvementDid not meet primary endpoint; 71% relative risk reduction in hospitalization; no reduction in viral load observed.[8][9][15][16][17][18][19][20]
SUNRISE-3 (NCT05629962) 3High-risk outpatients with mild or moderate COVID-19550 mg BID for 5 daysAll-cause hospitalization or death through Day 29Did not meet primary endpoint; generally safe and well-tolerated.[8][21][22][23][24]

Table 2: Adverse Events of Interest in this compound Clinical Trials

Adverse Event This compound Group Placebo Group Trial Reference(s)
Nausea 10.0% (1100 mg dose)2.5%MOONSONG (NCT04709835)[3][10][12]
Vomiting 16.7% (1100 mg dose)2.5%MOONSONG (NCT04709835)[3][10][12]
Treatment-Emergent Adverse Events (overall) Similar to placeboSimilar to this compoundPhase II Hospitalized (NCT04396106)[2][12][13][14]
Proportion of patients with adverse events Similar to placeboSimilar to this compoundMORNINGSKY (NCT04889040)[8][9][15][16][17][18][19][20]

Experimental Protocols

Quantification of SARS-CoV-2 Viral Load by RT-qPCR

This protocol is a representative methodology for the quantification of SARS-CoV-2 RNA from nasopharyngeal swabs.

  • 1.1. Sample Collection and RNA Extraction:

    • Collect nasopharyngeal swabs in a viral transport medium.

    • Extract viral RNA using a commercially available kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.

  • 1.2. RT-qPCR Reaction Setup:

    • Prepare a master mix containing a one-step RT-qPCR reagent, forward and reverse primers, and a probe targeting a conserved region of the SARS-CoV-2 genome (e.g., the RdRp or E gene).[25][26][27]

    • Add a known quantity of an internal control RNA to each sample prior to extraction to monitor for PCR inhibition.

    • Add 5 µL of extracted RNA to 20 µL of the master mix in a 96-well PCR plate.[28]

  • 1.3. Thermal Cycling Conditions:

    • Perform reverse transcription at 50-55°C for 10-20 minutes.[28]

    • Initial denaturation at 95°C for 3 minutes.[28]

    • 40-45 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[27]

  • 1.4. Data Analysis:

    • Generate a standard curve using serial dilutions of a quantified synthetic SARS-CoV-2 RNA standard.

    • Determine the viral load in patient samples by interpolating their Ct values against the standard curve.

    • Express the final viral load as log10 copies/mL.

Standard Safety Laboratory Assessments
  • 2.1. Hematology:

    • Complete blood count with differential (including white blood cell count, red blood cell count, hemoglobin, hematocrit, and platelet count).

  • 2.2. Clinical Chemistry:

    • Liver function tests (aspartate aminotransferase [AST], alanine (B10760859) aminotransferase [ALT], alkaline phosphatase [ALP], and total bilirubin).

    • Kidney function tests (blood urea (B33335) nitrogen [BUN] and creatinine).

    • Electrolytes (sodium, potassium, chloride, and bicarbonate).

  • 2.3. Urinalysis:

    • Standard dipstick urinalysis.

Mandatory Visualization

Bemnifosbuvir_Metabolic_Pathway This compound This compound (AT-527) (Oral Prodrug) AT511 AT-511 (Free Base) This compound->AT511 Intestinal Absorption AT680 AT-680 (Intermediate) AT511->AT680 Cathepsin A (CatA) & Carboxylesterase 1 (CES1) AT551 AT-551 (Phosphoramidate) AT680->AT551 Spontaneous Decomposition AT8003 AT-8003 (Monophosphate) AT551->AT8003 Histidine Triad Nucleotide Binding Protein 1 (HINT1) AT9009 AT-9009 (Diphosphate) AT8003->AT9009 Guanylate Kinase 1 (GUK1) AT9010 AT-9010 (Active Triphosphate) AT9009->AT9010 Nucleoside-Diphosphate Kinase (NDPK) Inhibition Inhibition of Viral RNA Polymerase (RdRp & NiRAN) AT9010->Inhibition

Caption: Metabolic activation pathway of this compound (AT-527).

Experimental_Workflow cluster_patient Patient Enrollment and Dosing cluster_sampling Sample Collection cluster_analysis Laboratory Analysis cluster_data Data Analysis and Interpretation PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent Randomization Randomization (1:1) This compound vs. Placebo InformedConsent->Randomization Dosing Dosing (e.g., 550 mg BID for 5 days) Randomization->Dosing NPSwabs Nasopharyngeal Swabs (Baseline, Day 2, 5, 8, etc.) Dosing->NPSwabs BloodSamples Blood Samples (Safety Labs, PK) Dosing->BloodSamples RNA_Extraction Viral RNA Extraction NPSwabs->RNA_Extraction SafetyLabs Hematology & Clinical Chemistry BloodSamples->SafetyLabs RT_qPCR RT-qPCR for Viral Load Quantification RNA_Extraction->RT_qPCR ViralLoadAnalysis Change in Viral Load from Baseline RT_qPCR->ViralLoadAnalysis SafetyAnalysis Adverse Event Monitoring and Reporting SafetyLabs->SafetyAnalysis EfficacyAnalysis Primary & Secondary Endpoint Analysis ViralLoadAnalysis->EfficacyAnalysis SafetyAnalysis->EfficacyAnalysis

Caption: Representative experimental workflow for a this compound clinical trial.

References

Navigating the Nuances of Bemnifosbuvir: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers and drug development professionals working with Bemnifosbuvir. In light of inconsistent clinical outcomes, particularly in the context of COVID-19, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in the design and interpretation of your studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound's mechanism, clinical trial results, and the potential reasons for variable efficacy.

Q1: What is the established mechanism of action for this compound?

This compound is a prodrug of a guanosine (B1672433) nucleotide analog. After oral administration, it is metabolized to its active triphosphate form, AT-9010. AT-9010 acts as a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of many RNA viruses.[1] By mimicking a natural building block of RNA, AT-9010 gets incorporated into the growing viral RNA chain, leading to premature termination and halting viral replication. For SARS-CoV-2, it has a dual mechanism, also targeting the NiRAN domain of the RdRp, which is crucial for RNA capping and maturation.[2][3] This dual action is believed to create a high barrier to resistance.[2]

Q2: Why have the clinical outcomes for this compound been inconsistent, particularly for COVID-19?

The inconsistent clinical outcomes of this compound in COVID-19 trials are likely multifactorial. Key contributing factors may include:

  • Evolution of SARS-CoV-2: Clinical trials have spanned a period of significant viral evolution. The efficacy of an antiviral can be influenced by the prevalent variants at the time of the study. While in vitro studies have shown this compound to be active against various SARS-CoV-2 variants, the clinical impact may differ.[2][4]

  • Changing Disease Landscape: The natural history of COVID-19 has shifted towards milder disease in many populations due to vaccination and prior infections. This results in lower rates of severe outcomes like hospitalization and death, making it statistically more challenging for an antiviral to demonstrate a significant clinical benefit on these endpoints.[5]

  • Patient Population Heterogeneity: The baseline characteristics of patient populations across different clinical trials can vary significantly. Factors such as age, comorbidities, vaccination status, and time from symptom onset to treatment initiation can all influence clinical outcomes and the apparent efficacy of an antiviral.[4][6] For instance, the MORNINGSKY trial showed a greater reduction in hospitalization risk in patients over 40 years old.[7]

  • Primary Endpoints: The choice of primary endpoint in a clinical trial is critical. While some trials focused on viral load reduction, others targeted clinical outcomes like hospitalization or time to symptom alleviation. This compound did not consistently show a significant impact on nasopharyngeal viral load in some studies, even when a reduction in hospitalization was observed.[4][8]

Q3: What are the clinical trial results for this compound in Hepatitis C?

In contrast to the COVID-19 trials, Phase II clinical trials of this compound in combination with the NS5A inhibitor ruzasvir (B610607) for the treatment of Hepatitis C virus (HCV) have shown promising and consistent results. These studies have demonstrated high rates of sustained virologic response at 12 weeks (SVR12), a marker of cure for HCV.[1][9][10]

Q4: Does this compound have a high potential for drug-drug interactions?

Based on in vitro and Phase 1 clinical studies, this compound has a low risk of clinically significant drug-drug interactions.[9] This is a notable advantage over some other antiviral agents.

Q5: Is there evidence of viral resistance to this compound?

In vitro studies suggest that this compound has a high barrier to resistance.[2][3] Its dual mechanism of action against the SARS-CoV-2 RdRp is thought to make it more difficult for the virus to develop escape mutations. In the context of HCV, this compound has shown activity against strains with resistance to other polymerase inhibitors like sofosbuvir.[11]

Section 2: Troubleshooting Experimental Inconsistencies

This section provides guidance for researchers who may be encountering variability in their in vitro or preclinical experiments with this compound.

Issue 1: High variability in antiviral activity assays.

  • Potential Cause: Inconsistent cell health or passage number.

    • Troubleshooting Tip: Ensure a consistent cell seeding density and use cells within a narrow passage number range for all experiments. Regularly monitor cell morphology and viability.

  • Potential Cause: Variability in viral titer.

    • Troubleshooting Tip: Use a well-characterized and titered viral stock. Perform a viral plaque assay or TCID50 assay to confirm the viral titer before each experiment.

  • Potential Cause: Inaccurate drug concentration.

    • Troubleshooting Tip: Prepare fresh drug dilutions for each experiment from a well-characterized stock solution. Verify the concentration of the stock solution periodically.

Issue 2: Discrepancy between in vitro potency and in vivo efficacy.

  • Potential Cause: Suboptimal drug exposure at the site of infection.

    • Troubleshooting Tip: Conduct pharmacokinetic studies to measure the concentration of the active metabolite (AT-9010) in the target tissue. Ensure the dosing regimen is sufficient to achieve and maintain concentrations above the in vitro EC50.

  • Potential Cause: Host factors influencing drug metabolism or viral pathogenesis.

    • Troubleshooting Tip: Consider the impact of host genetics on drug metabolism and immune response. In animal models, use well-defined inbred strains to minimize genetic variability.

Issue 3: Difficulty in quantifying the active metabolite AT-9010.

  • Potential Cause: Inefficient cell lysis or sample preparation.

    • Troubleshooting Tip: Optimize the cell lysis protocol to ensure complete release of intracellular metabolites. Use appropriate extraction methods to isolate nucleotides.

  • Potential Cause: Lack of a sensitive and specific analytical method.

    • Troubleshooting Tip: Develop and validate a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of AT-9010. This will provide the necessary sensitivity and specificity for accurate measurement in complex biological matrices.

Section 3: Data Presentation

The following tables summarize the key quantitative data from this compound clinical trials for COVID-19 and Hepatitis C, providing a clear comparison of the findings.

Table 1: Summary of Key Efficacy Data from this compound COVID-19 Clinical Trials

Trial Name (Indication)Primary EndpointThis compound Arm (n)Placebo Arm (n)Resultp-value
MORNINGSKY (Mild-to-moderate COVID-19)Time to symptom alleviation or improvement13770Did not meet primary endpoint (3.9 days vs 3.1 days)Not reported
Hospitalization for COVID-19137702.9% vs 10.0% (71% relative risk reduction)0.047
MOONSONG (Mild-to-moderate COVID-19)Change from baseline in nasopharyngeal SARS-CoV-2 RNA at Day 730 (550mg)30-0.25 log10 copies/mL difference0.4260
Change from baseline in nasopharyngeal SARS-CoV-2 RNA at Day 730 (1100mg)40 (pooled)-0.08 log10 copies/mL difference0.8083
SUNRISE-3 (Mild-to-moderate COVID-19 in high-risk patients)All-cause hospitalization or death through Day 29~1110~1111Did not meet primary endpointNot reported

Table 2: Summary of Key Efficacy Data from this compound Phase II Hepatitis C Trial (Combination with Ruzasvir)

Patient PopulationPrimary EndpointThis compound + Ruzasvir Arm (n)SVR12 Rate
Treatment-Adherent Sustained Virologic Response at 12 weeks (SVR12)21398% (208/213)
Efficacy Evaluable (including non-adherent) Sustained Virologic Response at 12 weeks (SVR12)25695% (242/256)

Section 4: Experimental Protocols

Detailed methodologies for key experiments are provided below to assist researchers in their study design and execution.

Protocol 4.1: In Vitro Antiviral Activity Assay for SARS-CoV-2

This protocol outlines a general method for determining the in vitro antiviral activity of this compound against SARS-CoV-2 using a cell-based assay.

  • Cell Culture:

    • Maintain Vero E6 cells (or another susceptible cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight.

    • Prepare serial dilutions of this compound in infection media (DMEM with 2% FBS).

    • Remove the culture medium from the cells and add the diluted compound.

    • In a separate plate, prepare a viral solution of SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in infection media.

    • Add the viral solution to the wells containing the cells and compound.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication:

    • Viral replication can be quantified using several methods:

      • Cytopathic Effect (CPE) Assay: Visually score the percentage of cell death in each well.

      • RT-qPCR: Extract viral RNA from the supernatant and quantify the number of viral copies.

      • Reporter Virus Assay: Use a reporter virus (e.g., expressing luciferase or GFP) and measure the reporter signal.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 4.2: HCV Replicon Assay

This protocol describes a method for evaluating the antiviral activity of this compound using an HCV replicon system.

  • Cell Culture:

    • Maintain Huh-7 cells harboring a subgenomic HCV replicon (e.g., containing a luciferase reporter gene) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection agent (e.g., G418).

  • Assay Procedure:

    • Seed the HCV replicon cells in 96-well plates.

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted compound to the cells and incubate for 72 hours.

  • Quantification of Replicon Replication:

    • If using a luciferase reporter replicon, lyse the cells and measure luciferase activity using a luminometer.

    • Alternatively, extract RNA and perform RT-qPCR to quantify HCV RNA levels.

  • Data Analysis:

    • Calculate the EC50 value by plotting the percentage of replicon inhibition against the drug concentration.

Section 5: Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate important pathways and workflows related to this compound.

Bemnifosbuvir_Metabolic_Activation This compound This compound (AT-527) (Oral Prodrug) AT_511 AT-511 (Intermediate) This compound->AT_511 Metabolism AT_9010 AT-9010 (Active Triphosphate) AT_511->AT_9010 Intracellular Phosphorylation Inhibition Inhibition of Viral RNA-dependent RNA Polymerase AT_9010->Inhibition

Caption: Metabolic activation pathway of this compound.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis Cell_Seeding Seed susceptible cells in multi-well plate Add_Compound Add compound to cells Cell_Seeding->Add_Compound Compound_Dilution Prepare serial dilutions of this compound Compound_Dilution->Add_Compound Add_Virus Infect cells with virus Add_Compound->Add_Virus Incubate Incubate for 48-72 hours Add_Virus->Incubate Quantify_Replication Quantify viral replication (CPE, RT-qPCR, Reporter) Incubate->Quantify_Replication Calculate_EC50 Calculate EC50 value Quantify_Replication->Calculate_EC50

Caption: General workflow for an in vitro antiviral activity assay.

Inconsistent_Outcomes_Logic cluster_viral Viral Factors cluster_disease Disease Factors cluster_trial Trial Design Factors Inconsistent_Outcomes Inconsistent Clinical Outcomes (e.g., COVID-19) Viral_Evolution SARS-CoV-2 Evolution (New Variants) Viral_Evolution->Inconsistent_Outcomes Milder_Disease Milder Disease Course (Vaccination/Prior Infection) Milder_Disease->Inconsistent_Outcomes Patient_Population Patient Population Heterogeneity Patient_Population->Inconsistent_Outcomes Endpoints Choice of Primary Endpoints Endpoints->Inconsistent_Outcomes

Caption: Potential factors contributing to inconsistent clinical outcomes.

References

Optimizing Bemnifosbuvir Dosage for Effective Lung Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bemnifosbuvir. The information is designed to address specific issues that may be encountered during experiments aimed at optimizing dosage for effective lung concentration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally administered prodrug of AT-511. Following administration, it undergoes metabolic activation in several steps to form the active nucleotide triphosphate, AT-9010.[1] AT-9010 acts as an RNA polymerase inhibitor, interfering with viral replication.[1] For SARS-CoV-2, it has a dual mechanism, targeting both the RNA-dependent RNA polymerase (RdRp) and the nucleotidyltransferase (NiRAN) of the nsp12 protein.[2][3]

Q2: What is the recommended dosage of this compound for achieving therapeutic lung concentrations?

A2: Based on a Phase 1 clinical trial in healthy subjects, a dosage of 550 mg of this compound administered twice daily has been shown to achieve effective antiviral concentrations in the lungs.[4][5] This regimen resulted in a mean concentration of the surrogate active metabolite AT-273 in the epithelial lining fluid of the lungs of 0.62 µM, which exceeds the in vitro 90% effective concentration (EC90) of 0.5 µM required to inhibit SARS-CoV-2 replication in human airway epithelial cells.[4][5][6] A lower dose of 275 mg twice daily did not achieve sufficient lung concentrations.[5]

Q3: What is the pharmacokinetic profile of this compound in plasma versus lung tissue?

A3: In plasma, the free base of this compound, AT-511, is rapidly eliminated, largely within 6 hours after dosing.[4][5] However, the active metabolite achieves sustained concentrations in the lung. The dosing regimen of 550 mg twice daily was predicted to provide sustained lung exposure of the active triphosphate AT-9010 above the concentration needed to inhibit SARS-CoV-2 replication.[6]

Q4: Are there any known drug-drug interactions with this compound?

A4: In vitro studies have shown that this compound is a substrate and inhibitor of P-glycoprotein (P-gp) and an inhibitor of the breast cancer resistance protein (BCRP).[7] Co-administration with a P-gp substrate like digoxin (B3395198) or a BCRP/OATP1B1 substrate like rosuvastatin (B1679574) can increase the peak plasma exposure of these drugs.[7] However, the overall risk of clinically significant drug-drug interactions is considered low.[8][9][10]

Q5: Does hepatic or renal impairment affect this compound dosage?

A5: Phase 1 studies have indicated that this compound can be used without dose adjustment in patients with hepatic or renal impairment, including those on hemodialysis.[9] While exposure to inactive metabolites may increase in patients with renal impairment, the exposure to this compound itself remains consistent.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lower than expected lung concentration of the active metabolite (AT-9010 or its surrogate AT-273). Insufficient dosage.A dosage of 550 mg twice daily has been shown to be effective in humans.[4][5] Ensure the dosage in your experimental model is appropriately scaled.
Issues with the analytical method for quantifying the metabolite.Verify the sensitivity and accuracy of your LC-MS/MS or other analytical methods. Use appropriate internal standards.
Problems with the bronchoalveolar lavage (BAL) procedure leading to sample dilution.Standardize the BAL procedure to ensure consistent recovery of epithelial lining fluid. See the detailed experimental protocol below.
High variability in lung concentration measurements between subjects. Differences in individual metabolism or drug transporter expression.Increase the sample size of your study to account for inter-individual variability.
Inconsistent timing of sample collection relative to drug administration.Strictly adhere to the sample collection time points post-dosing as outlined in your protocol. For this compound, peak lung concentrations of the surrogate metabolite were observed 4-5 hours post-dose.[4][5]
Adverse events observed at the tested dosage. The 550 mg twice-daily dose was generally well-tolerated in clinical trials, with most adverse events being mild.[4] Higher doses (e.g., 1100 mg) have been associated with a higher incidence of nausea and vomiting.[11]If adverse events are observed, consider if they are consistent with those reported in clinical trials. If using a higher dose, consider reducing it to the 550 mg twice-daily regimen.

Data Summary

Table 1: this compound and Metabolite Concentrations in Lung Epithelial Lining Fluid (ELF)

Dosage RegimenAnalyteMean Concentration in ELF (µM)Time Point Post-DoseReference
275 mg twice dailyAT-273Insufficient Levels4-5 hours[5]
550 mg twice dailyAT-2730.624-5 hours[4][5][6]
Target EC90 for SARS-CoV-2 - 0.5 - [4][5]

Table 2: Summary of Relevant Clinical Trials for this compound

Trial Name/PhaseConditionDosageKey FindingReference
Phase 1Healthy Volunteers275, 550, 825 mg twice daily550 mg twice daily achieved target lung concentrations.[4][5]
MOONSONG (Phase 2)Mild/Moderate COVID-19550 mg and 1100 mg twice dailyDid not meet the primary endpoint of reducing viral load.[11]
SUNRISE-3 (Phase 3)High-Risk COVID-19Not specifiedEnrollment completed in March 2024.[12]
Phase 2Hepatitis C550 mg once daily (with Ruzasvir)98% sustained virologic response in treatment-adherent patients.[9]

Experimental Protocols

Protocol: Quantification of this compound Metabolite in Lung Tissue via Bronchoalveolar Lavage (BAL)

This protocol is a representative example for obtaining and analyzing lung fluid to determine the concentration of this compound's surrogate metabolite, AT-273.

  • Subject Preparation and Dosing:

    • Subjects should be fasted overnight prior to drug administration.

    • Administer the specified oral dose of this compound (e.g., 550 mg) with water.

    • Record the exact time of administration.

  • Bronchoalveolar Lavage (BAL) Procedure:

    • Perform the BAL at a predetermined time point post-dosing (e.g., 4-5 hours).[4][5]

    • Under local anesthesia and conscious sedation, introduce a bronchoscope into the desired lung segment (typically the middle lobe or lingula).

    • Instill a sterile saline solution (e.g., 4 x 50 mL aliquots) into the segment.

    • Gently aspirate the fluid after each instillation.

    • Pool the aspirated fluid and keep it on ice.

  • Sample Processing:

    • Measure the total volume of the recovered BAL fluid.

    • Centrifuge the fluid (e.g., at 500 x g for 10 minutes at 4°C) to separate the cellular components from the supernatant.

    • Collect the supernatant (BAL fluid) and the cell pellet (alveolar macrophages).

    • To determine the dilution factor of the epithelial lining fluid (ELF), measure the concentration of urea (B33335) in both the BAL fluid and a plasma sample.

    • The concentration of the metabolite in the ELF can be calculated using the formula: ELF_concentration = BAL_concentration * (Plasma_urea / BAL_urea).

  • Bioanalytical Method (LC-MS/MS):

    • Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of AT-273.

    • Prepare a standard curve of known AT-273 concentrations in a matrix matching the BAL fluid.

    • Use an appropriate internal standard to account for variations in sample processing and instrument response.

    • Extract AT-273 from the BAL fluid samples (e.g., using protein precipitation or solid-phase extraction).

    • Analyze the extracted samples by LC-MS/MS.

    • Calculate the concentration of AT-273 in the samples based on the standard curve.

Visualizations

Bemnifosbuvir_Metabolic_Pathway This compound This compound (AT-527) (Oral Prodrug) AT511 AT-511 (Free Base) This compound->AT511 Metabolism Metabolite1 Intermediate Metabolites AT511->Metabolite1 Intracellular Activation AT9010 AT-9010 (Active Triphosphate) Metabolite1->AT9010 Phosphorylation Inhibition Inhibition of Viral RNA Polymerase AT9010->Inhibition

Caption: Metabolic activation pathway of this compound.

Experimental_Workflow cluster_Dosing 1. Dosing cluster_Sampling 2. Sample Collection cluster_Processing 3. Sample Processing cluster_Analysis 4. Analysis Dosing Oral Administration of this compound BAL Bronchoalveolar Lavage (BAL) (4-5 hours post-dose) Dosing->BAL Plasma Plasma Collection Dosing->Plasma Centrifuge Centrifugation of BAL Fluid BAL->Centrifuge Urea Urea Measurement (BAL and Plasma) Plasma->Urea Separate Separate Supernatant and Cell Pellet Centrifuge->Separate Separate->Urea LCMS LC-MS/MS Quantification of AT-273 Separate->LCMS Calculate Calculate ELF Concentration Urea->Calculate LCMS->Calculate

Caption: Workflow for measuring lung concentration.

References

Technical Support Center: Investigating Potential Bemnifosbuvir Resistance Mutations In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential resistance to Bemnifosbuvir in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why is it thought to have a high barrier to resistance?

This compound is a prodrug of a guanosine (B1672433) nucleotide analog that, once inside the cell, is converted to its active triphosphate form, AT-9010.[1][2][3] This active metabolite targets the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2 and Hepatitis C Virus (HCV).[1][2][3]

This compound has a unique dual mechanism of action that contributes to its high barrier to resistance. It inhibits the viral RdRp at two distinct sites:

  • RdRp active site: AT-9010 is incorporated into the growing viral RNA chain, causing premature chain termination.

  • NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) active site: AT-9010 also binds to the NiRAN domain of the RdRp, inhibiting its function, which is essential for viral replication.[4]

This dual-targeting mechanism makes it less likely for a single mutation to confer resistance, thus creating a higher genetic barrier to the development of resistant viral strains.[4][5] In vitro studies using surrogate viruses have suggested a high barrier to resistance for this compound.[4]

Q2: What are the expected in vitro efficacy (EC50/EC90) values for this compound against different viruses?

This compound has demonstrated potent in vitro activity against a broad range of SARS-CoV-2 variants and HCV genotypes. The following tables summarize publicly available data.

Data Presentation

Table 1: In Vitro Efficacy of this compound (AT-511) against SARS-CoV-2 and other Coronaviruses

VirusCell LineAssay TypeEC50/EC90Reference
SARS-CoV-2Normal Human Airway Epithelial (HAE) cellsVirus Yield Reduction (VYR)EC90: 0.47 µM[6][7]
SARS-CoV-2Huh-7VYREC90: 0.55 µM[8]
HCoV-229EHuh-7VYREC90: 0.34 - 1.2 µM[7]
HCoV-OC43Huh-7VYREC90: 0.34 - 1.2 µM[7]
SARS-CoVHuh-7VYREC90: 0.34 - 1.2 µM[7]
MERS-CoVHuh-7VYREC90: 37 µM[7]
SARS-CoV-2 Omicron subvariants (BA.1, BA.2, BA.4, BA.5, XBB)--Efficacious[9][10]

Table 2: In Vitro Efficacy of this compound (AT-511) against Hepatitis C Virus (HCV) Genotypes

HCV GenotypeAssay TypeEC50Reference
Genotype 1aReplicon12.8 nM[6]
Genotype 1bReplicon12.5 nM[6]
Genotype 2aReplicon9.2 nM[6]
Genotype 3aReplicon10.3 nM[6]
Genotype 4aReplicon14.7 nM[6]
Genotype 5aReplicon28.5 nM[6]

This compound has been shown to be approximately 10-fold more potent than sofosbuvir (B1194449) against all tested HCV genotypes and remains active against the sofosbuvir-resistant S282T variant.[1][2][3][11][12]

Q3: How do I select for this compound-resistant viruses in cell culture?

The standard method for selecting antiviral resistance in vitro is through serial passage of the virus in the presence of escalating concentrations of the drug. A general workflow is as follows:

  • Initial Passage: Infect a susceptible cell line with the wild-type virus at a low multiplicity of infection (MOI) and treat with this compound at a concentration close to the EC50.

  • Subsequent Passages: Harvest the virus from the supernatant of the initial passage and use it to infect fresh cells. Gradually increase the concentration of this compound in each subsequent passage.

  • Monitor for Cytopathic Effect (CPE): Observe the cell monolayers for the development of CPE. The emergence of CPE at higher drug concentrations may indicate the selection of a resistant virus population.

  • Isolate and Characterize: Once a resistant phenotype is observed, isolate the virus and perform genotypic and phenotypic analysis.

Troubleshooting Guides

Problem 1: No resistant variants are emerging after multiple passages.

  • Possible Cause: The high barrier to resistance of this compound. Its dual mechanism of action may require multiple mutations to confer a resistant phenotype.

  • Troubleshooting Steps:

    • Continue passaging for an extended period (e.g., >20-30 passages).

    • Consider using a higher initial viral inoculum to increase the probability of pre-existing mutations.

    • If possible, use a virus strain known to have a higher mutation rate.

    • Maintain a parallel culture without the drug to monitor the fitness of the passaged virus.

Problem 2: The virus is losing infectivity during serial passage.

  • Possible Cause: The passaging process itself can lead to the accumulation of deleterious mutations, reducing viral fitness.

  • Troubleshooting Steps:

    • Ensure optimal cell culture conditions (e.g., cell density, media).

    • Harvest the virus at the peak of replication in each passage.

    • Consider alternating passages with and without the drug to allow the virus to recover fitness.

    • Titer the virus at each passage to monitor its infectivity.

Problem 3: I have identified a mutation in the RdRp. How do I confirm it confers resistance?

  • Possible Cause: The mutation may be a random mutation that does not contribute to resistance.

  • Troubleshooting Steps:

    • Reverse Genetics: Use site-directed mutagenesis to introduce the identified mutation into a wild-type viral infectious clone.

    • Phenotypic Analysis: Compare the susceptibility of the engineered mutant virus to this compound with that of the wild-type virus using a plaque reduction assay or virus yield reduction assay. A significant increase in the EC50 value for the mutant virus confirms its role in resistance.

    • Biochemical Assays: Express and purify the mutant RdRp and compare its enzymatic activity and inhibition by the active metabolite of this compound (AT-9010) to the wild-type enzyme.

Experimental Protocols

1. Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).

  • Materials:

    • Confluent monolayer of susceptible cells in 6- or 12-well plates.

    • Virus stock of known titer.

    • Serial dilutions of this compound.

    • Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose).

    • Fixative solution (e.g., 10% formalin).

    • Staining solution (e.g., 0.1% crystal violet).

  • Procedure:

    • Seed cells in multi-well plates and grow to confluency.

    • Prepare serial dilutions of this compound in serum-free medium.

    • Pre-incubate the virus with each drug dilution for 1 hour at 37°C.

    • Aspirate the medium from the cell monolayers and infect with the virus-drug mixture.

    • Incubate for 1-2 hours to allow for viral adsorption.

    • Aspirate the inoculum and overlay the cells with the overlay medium containing the corresponding drug concentration.

    • Incubate for 2-5 days, depending on the virus, until plaques are visible.

    • Fix and stain the cells.

    • Count the number of plaques in each well and calculate the EC50 value.

2. Virus Yield Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the production of infectious virus particles.

  • Materials:

    • Confluent monolayer of susceptible cells in 24- or 48-well plates.

    • Virus stock.

    • Serial dilutions of this compound.

  • Procedure:

    • Seed cells and grow to confluency.

    • Infect the cells with the virus at a known MOI in the presence of serial dilutions of this compound.

    • Incubate for a full replication cycle (e.g., 24-48 hours).

    • Harvest the supernatant, which contains the progeny virus.

    • Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.

    • Calculate the concentration of this compound required to reduce the virus yield by 90% (EC90).

3. Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the viral genome to confirm their role in resistance.

  • Materials:

    • Plasmid containing the viral cDNA.

    • Mutagenic primers containing the desired mutation.

    • High-fidelity DNA polymerase.

    • DpnI restriction enzyme.

    • Competent E. coli cells.

  • Procedure:

    • Design and synthesize primers containing the desired mutation.

    • Perform PCR using the mutagenic primers and the plasmid template to amplify the entire plasmid.

    • Digest the PCR product with DpnI to remove the methylated parental plasmid DNA.

    • Transform the mutated plasmid into competent E. coli.

    • Select for colonies containing the mutated plasmid and confirm the mutation by sequencing.

    • Rescue the mutant virus from the plasmid.

Mandatory Visualizations

Bemnifosbuvir_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (AT-527) (Oral Prodrug) AT_511 AT-511 (Free Base) This compound->AT_511 Metabolism AT_9010 AT-9010 (Active Triphosphate) AT_511->AT_9010 Phosphorylation RdRp_active_site AT_9010->RdRp_active_site Incorporation NiRAN_active_site AT_9010->NiRAN_active_site Binding RdRp Viral RNA-dependent RNA Polymerase (RdRp) RNA_chain Viral RNA Synthesis NiRAN_inhibition NiRAN Inhibition NiRAN_active_site->NiRAN_inhibition Inhibition Chain_termination Chain Termination RNA_chain->Chain_termination Inhibition

Caption: Dual mechanism of action of this compound.

Resistance_Investigation_Workflow start Start: Wild-Type Virus passage Serial Passage in Cell Culture with increasing this compound conc. start->passage observe Observe for Resistant Phenotype (e.g., increased CPE) passage->observe observe->passage No isolate Isolate Viral Clones observe->isolate Yes genotype Genotypic Analysis (Sequencing of RdRp gene) isolate->genotype identify_mutations Identify Potential Resistance Mutations genotype->identify_mutations phenotype Phenotypic Analysis (Plaque/Yield Reduction Assay) identify_mutations->phenotype Mutation Found reverse_genetics Reverse Genetics (Site-Directed Mutagenesis) identify_mutations->reverse_genetics Confirm Causality confirm Confirm Resistance (Increased EC50/EC90) phenotype->confirm biochemical Biochemical Assays (Purified Polymerase) phenotype->biochemical end Characterized Resistance Mutation confirm->end reverse_genetics->phenotype

Caption: Experimental workflow for investigating this compound resistance.

References

Strategies to improve the oral bioavailability of Bemnifosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for strategies to improve the oral bioavailability of Bemnifosbuvir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its native oral bioavailability?

This compound (also known as AT-527) is an orally administered double prodrug of a guanosine (B1672433) nucleotide analogue developed for the treatment of viral infections such as Hepatitis C and COVID-19.[1] As a prodrug, it is designed for enhanced oral absorption and is metabolized in the body to its active triphosphate form, AT-9010, which inhibits viral RNA polymerase.[1][2] The estimated oral bioavailability of this compound is 50% or greater.[3]

Q2: What are the primary challenges to achieving high oral bioavailability with this compound?

While this compound is designed for oral administration, factors that can influence its bioavailability include:

  • Solubility: As with many nucleotide analogues, the solubility of the parent compound and its metabolites in gastrointestinal fluids can be a limiting factor.

  • First-Pass Metabolism: this compound undergoes extensive metabolism, and the efficiency of its conversion to the active form versus inactive metabolites can impact overall exposure.[4][5]

  • Drug Transporters: this compound has been identified as a substrate and inhibitor of P-glycoprotein (P-gp) and an inhibitor of the Breast Cancer Resistance Protein (BCRP), which can influence its absorption and disposition.[6][7]

  • Food Effects: The presence of food can alter the absorption of this compound, generally delaying the time to maximum concentration (Tmax) but potentially increasing the total exposure (AUC).

Q3: What formulation strategies can be employed to enhance the oral bioavailability of this compound?

Several formulation strategies can be explored to improve the oral bioavailability of this compound:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.

  • Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.

  • Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, potentially leading to faster dissolution.

  • Excipient Selection: The use of functional excipients such as surfactants, solubilizers, and permeation enhancers can significantly improve bioavailability.[3][7][8][9][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low in vitro dissolution rate Poor solubility of this compound in the dissolution medium.- Modify the dissolution medium to better reflect physiological conditions (e.g., use of simulated gastric or intestinal fluids).- Explore the use of solubilizing excipients in the formulation.- Consider particle size reduction of the API.
High variability in in vivo pharmacokinetic data - Inconsistent absorption due to formulation issues.- Significant food effects.- Genetic polymorphisms in drug metabolizing enzymes or transporters.- Optimize the formulation to ensure consistent drug release.- Conduct food effect studies to understand the impact of food on absorption.- Investigate the potential role of pharmacogenomics.
Low in vitro permeability in Caco-2 assays - Efflux by transporters such as P-gp.- Co-administer with a known P-gp inhibitor in the assay to confirm efflux.- Design formulations with excipients that can inhibit P-gp.
Precipitation of the drug in the GI tract Supersaturation of the drug from an enabling formulation followed by precipitation.- Incorporate precipitation inhibitors (e.g., polymers like HPMC) into the formulation.- Adjust the drug loading in the formulation.

Data Presentation

Table 1: Solubility of this compound in Various Formulations

Formulation ComponentConcentrationSolubility (mg/mL)
DMSO-95 - 200
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline-3.3 - 5
10% DMSO + 90% (20% SBE-β-CD in Saline)-≥ 2.5
10% DMSO + 90% Corn Oil-≥ 2.5

Data compiled from multiple sources. Solubility can be dependent on the specific experimental conditions.[11][12][13][14]

Table 2: Summary of Pharmacokinetic Parameters of this compound and its Metabolite AT-273

AnalyteDose (mg, twice daily)Tmax (h)Cmax (ng/mL)AUCτ (ng·h/mL)
AT-511 (this compound free base)275~0.5--
AT-511550~0.5--
AT-511825~0.5--
AT-273 (Metabolite)2753-492.1 (Ctrough)-
AT-2735503-4168.0 (Ctrough)-
AT-2738253-4144.7 (Ctrough)-

Tmax values are median, and Ctrough values are mean (±SD). Cmax and AUCτ for AT-511 showed non-proportional increases with dose. Data from a study in healthy volunteers.[15]

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS) of this compound

Objective: To prepare a self-emulsifying drug delivery system (SEDDS) to improve the solubility and dissolution of this compound.

Materials:

  • This compound API

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath

Procedure:

  • Accurately weigh the required amounts of the oil phase, surfactant, and co-surfactant into a glass vial.

  • Heat the mixture in a water bath to 40°C to ensure homogeneity.

  • Vortex the mixture until a clear, uniform solution is obtained.

  • Accurately weigh the this compound API and add it to the excipient mixture.

  • Vortex the mixture until the API is completely dissolved. Gentle heating may be applied if necessary.

  • Visually inspect the final formulation for clarity and absence of precipitation.

  • To assess the self-emulsification properties, add 1 mL of the SEDDS formulation to 250 mL of distilled water in a beaker with gentle agitation and observe the formation of an emulsion.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To evaluate the in vitro dissolution rate of different this compound formulations.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle)

  • HPLC system with a suitable column for this compound analysis

Dissolution Medium:

  • 900 mL of simulated gastric fluid (SGF, pH 1.2) without pepsin for 2 hours.

  • 900 mL of simulated intestinal fluid (SIF, pH 6.8) without pancreatin.

Procedure:

  • Prepare the dissolution medium and equilibrate it to 37 ± 0.5°C.

  • Place the this compound formulation (e.g., tablet, capsule, or SEDDS-filled capsule) into the dissolution vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 rpm).

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a suitable filter (e.g., 0.45 µm PVDF).

  • Analyze the samples for this compound concentration using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 3: Caco-2 Permeability Assay for this compound

Objective: To assess the intestinal permeability and potential for active transport of this compound.

Materials:

  • Caco-2 cells cultured on Transwell® inserts

  • Transport medium (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • This compound solution in transport medium

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS system for quantification of this compound

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Wash the cell monolayers with pre-warmed transport medium.

  • For apical-to-basolateral (A-B) transport, add the this compound solution to the apical chamber and fresh transport medium to the basolateral chamber.

  • For basolateral-to-apical (B-A) transport, add the this compound solution to the basolateral chamber and fresh transport medium to the apical chamber.

  • To investigate P-gp mediated efflux, perform the transport studies in the presence and absence of a P-gp inhibitor.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh medium.

  • Analyze the concentration of this compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).

Visualizations

Bemnifosbuvir_Activation_Pathway This compound This compound (AT-527) (Oral Prodrug) AT511 AT-511 (Free Base) This compound->AT511 Absorption & Hydrolysis AT551 AT-551 (L-alanyl intermediate) AT511->AT551 CatA/CES1 AT273 AT-273 (Guanosine Nucleoside) AT551->AT273 HINT1 AT9010 AT-9010 (Active Triphosphate) AT273->AT9010 Cellular Kinases (ADALP1, GUK1, NDPK) Inhibition Inhibition of Viral RNA Polymerase AT9010->Inhibition

Caption: Metabolic activation pathway of this compound.

Experimental_Workflow_Bioavailability cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Formulation Formulation Design (e.g., SEDDS, Solid Dispersion) Solubility Solubility & Dissolution Testing Formulation->Solubility Caco2 Caco-2 Permeability Assay Solubility->Caco2 PK_Study Animal Pharmacokinetic Study Caco2->PK_Study Bioavailability Bioavailability Calculation PK_Study->Bioavailability

Caption: Workflow for assessing oral bioavailability.

References

Technical Support Center: Assessing Potential Off-Target Effects of Bemnifosbuvir in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the potential off-target effects of Bemnifosbuvir in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (formerly AT-527) is an orally bioavailable hemisulfate salt of a phosphoramidate (B1195095) prodrug, AT-511.[1] In the body, it is metabolized into its active triphosphate form, AT-9010.[1] This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.[1][2] It has been investigated for the treatment of Hepatitis C (HCV) and COVID-19.[1][3]

Q2: What are the primary off-target concerns for a nucleotide analog like this compound?

The main off-target concerns for nucleotide analogs are the inhibition of host (human) DNA and RNA polymerases, including mitochondrial polymerase gamma (Pol γ) and mitochondrial RNA polymerase (PolRMT).[1][2] Inhibition of these polymerases can lead to mitochondrial dysfunction and cellular toxicity.

Q3: What does the available data say about this compound's off-target activity?

Preclinical data indicates that this compound has a favorable safety profile. The active metabolite, AT-9010, is highly selective for the viral HCV polymerase and shows minimal inhibition of human DNA polymerases α, β, and γ, as well as mitochondrial RNA polymerase (PolRMT), with IC50 values greater than 100 µM for these host enzymes.[1][2] Furthermore, this compound has shown no evidence of cytotoxicity in various human cell lines at concentrations up to 100 µM.[1][2]

Q4: My cells treated with this compound are showing unexpected toxicity. What could be the cause?

While preclinical data suggests low toxicity, several factors in a cell culture experiment could lead to unexpected results:

  • Compound Purity and Handling: Ensure the purity of your this compound sample and that it has been stored correctly to prevent degradation.

  • Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in your culture medium is non-toxic to your specific cell line (typically <0.1%).

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to drugs. It's possible your cell line is particularly sensitive.

  • Experimental Conditions: Factors like cell density, passage number, and media formulation can all influence cellular responses to a compound.

Troubleshooting Guides

Guide 1: Troubleshooting High Background in Cytotoxicity Assays (e.g., MTT, LDH)
Problem Possible Cause Suggested Solution
High background in negative control wells Contamination of media or reagents.Use fresh, sterile reagents. Regularly test for mycoplasma contamination.
Cell seeding error (too many cells).Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. Perform a cell titration to determine the optimal seeding density.
Edge effects in the plate.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
High variability between replicate wells Inconsistent pipetting.Use calibrated pipettes and ensure consistent technique. When adding reagents, touch the pipette tip to the side of the well at the same angle each time.
Uneven cell distribution.Gently swirl the plate after seeding to ensure an even distribution of cells.
Guide 2: Troubleshooting Mitochondrial Membrane Potential Assays (e.g., TMRM, JC-1)
Problem Possible Cause Suggested Solution
Low fluorescent signal in healthy control cells Insufficient dye loading.Optimize the concentration of the dye and the incubation time. Ensure the dye is not expired and has been stored correctly (protected from light).
Cell density is too low.Increase the number of cells seeded per well.
Photobleaching.Minimize exposure of the stained cells to light before and during imaging.
High signal in positive control (depolarized) cells Incomplete depolarization.Increase the concentration or incubation time of the depolarizing agent (e.g., FCCP).
Dye efflux.Some cell types express efflux pumps that can remove the dye. Consider using an efflux pump inhibitor if this is suspected.
Inconsistent results Fluctuation in incubator conditions.Ensure stable temperature and CO2 levels in the incubator, as these can affect mitochondrial function.
Cell stress.Handle cells gently during staining and washing steps to avoid inducing stress-related changes in membrane potential.

Data Presentation

Table 1: In Vitro Activity of this compound's Active Metabolite (AT-9010) Against Viral and Human Polymerases

Target PolymeraseIC50 (µM)Selectivity (vs. HCV NS5B)
HCV NS5B RNA Polymerase0.15[1][2]1x
Human DNA Polymerase α> 100[1][2]> 667x
Human DNA Polymerase β> 100[1][2]> 667x
Human DNA Polymerase γ> 100[1][2]> 667x
Human Mitochondrial RNA Polymerase (PolRMT)> 100[1][2]> 667x

Table 2: In Vitro Cytotoxicity of this compound (BEM)

Cell LineAssay TypeTC50 (µM)
Human-induced pluripotent stem cell-derived cardiomyocytesNot specified> 100[1][2]
Human bone marrow progenitor cells (granulocyte-macrophage)Not specified> 100[1][2]
Human bone marrow progenitor cells (erythroid)Not specified> 100[1][2]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls (e.g., DMSO at the highest concentration used for the drug dilutions) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the CC50 (50% cytotoxic concentration).

Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRM
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate suitable for fluorescence microscopy or plate reading. Treat with this compound at various concentrations for the desired duration. Include a positive control for depolarization (e.g., FCCP) and a vehicle control.

  • TMRM Staining: In the final 30 minutes of the treatment incubation, add TMRM (in non-quenching mode, typically 20-100 nM) to each well.

  • Washing: Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.

  • Imaging/Reading: Immediately measure the fluorescence using a fluorescence microscope or a microplate reader with appropriate filters for TMRM (e.g., excitation ~548 nm, emission ~573 nm).

  • Data Analysis: Quantify the fluorescence intensity per cell or per well. A decrease in TMRM fluorescence in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.

Mandatory Visualization

Bemnifosbuvir_Metabolic_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Prodrug) AT511 AT-511 This compound->AT511 Metabolism AT9010 AT-9010 (Active Triphosphate) AT511->AT9010 Phosphorylation Viral_RdRp Viral RNA Polymerase AT9010->Viral_RdRp Binds to Inhibition Inhibition of Viral Replication Viral_RdRp->Inhibition Leads to

Caption: Metabolic activation pathway of this compound.

Off_Target_Workflow start Start: Treat cells with this compound cytotoxicity Assess General Cytotoxicity (e.g., MTT, LDH) start->cytotoxicity mito_potential Measure Mitochondrial Membrane Potential (e.g., TMRM) start->mito_potential polymerase_assay In Vitro Human Polymerase Inhibition Assays start->polymerase_assay decision Significant Toxicity Observed? cytotoxicity->decision mito_potential->decision polymerase_assay->decision further_investigation Further Mechanistic Studies (e.g., apoptosis assays, ROS production) decision->further_investigation Yes no_toxicity Conclusion: Low Potential for Off-Target Effects decision->no_toxicity No

Caption: Experimental workflow for assessing off-target effects.

On_vs_Off_Target cluster_on_target On-Target Activity cluster_off_target Potential Off-Target Activity This compound This compound (Active form: AT-9010) Viral_Polymerase Viral RNA Polymerase (IC50 = 0.15 µM) This compound->Viral_Polymerase High Potency Human_Polymerases Human DNA Polymerases (α, β, γ) (IC50 > 100 µM) This compound->Human_Polymerases Low Potency Mito_Polymerase Human Mitochondrial RNA Polymerase (IC50 > 100 µM) This compound->Mito_Polymerase Low Potency

Caption: On-target versus potential off-target activity of this compound's active form.

References

Troubleshooting variability in Bemnifosbuvir in vitro assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in in vitro assay results for the antiviral agent Bemnifosbuvir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly AT-527) is an orally bioavailable guanosine (B1672433) nucleotide analog prodrug.[1][2] It is designed to inhibit the replication of RNA viruses.[3] After administration, this compound is metabolized within host cells to its active triphosphate form, AT-9010.[1][4] This active form acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[3][5] By mimicking natural nucleotides, AT-9010 gets incorporated into the growing viral RNA chain, leading to premature termination and halting viral replication.[3] this compound has shown activity against several RNA viruses, including Hepatitis C virus (HCV) and SARS-CoV-2.[2][3]

Q2: What are the typical in vitro assays used to evaluate this compound's antiviral activity?

The antiviral efficacy of this compound is commonly assessed using the following in vitro assays:

  • Cell-Based Antiviral Assays: These assays measure the ability of this compound to inhibit viral replication in cultured cells. Common examples include:

    • Plaque Reduction Assays: Quantifies the reduction in viral plaques (zones of cell death) in the presence of the drug.

    • Yield Reduction Assays: Measures the reduction in the amount of infectious virus produced by cells.

    • Reporter Virus Assays: Utilizes viruses engineered to express a reporter gene (e.g., luciferase or fluorescent proteins) upon replication, allowing for a quantitative measure of viral activity.

  • Biochemical Assays: These assays directly measure the inhibitory activity of the active triphosphate form of this compound (AT-9010) on the purified viral RNA-dependent RNA polymerase (RdRp) enzyme.

Q3: What are the expected EC50 values for this compound in in vitro assays?

The half-maximal effective concentration (EC50) of this compound can vary depending on the virus, cell type, and specific assay conditions. The following table summarizes reported EC50 values for this compound against different viruses. It is important to note that direct comparison of values across different studies should be done with caution due to potential variations in experimental protocols.

Virus TargetAssay TypeCell LineReported EC50/EC90
SARS-CoV-2Antiviral AssayHuman Airway Epithelial CellsEC90 = 0.47 µM
Hepatitis C Virus (HCV) GT1aReplicon AssayHuh-7EC50 = 12.8 nM
Hepatitis C Virus (HCV) GT1bReplicon AssayHuh-7EC50 = 12.5 nM
Hepatitis C Virus (HCV) GT2aReplicon AssayHuh-7EC50 = 9.2 nM
Hepatitis C Virus (HCV) GT3aReplicon AssayHuh-7EC50 = 10.3 nM
Hepatitis C Virus (HCV) GT4aReplicon AssayHuh-7EC50 = 14.7 nM
Hepatitis C Virus (HCV) GT5aReplicon AssayHuh-7EC50 = 28.5 nM

Data compiled from publicly available research.[6]

Troubleshooting Guides

Issue 1: High Variability in EC50 Values Between Experiments

Question: We are observing significant well-to-well and day-to-day variability in our this compound EC50 values in our cell-based antiviral assay. What are the potential causes and solutions?

Possible Causes and Troubleshooting Steps:

Potential CauseRecommended Troubleshooting Action
Cell Health and Passage Number Maintain a consistent and low cell passage number for all experiments. High passage numbers can alter cell physiology, affecting viral replication and drug metabolism. Ensure cells are healthy and have a uniform seeding density.
Reagent Consistency Qualify new lots of critical reagents such as fetal bovine serum (FBS), cell culture media, and assay reagents (e.g., luciferase substrate) before use in crucial experiments. Perform a bridging study to compare the performance of the new lot with the old lot.
Compound Stability and Handling Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Protocol Execution Ensure consistent incubation times, pipetting techniques, and cell seeding densities. Minor variations in these parameters can lead to significant differences in results.[7]
Viral Titer Use a consistent multiplicity of infection (MOI) for each experiment. Variations in the amount of virus used to infect the cells can significantly impact the apparent EC50 value.

Logical Troubleshooting Workflow:

start High EC50 Variability Observed check_cells Review Cell Culture Practices: - Consistent Passage Number? - Healthy Morphology? start->check_cells check_reagents Evaluate Reagent Consistency: - New Lots Qualified? - Proper Storage? check_cells->check_reagents Consistent resolve_cells Action: Use Low Passage, Healthy Cells check_cells->resolve_cells Inconsistent check_compound Verify Compound Handling: - Fresh Dilutions? - Proper Storage of Stock? check_reagents->check_compound Consistent resolve_reagents Action: Qualify New Reagent Lots check_reagents->resolve_reagents Inconsistent check_protocol Audit Assay Protocol: - Consistent Incubation Times? - Uniform Seeding Density? - Consistent MOI? check_compound->check_protocol Consistent resolve_compound Action: Prepare Fresh Compound Dilutions check_compound->resolve_compound Inconsistent resolve_protocol Action: Standardize Protocol Execution check_protocol->resolve_protocol Inconsistent end_node Reduced Variability resolve_cells->end_node resolve_reagents->end_node resolve_compound->end_node resolve_protocol->end_node This compound This compound (Prodrug) at511 AT-511 This compound->at511 Metabolism at9010 AT-9010 (Active Triphosphate) at511->at9010 Cellular Kinases rdRp Viral RdRp at9010->rdRp Inhibition replication_inhibited Viral Replication Inhibited rdRp->replication_inhibited start Start seed_cells Seed Cells in 24-well Plates start->seed_cells prepare_drug Prepare Serial Dilutions of this compound seed_cells->prepare_drug infect_cells Infect Cells with Virus (MOI 0.01) prepare_drug->infect_cells add_drug Add Drug Dilutions to Wells infect_cells->add_drug incubate Incubate for 2-3 Days add_drug->incubate fix_stain Fix and Stain Cells incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques analyze Calculate EC50 count_plaques->analyze end_node End analyze->end_node

References

Cell line selection criteria for robust Bemnifosbuvir antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bemnifosbuvir in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly AT-527) is an orally bioavailable investigational antiviral drug.[1] It is a guanosine (B1672433) nucleotide prodrug that, once inside the cell, is converted to its active triphosphate form, AT-9010.[1][2] This active metabolite acts as a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of several RNA viruses, including Hepatitis C virus (HCV) and SARS-CoV-2.[2][3] By mimicking a natural building block of RNA, it gets incorporated into the growing viral RNA chain, causing premature termination and halting viral replication.[3]

Q2: Which viruses has this compound shown activity against?

This compound was initially developed for the treatment of Hepatitis C virus (HCV) and has demonstrated pan-genotypic activity.[2] More recently, it has been investigated for its antiviral activity against SARS-CoV-2, the virus that causes COVID-19.[1][4][5]

Q3: What are the key considerations when selecting a cell line for this compound antiviral assays?

The choice of cell line is critical for obtaining robust and reproducible data. Key considerations include:

  • Viral Permissiveness: The cell line must be susceptible to infection by the target virus. For SARS-CoV-2, this typically means the cells should express the ACE2 receptor and the TMPRSS2 protease.[1]

  • Metabolic Activity: Since this compound is a prodrug that requires intracellular conversion to its active form, the cell line should have the necessary metabolic pathways to perform this conversion efficiently.

  • Robust Viral Replication: The chosen cell line should support a high level of viral replication to provide a sufficient dynamic range for the assay.

  • Assay Compatibility: The cell line should be suitable for the chosen assay format (e.g., plaque assay, replicon assay, qPCR-based assays).

  • Growth Characteristics: Consistent growth rate and morphology are important for assay reproducibility.

Cell Line Selection for this compound Assays

For Hepatitis C Virus (HCV) Assays

HCV antiviral assays for polymerase inhibitors like this compound commonly utilize the HCV replicon system . This system uses human hepatoma cell lines, most notably Huh-7 and its derivatives (e.g., Huh-7.5, Huh-7.5.1), which harbor self-replicating subgenomic HCV RNA molecules.[6][7] These replicons contain the nonstructural proteins necessary for RNA replication, including the NS5B polymerase, but lack the structural proteins, making them non-infectious and safe for use in a BSL-2 laboratory setting.

For SARS-CoV-2 Assays

For SARS-CoV-2, cell lines that are highly permissive to the virus are required. The expression of the angiotensin-converting enzyme 2 (ACE2) receptor and the transmembrane protease serine 2 (TMPRSS2) is crucial for efficient viral entry.

Cell LineOriginKey CharacteristicsDoubling Time (approx.)
Huh-7 Human HepatomaPermissive to HCV replication; widely used for HCV replicon assays.32 - 49 hours[8][9]
Vero E6 African Green Monkey KidneyHighly permissive to SARS-CoV-2; often used for plaque assays. Low TMPRSS2 expression.~24 hours
A549 Human Lung CarcinomaLow endogenous ACE2 and TMPRSS2 expression; often requires genetic engineering to express these factors for robust SARS-CoV-2 infection.22 - 23 hours[10]
HEK293T Human Embryonic KidneyHigh transfection efficiency; often used for pseudovirus production and entry assays. Requires ACE2 expression for SARS-CoV-2 entry.~24 hours[11]
Calu-3 Human Lung AdenocarcinomaExpresses ACE2 and TMPRSS2; considered a more physiologically relevant model for respiratory viruses.Slower growing than Vero E6

Experimental Protocols

Protocol 1: HCV Replicon Luciferase Assay

This assay measures the inhibition of HCV RNA replication by quantifying the activity of a reporter gene (luciferase) engineered into the replicon.

Materials:

  • Huh-7 cells harboring an HCV replicon with a luciferase reporter gene.

  • Complete DMEM (with 10% FBS, penicillin/streptomycin, and G418 for selection).

  • This compound.

  • DMSO (vehicle control).

  • 96-well white, opaque-walled plates.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Cell Seeding: Plate the HCV replicon-containing Huh-7 cells in a 96-well white, opaque-walled plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. Also, prepare a vehicle control (DMSO in DMEM).

  • Compound Addition: Remove the culture medium from the cells and add the diluted this compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the drug concentration.

Protocol 2: SARS-CoV-2 Plaque Reduction Neutralization Test (PRNT)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

  • Vero E6 cells.

  • SARS-CoV-2 viral stock of known titer.

  • This compound.

  • Complete DMEM (with 2-10% FBS, penicillin/streptomycin).

  • Overlay medium (e.g., containing agarose (B213101) or methylcellulose).

  • Crystal violet staining solution.

  • Formalin for fixation.

  • 6- or 12-well plates.

Methodology:

  • Cell Seeding: Seed Vero E6 cells in 6- or 12-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of SARS-CoV-2 (e.g., 100 plaque-forming units). Incubate the mixture for 1 hour at 37°C.

  • Infection: Remove the culture medium from the Vero E6 cells and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and add the overlay medium. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

  • Fixation and Staining: Fix the cells with formalin and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.

Troubleshooting Guides

Issue 1: High Variability in EC50/IC50 Values

Question: My calculated EC50/IC50 values for this compound are inconsistent between experiments. What could be the cause?

Answer:

  • Cell Health and Passage Number: Ensure cells are healthy, not over-confluent, and within a low passage number. High passage numbers can lead to phenotypic changes affecting viral replication.

  • Inconsistent Cell Seeding: Inaccurate cell counting or uneven distribution in the wells can lead to variability. Use a hemocytometer or an automated cell counter and ensure a homogenous cell suspension before seeding.

  • Compound Degradation: this compound, like any chemical compound, can degrade if not stored properly. Prepare fresh dilutions for each experiment from a properly stored stock solution.

  • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors. Use calibrated pipettes and change tips between dilutions.

  • Edge Effects in Plates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

Issue 2: Low or No Antiviral Activity Observed

Question: I am not observing the expected antiviral activity with this compound. What should I check?

Answer:

  • Incorrect Viral Titer: The amount of virus used in the assay is critical. A viral titer that is too high can overwhelm the cells and mask the effect of the inhibitor. Re-titer your viral stock and use an appropriate multiplicity of infection (MOI).

  • Suboptimal Assay Window: The time point for measuring the antiviral effect is important. If the assay is run for too long, the virus may have already completed multiple replication cycles, making it difficult to observe inhibition. Optimize the incubation time.

  • Cell Line Permissiveness: For SARS-CoV-2, confirm that your cell line expresses adequate levels of ACE2 and TMPRSS2. For HCV replicons, ensure the replicon is stable and replicating efficiently.

  • Compound Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. Precipitation of the compound will lead to a lower effective concentration.

Issue 3: Observed Cytotoxicity

Question: I am observing cell death in my assay wells, and I'm unsure if it's due to viral cytopathic effect (CPE) or compound toxicity. How can I differentiate between the two?

Answer:

  • Run a Parallel Cytotoxicity Assay: Always test the effect of this compound on uninfected cells in parallel with your antiviral assay. This will allow you to determine the 50% cytotoxic concentration (CC50). Common cytotoxicity assays include the MTT, MTS, or LDH release assays.

  • Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, where the compound is effective against the virus at concentrations that are not toxic to the host cells.

  • Microscopic Examination: Visually inspect the cells under a microscope. Compound-induced cytotoxicity may have a different morphological appearance than virus-induced CPE.

Visualizing Key Pathways and Workflows

HCV_Replication_Cycle cluster_entry Viral Entry cluster_replication Viral Replication HCV Virion HCV Virion Receptor Binding Receptor Binding HCV Virion->Receptor Binding Endocytosis Endocytosis Receptor Binding->Endocytosis Fusion & Uncoating Fusion & Uncoating Endocytosis->Fusion & Uncoating Viral RNA Release Viral RNA Release Fusion & Uncoating->Viral RNA Release Translation & Polyprotein Processing Translation & Polyprotein Processing Viral RNA Release->Translation & Polyprotein Processing Replication Complex Formation Replication Complex Formation Translation & Polyprotein Processing->Replication Complex Formation RNA Replication (NS5B) RNA Replication (NS5B) Replication Complex Formation->RNA Replication (NS5B) This compound (AT-9010) This compound (AT-9010) This compound (AT-9010)->RNA Replication (NS5B) Inhibits

Caption: Simplified overview of the Hepatitis C Virus (HCV) replication cycle and the inhibitory action of this compound.

SARS_CoV_2_Entry_Pathway SARS-CoV-2 Virion SARS-CoV-2 Virion Spike Protein Spike Protein SARS-CoV-2 Virion->Spike Protein ACE2 Receptor ACE2 Receptor Spike Protein->ACE2 Receptor Binds to TMPRSS2 Protease TMPRSS2 Protease Spike Protein->TMPRSS2 Protease Primed by Viral Entry & Fusion Viral Entry & Fusion ACE2 Receptor->Viral Entry & Fusion TMPRSS2 Protease->Viral Entry & Fusion Viral RNA Release Viral RNA Release Viral Entry & Fusion->Viral RNA Release

Caption: Key steps in the SARS-CoV-2 entry pathway mediated by the ACE2 receptor and TMPRSS2 protease.

Antiviral_Assay_Workflow cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay Seed Cells Seed Cells Add Virus + this compound Add Virus + this compound Seed Cells->Add Virus + this compound Incubate Incubate Add Virus + this compound->Incubate Measure Viral Replication Measure Viral Replication Incubate->Measure Viral Replication Calculate EC50/IC50 Calculate EC50/IC50 Measure Viral Replication->Calculate EC50/IC50 Seed Cells_C Seed Cells Add this compound (No Virus) Add this compound (No Virus) Seed Cells_C->Add this compound (No Virus) Incubate_C Incubate Add this compound (No Virus)->Incubate_C Measure Cell Viability Measure Cell Viability Incubate_C->Measure Cell Viability Calculate CC50 Calculate CC50 Measure Cell Viability->Calculate CC50

References

Technical Support Center: Enhancing Bemnifosbuvir Delivery to Specific Viral Reservoirs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the delivery of Bemnifosbuvir to specific viral reservoirs, primarily focusing on Hepatitis C Virus (HCV) in the liver and SARS-CoV-2 in various tissues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary viral targets?

A1: this compound (formerly AT-527) is an orally bioavailable nucleotide analog prodrug.[1] It is designed to inhibit the RNA-dependent RNA polymerase (RdRp) of viruses, an enzyme essential for viral replication.[2] Its primary targets under investigation have been the Hepatitis C virus (HCV), which primarily resides in the liver, and SARS-CoV-2, the virus responsible for COVID-19, which can establish reservoirs in various tissues.[2][3]

Q2: Why is targeted delivery of this compound to viral reservoirs important?

A2: Targeted delivery aims to increase the concentration of the active form of this compound at the site of viral replication. This can enhance its antiviral efficacy, reduce the required therapeutic dose, and minimize potential off-target side effects.[4][5] For viruses like HCV and SARS-CoV-2 that establish persistent reservoirs, ensuring the drug effectively reaches these sites is crucial for viral eradication and preventing relapse.[6][7]

Q3: What are the main viral reservoirs for HCV and SARS-CoV-2?

A3: The primary reservoir for HCV is the liver, specifically hepatocytes.[8] For SARS-CoV-2, while the respiratory tract is the initial site of infection, viral RNA and proteins have been detected in various tissues for extended periods, suggesting the establishment of reservoirs in locations such as the gut, lymph nodes, and cardiovascular system.[7][9]

Q4: What are some promising strategies for enhancing the delivery of this compound to these reservoirs?

A4: Promising strategies involve the use of nanoparticle-based drug delivery systems, such as lipid nanoparticles (LNPs) and polymeric nanoparticles (e.g., PLGA).[1][2] These nanoparticles can be surface-functionalized with ligands that specifically bind to receptors on target cells, such as hepatocytes for HCV or potentially specific markers on SARS-CoV-2 infected cells.[3][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and testing of targeted this compound delivery systems.

Problem 1: Low Encapsulation Efficiency of this compound in Nanoparticles

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor solubility of this compound in the organic solvent used for nanoparticle synthesis. 1. Solvent Screening: Test a range of organic solvents (e.g., dichloromethane, acetone, ethyl acetate) to find one that provides optimal solubility for both this compound and the polymer (e.g., PLGA).[11] 2. Prodrug Modification: While this compound is already a prodrug, further chemical modifications could enhance its lipophilicity for better encapsulation in hydrophobic polymer matrices.
Suboptimal parameters during nanoparticle formulation. 1. Vary Polymer-to-Drug Ratio: Experiment with different weight ratios of PLGA to this compound to find the optimal loading capacity. 2. Optimize Emulsification/Nanoprecipitation: Adjust parameters such as sonication power and duration, or the stirring rate during nanoprecipitation, to improve drug entrapment.[1][12]
Drug leakage during the formulation process. 1. Rapid Solvent Evaporation: Ensure efficient and rapid removal of the organic solvent to quickly solidify the nanoparticles and trap the drug inside.[11] 2. Use of a Stabilizer: Incorporate a stabilizer like polyvinyl alcohol (PVA) in the aqueous phase to prevent particle aggregation and drug leakage.[2]
Problem 2: Poor In Vitro Drug Release Profile

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
"Burst Release" - rapid, uncontrolled release of a large portion of the drug. 1. Optimize Nanoparticle Coating: A denser polymer shell can slow down the initial burst release. This can be achieved by adjusting the polymer concentration or the solvent evaporation rate. 2. Washing Procedure: Ensure that the nanoparticle purification process (e.g., centrifugation and washing) effectively removes any surface-adsorbed drug, which is a common cause of burst release.
Incomplete or very slow drug release. 1. Polymer Degradation Rate: The release of the drug is often dependent on the degradation of the polymer matrix. Select a PLGA polymer with a lactide-to-glycolide ratio that provides the desired degradation rate. A higher glycolide (B1360168) content leads to faster degradation and drug release. 2. Nanoparticle Size: Smaller nanoparticles have a larger surface area-to-volume ratio, which can lead to faster drug release. Adjust formulation parameters to achieve the desired particle size.
Inaccurate release data due to assay method. 1. Method Validation: The choice of in vitro release testing method is critical. The sample and separate method and the dialysis membrane method are commonly used.[6][13][14][15][16] Validate the chosen method to ensure it is suitable for your nanoparticle system and that the drug does not bind to the dialysis membrane.
Problem 3: Low Targeting Efficiency to Viral Reservoir Cells

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Ineffective targeting ligand. 1. Ligand Selection: For liver targeting (HCV), consider ligands like N-acetylgalactosamine (GalNAc) or Apolipoprotein E (ApoE) that bind to receptors highly expressed on hepatocytes (e.g., ASGPR).[3] For SARS-CoV-2, identifying universally expressed and accessible surface markers on infected cells is more challenging, but potential targets are being investigated.[7][17][18] 2. Ligand Density: Optimize the density of the targeting ligand on the nanoparticle surface. Too low a density may not be sufficient for effective binding, while too high a density could lead to steric hindrance.
Non-specific uptake by other cells (e.g., macrophages). 1. PEGylation: Coat the nanoparticles with polyethylene (B3416737) glycol (PEG) to create a "stealth" effect, which can reduce non-specific uptake by the reticuloendothelial system (RES) and prolong circulation time.[5]
Incorrect nanoparticle size for tissue penetration. 1. Size Optimization: For liver targeting, nanoparticles under 200 nm can extravasate through the fenestrated sinusoidal endothelium to reach hepatocytes.[3] Optimize the synthesis protocol to achieve this size range.

Experimental Protocols

Synthesis of this compound-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)

This protocol is a general guideline and may require optimization.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent (e.g., 250 mg PLGA and a desired amount of this compound in 5 ml DCM).[2]

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as 1% w/v PVA in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a sonicator. The energy input during this step will influence the final particle size.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.[11]

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, followed by washing with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant and then lyophilized.

In Vitro Drug Release Assay (Sample and Separate Method)

This protocol outlines a common method for assessing the release of this compound from nanoparticles.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at a relevant pH (e.g., 7.4 for physiological conditions)

  • Centrifugal filter units with a molecular weight cut-off (MWCO) that retains the nanoparticles but allows the free drug to pass through.

Procedure:

  • Suspend a known amount of this compound-loaded nanoparticles in a defined volume of PBS in a sealed container.

  • Incubate the suspension at 37°C with constant, gentle agitation.

  • At predetermined time points, withdraw a sample of the suspension.

  • Separate the released drug from the nanoparticles by centrifuging the sample through a centrifugal filter unit.[14]

  • Quantify the amount of this compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Calculate the cumulative percentage of drug released over time.

Cellular Uptake and Cytotoxicity Assay

This protocol provides a general framework for evaluating the uptake of targeted nanoparticles by cells and their potential toxicity.

Materials:

  • Target cells (e.g., Huh-7 hepatocytes for HCV, or a relevant cell line for SARS-CoV-2)

  • This compound-loaded nanoparticles (with and without targeting ligands)

  • Fluorescently labeled nanoparticles (for uptake studies)

  • Cell culture medium and supplements

  • MTT or other cell viability assay reagents

Procedure:

Cellular Uptake:

  • Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with fluorescently labeled nanoparticles at various concentrations and for different time periods.

  • After incubation, wash the cells thoroughly to remove any non-internalized nanoparticles.

  • Analyze the cellular uptake of the nanoparticles using fluorescence microscopy or flow cytometry.[19]

Cytotoxicity Assay (MTT Assay):

  • Seed the target cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of empty nanoparticles, free this compound, and this compound-loaded nanoparticles for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add the MTT reagent to each well and incubate according to the manufacturer's instructions. This reagent is converted to a colored formazan (B1609692) product by metabolically active cells.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells.[20]

Visualizations

Signaling Pathway: this compound Mechanism of Action

Bemnifosbuvir_Mechanism This compound This compound (Prodrug) Active_Metabolite Active Triphosphate Metabolite This compound->Active_Metabolite Cellular Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->Viral_RdRp Incorporation Viral_RNA_Synthesis Viral RNA Synthesis Inhibition Inhibition Viral_RdRp->Inhibition Inhibition->Viral_RNA_Synthesis

Caption: Mechanism of action of this compound.

Experimental Workflow: Nanoparticle-based Delivery of this compound

Nanoparticle_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Formulation Nanoparticle Formulation Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization Drug_Release Drug Release Studies Characterization->Drug_Release Cellular_Uptake Cellular Uptake Assays Drug_Release->Cellular_Uptake Cytotoxicity Cytotoxicity Assays Cellular_Uptake->Cytotoxicity Antiviral_Activity Antiviral Activity Assays Cytotoxicity->Antiviral_Activity Animal_Model Animal Model of Viral Infection Antiviral_Activity->Animal_Model Biodistribution Biodistribution Studies Animal_Model->Biodistribution Efficacy Therapeutic Efficacy Biodistribution->Efficacy Troubleshooting_EE cluster_causes Potential Causes cluster_solutions Solutions Problem Low Encapsulation Efficiency Solubility Poor Drug Solubility Problem->Solubility Parameters Suboptimal Formulation Parameters Problem->Parameters Leakage Drug Leakage Problem->Leakage Solvent_Screen Solvent Screening Solubility->Solvent_Screen Optimize_Params Optimize Formulation Parameters Parameters->Optimize_Params Rapid_Evap Rapid Solvent Evaporation Leakage->Rapid_Evap

References

Validation & Comparative

Bemnifosbuvir Versus Sofosbuvir: A Comparative Efficacy Study for HCV

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental protocols of Bemnifosbuvir and Sofosbuvir for the treatment of Hepatitis C Virus (HCV).

This guide provides a comprehensive comparison of two prominent nucleotide analog inhibitors of the HCV NS5B polymerase: the established cornerstone therapy, Sofosbuvir, and the novel investigational agent, this compound. The content is structured to offer an in-depth analysis for researchers, scientists, and professionals involved in drug development, presenting quantitative efficacy data, detailed experimental methodologies, and visual representations of molecular pathways and study designs.

Comparative Efficacy Data

The following tables summarize the Sustained Virologic Response at 12 weeks (SVR12) rates from key clinical trials of this compound (in combination with Ruzasvir) and Sofosbuvir (in combination with Velpatasvir).

This compound & Ruzasvir (Phase II Study)
Patient PopulationTreatment RegimenSVR12 Rate (Per-Protocol, Treatment-Adherent)SVR12 Rate (Per-Protocol, Regardless of Adherence)
Overall This compound (550 mg) + Ruzasvir (180 mg) for 8 weeks98% (210/215)[1]95% (245/259)[1]
Non-Cirrhotic (Genotypes 1-4) This compound (550 mg) + Ruzasvir (180 mg) for 8 weeks99%[1]N/A
Non-Cirrhotic (Genotype 3) This compound (550 mg) + Ruzasvir (180 mg) for 8 weeks100%[1]N/A
Compensated Cirrhosis This compound (550 mg) + Ruzasvir (180 mg) for 8 weeks88%[2]N/A
Lead-in Cohort (Non-Cirrhotic) This compound + Ruzasvir for 8 weeks97%[3]N/A
Sofosbuvir & Velpatasvir (ASTRAL Phase III Trials)
Patient Population (Genotype)Treatment RegimenSVR12 Rate
Genotypes 1, 2, 4, 5, 6 (ASTRAL-1) Sofosbuvir (400 mg) + Velpatasvir (100 mg) for 12 weeks99%[4]
Genotype 2 (ASTRAL-2) Sofosbuvir (400 mg) + Velpatasvir (100 mg) for 12 weeks99%[4]
Genotype 3 (ASTRAL-3) Sofosbuvir (400 mg) + Velpatasvir (100 mg) for 12 weeks95%
Decompensated Cirrhosis (ASTRAL-4) Sofosbuvir (400 mg) + Velpatasvir (100 mg) for 12 weeks83%[5]
Decompensated Cirrhosis (ASTRAL-4) Sofosbuvir (400 mg) + Velpatasvir (100 mg) + Ribavirin for 12 weeks94%[5]
Decompensated Cirrhosis (ASTRAL-4) Sofosbuvir (400 mg) + Velpatasvir (100 mg) for 24 weeks86%[5]

Mechanism of Action

Both this compound and Sofosbuvir are prodrugs that, once metabolized to their active triphosphate forms, target the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. However, they are analogs of different nucleosides.

This compound is a novel guanosine (B1672433) monophosphate analogue prodrug.[1] Following oral administration, it is converted to its active triphosphate form, AT-9010.[6] This active metabolite then acts as an inhibitor of the HCV NS5B polymerase.[1] In vitro studies have suggested that this compound is approximately 10-fold more potent than Sofosbuvir and remains active against Sofosbuvir-resistant HCV variants.[7][8]

Sofosbuvir is a uridine (B1682114) nucleotide analog prodrug.[9] It is metabolized in hepatocytes to its active pharmacologic form, GS-461203, a uridine analog triphosphate.[9] GS-461203 mimics the natural uridine nucleotide and is incorporated into the elongating HCV RNA strand by the NS5B polymerase, leading to chain termination and halting viral replication.[9][10]

Signaling Pathway Diagrams

Bemnifosbuvir_Mechanism_of_Action This compound This compound (AT-527) (Oral Prodrug) AT_511 AT-511 This compound->AT_511 Metabolism AT_9010 AT-9010 (Active Triphosphate Form) AT_511->AT_9010 Intracellular Phosphorylation Inhibition Inhibition AT_9010->Inhibition NS5B HCV NS5B RNA Polymerase Replication HCV RNA Replication NS5B->Replication Inhibition->NS5B Sofosbuvir_Mechanism_of_Action Sofosbuvir Sofosbuvir (Oral Prodrug) GS_461203 GS-461203 (Active Triphosphate Form) Sofosbuvir->GS_461203 Intracellular Metabolism NS5B HCV NS5B RNA Polymerase GS_461203->NS5B RNA_Chain Nascent HCV RNA Chain NS5B->RNA_Chain Incorporation Termination Chain Termination RNA_Chain->Termination Comparative_Experimental_Workflow cluster_this compound This compound/Ruzasvir Phase II Trial cluster_sofosbuvir Sofosbuvir/Velpatasvir ASTRAL Phase III Trials B_Screening Patient Screening (Treatment-Naïve, All Genotypes) B_Enrollment Enrollment (n≈280) B_Screening->B_Enrollment B_Treatment Treatment (this compound 550mg + Ruzasvir 180mg daily for 8 weeks) B_Enrollment->B_Treatment B_FollowUp Post-Treatment Follow-Up B_Treatment->B_FollowUp B_SVR12 SVR12 Assessment B_FollowUp->B_SVR12 S_Screening Patient Screening (Specific Genotypes & Cirrhosis Status) S_Enrollment Enrollment (e.g., ASTRAL-1, 2, 3, 4) S_Screening->S_Enrollment S_Treatment Treatment (Sofosbuvir 400mg + Velpatasvir 100mg daily for 12 or 24 weeks ± Ribavirin) S_Enrollment->S_Treatment S_FollowUp Post-Treatment Follow-Up S_Treatment->S_FollowUp S_SVR12 SVR12 Assessment S_FollowUp->S_SVR12

References

Head-to-head comparison of Bemnifosbuvir and Remdesivir for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent nucleotide analog prodrugs, Bemnifosbuvir (AT-527) and Remdesivir (B604916) (Veklury), for the treatment of SARS-CoV-2. It synthesizes key experimental data on their mechanisms of action, clinical efficacy, safety profiles, and administration routes to inform ongoing research and development efforts.

Overview and General Characteristics

Both this compound and Remdesivir are antiviral agents that target the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an enzyme critical for viral replication.[1][2] They are administered as prodrugs, which are metabolized intracellularly into their pharmacologically active forms.[3][4] A key distinction lies in their administration route; this compound is orally bioavailable, whereas Remdesivir requires intravenous infusion.[1][3]

FeatureThis compoundRemdesivir
Drug Class Guanosine nucleotide analog prodrug[1]Adenosine (B11128) nucleotide analog prodrug[3]
Brand Name N/A (Investigational)Veklury[3]
Administration Oral[1]Intravenous (IV) Infusion[3]
Prodrug Yes (this compound / AT-527)[4]Yes (Remdesivir / GS-5734)[3]
Active Metabolite AT-9010 (triphosphate form)[4]GS-443902 (triphosphate form)[2][3]
Regulatory Status Investigational New Drug[4]; Phase 3 trials ongoing[5]FDA Approved for specific COVID-19 patient groups[3][6]

Mechanism of Action

While both drugs inhibit the viral RdRp, their precise mechanisms differ. Remdesivir's active metabolite (RDV-TP) acts as an analog of adenosine triphosphate (ATP) and competes for incorporation into the nascent viral RNA strand.[2][7] This incorporation leads to delayed chain termination, halting RNA synthesis after a few more nucleotides are added.[3][8]

This compound's active metabolite (AT-9010) boasts a unique dual mechanism.[1][9] It not only acts as a chain terminator by targeting the RdRp active site but also inhibits the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain.[1][9] This second target is essential for viral genome capping.[10] This dual action may create a higher barrier to the development of viral resistance.[9][11]

Caption: Comparative Mechanism of Action for Remdesivir and this compound.

In Vitro and Preclinical Data

In vitro studies are crucial for determining an antiviral's intrinsic potency. This compound has demonstrated potent, pangenotypic activity against all tested SARS-CoV-2 variants of concern, including Omicron subvariants.[1][11][12] Some data suggests it is approximately 10-fold more potent than sofosbuvir (B1194449) (another nucleotide analog) against HCV, and it retains activity against sofosbuvir-resistant strains.[13][14] Remdesivir has also shown broad-spectrum activity against a range of RNA viruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2 variants.[2][15] Its activity is not significantly reduced against variants with mutations in the spike protein, as it targets the more conserved RdRp enzyme.[2][16]

ParameterThis compoundRemdesivir
In Vitro EC90 (SARS-CoV-2) 0.47 µM (in normal human airway epithelial cells)[17]Potent activity demonstrated, but specific EC90 values vary across cell lines and studies.[15][18]
Activity vs. Variants Potent inhibitor of all tested variants of concern, including Alpha, Beta, Gamma, Delta, and Omicron (BA.1, BA.2, BA.4, BA.5, XBB).[1][11][12]Activity maintained against variants of concern, including Delta and Omicron.[2][16]
Resistance Barrier Potentially high due to dual mechanism of action.[9][11]Resistance can occur through mutations in the RdRp, though this is not common clinically.[16]
Mutagenicity Non-mutagenic in nonclinical studies.[9][19][20]Not reported as a primary concern.
Teratogenicity Non-teratogenic in nonclinical studies.[9][19][20]No adverse effects on embryofetal development in animal studies at non-toxic doses.[18]

Clinical Efficacy

Clinical trial outcomes provide the most relevant data for comparing therapeutic agents. Remdesivir has been studied extensively and has shown a statistically significant, albeit modest, benefit in shortening recovery time for hospitalized patients.[21][22] this compound's clinical development has yielded mixed results; while some studies did not meet their primary endpoints for symptom alleviation or viral load reduction, they did show a notable reduction in hospitalizations.[4][23][24]

EndpointThis compound (MORNINGSKY Phase III)[23][24]Remdesivir (ACTT-1 Phase III)[21]
Patient Population Outpatient adults/adolescents with mild-to-moderate COVID-19.Hospitalized adults with evidence of lower respiratory tract infection.
Primary Endpoint Time to symptom alleviation or improvement.Time to recovery.
Primary Outcome Not met. Median time to symptom alleviation was longer than placebo (3.9 vs 3.1 days).[23]Met. Median recovery time was 10 days vs. 15 days for placebo (Rate Ratio: 1.29).[21]
Hospitalization 71% relative risk reduction in hospitalizations compared with placebo.[23][24]N/A (all patients were hospitalized at baseline).
Mortality No deaths occurred in the study.[23]By day 29, mortality was 11.4% vs. 15.2% for placebo (HR: 0.73; not statistically significant).[21]
Viral Load Reduction No significant difference observed compared with placebo.[23][24]Did not cause a substantial decrease in nasopharyngeal viral load in human studies, despite clinical benefit.[23][25]

Safety and Tolerability

Both drugs are generally considered well-tolerated, though each has a distinct adverse event profile. This compound has shown a favorable safety profile with most adverse events being mild to moderate.[1][23] Remdesivir's most commonly reported side effects include nausea and elevated liver transaminases.[26][27]

Adverse Event ProfileThis compoundRemdesivir
Common Adverse Events Generally well-tolerated.[1] In one study, nausea and vomiting were higher at a 1,100 mg dose compared to placebo.[28]Nausea, vomiting, elevated liver enzymes (transaminases), headache, constipation.[26][27]
Serious Adverse Events No deaths contributed to the study drug in a Phase II trial.[1] In a Phase III trial, no deaths occurred.[23]Reported in 24.6% of patients vs. 31.6% in the placebo group in the ACTT-1 trial.[21] Potential for renal and respiratory toxicity has been noted.[29]
Drug-Drug Interactions Low potential for drug-drug interactions.[1][11][19]Potential interactions exist, though data is limited.[18]
Discontinuation Rate Not reported as a significant issue.In one study, 0.9% of patients discontinued (B1498344) due to adverse events.[30]

Experimental Protocols

A. This compound Phase III Trial (MORNINGSKY - NCT04889040)
  • Study Design: A randomized, double-blind, placebo-controlled Phase III study.[24]

  • Participants: Outpatient adults and adolescents with a confirmed diagnosis of mild-to-moderate COVID-19.[24]

  • Intervention: Patients were randomized on a 2:1 basis to receive either this compound (550 mg) or a matching placebo.[28] Doses were administered orally, twice daily for 5 days.[28]

  • Primary Endpoint: Time to alleviation or improvement of COVID-19 symptoms.[24]

  • Key Secondary Endpoints: Risk of hospitalization or death, change in viral load from baseline, and overall safety.[24]

  • Workflow Diagram:

    G cluster_arms Screening Patient Screening (Mild/Moderate COVID-19 Outpatients) Randomization Randomization (2:1) Screening->Randomization Bem_Arm Arm A: This compound 550mg BID (5 Days) Randomization->Bem_Arm Pbo_Arm Arm B: Placebo BID (5 Days) Randomization->Pbo_Arm FollowUp Follow-Up & Data Collection Bem_Arm->FollowUp Pbo_Arm->FollowUp Analysis Endpoint Analysis (Symptom Alleviation, Hospitalization, Viral Load, Safety) FollowUp->Analysis

    Caption: Generalized workflow for the MORNINGSKY Phase III clinical trial.

B. Remdesivir Phase III Trial (ACTT-1 - NCT04280705)
  • Study Design: A double-blind, randomized, placebo-controlled trial.[21]

  • Participants: Hospitalized adults with laboratory-confirmed SARS-CoV-2 infection and evidence of lower respiratory tract involvement (e.g., radiographic infiltrates or requiring supplemental oxygen).[21]

  • Intervention: Patients were randomly assigned to receive either intravenous Remdesivir or a placebo for up to 10 days. The dosing regimen was a 200 mg loading dose on day 1, followed by 100 mg daily for the subsequent days.[21]

  • Primary Endpoint: Time to recovery, defined as either hospital discharge or ongoing hospitalization for infection-control purposes only.[21]

  • Key Secondary Endpoints: Clinical status at day 15 on an eight-category ordinal scale and mortality estimates by day 29.[21]

C. In Vitro Antiviral Activity Assay (General Protocol)
  • Cell Lines: Vero E6 cells or human airway epithelial (HAE) cells are commonly used as they are susceptible to SARS-CoV-2 infection.[17][18]

  • Virus: A clinical isolate of a specific SARS-CoV-2 variant (e.g., Omicron BA.5) is used.[1]

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are pre-treated with serial dilutions of the antiviral drug (e.g., this compound or Remdesivir) for a short period (e.g., 1-2 hours).[3]

    • The cells are then infected with the SARS-CoV-2 virus at a specific multiplicity of infection (MOI).[3]

    • After a defined incubation period (e.g., 48-72 hours), the cell supernatant or cell lysate is collected.

    • Viral replication is quantified using methods such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA copies or a plaque assay to measure infectious virus particles.

  • Analysis: The drug concentration that inhibits viral replication by 50% (EC50) or 90% (EC90) is calculated from the dose-response curve.[17]

Conclusion

This compound and Remdesivir represent two important, yet distinct, approaches to targeting the SARS-CoV-2 RdRp.

Remdesivir , administered intravenously, was a foundational therapy that demonstrated a clear, though moderate, clinical benefit in shortening recovery time for hospitalized patients.[21] Its established efficacy and safety profile have secured its place in treatment guidelines for specific patient populations.[6]

This compound offers the significant advantage of oral administration, making it suitable for outpatient settings and potentially earlier intervention.[1] While it has not demonstrated a benefit in symptom alleviation or viral load reduction in outpatient trials, its consistent signal in reducing the risk of hospitalization is clinically meaningful.[23][24] Its unique dual mechanism of action and high barrier to resistance in preclinical models suggest it could be a durable option as the virus continues to evolve.[9][11]

For researchers and drug developers, the comparison highlights a trade-off between the established, modest efficacy of an IV drug in a hospital setting and the potential of a convenient oral therapeutic with a strong hospitalization-reduction benefit for outpatients. Future research, including the completion of ongoing Phase III trials for this compound, will be critical in fully defining its role in the therapeutic arsenal (B13267) against COVID-19.[5]

References

A Comparative Analysis of Bemnifosbuvir and Molnupiravir: Mechanisms of Action Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the molecular mechanisms of two promising antiviral agents, Bemnifosbuvir and Molnupiravir, reveals distinct strategies for inhibiting SARS-CoV-2 replication. This guide provides a comprehensive comparison of their modes of action, supported by experimental data, for researchers, scientists, and drug development professionals.

This report details the divergent inhibitory pathways of this compound, a novel guanosine (B1672433) analogue with a dual-targeting mechanism, and Molnupiravir, a ribonucleoside analogue that induces lethal mutagenesis in the viral genome. Understanding these differences is crucial for the strategic development of antiviral therapies and the management of potential resistance.

Differentiated Mechanisms of Viral Inhibition

This compound and Molnupiravir are both orally bioavailable prodrugs that, upon cellular uptake, are converted into their active triphosphate forms. However, their antiviral activity stems from fundamentally different interactions with the viral replication machinery.

This compound: A Dual-Pronged Attack on the Viral Polymerase. this compound (formerly AT-527) is a guanosine nucleotide prodrug that is metabolized to its active triphosphate form, AT-9010.[1] This active metabolite targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[2] Notably, this compound exhibits a unique dual mechanism of action.[3][4] It not only acts as a chain terminator at the RdRp active site, halting the extension of the viral RNA strand, but it also inhibits the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain.[3][5] The NiRAN domain is crucial for protein-primed RNA synthesis.[6] This dual inhibition of two key enzymatic functions of the viral polymerase is believed to create a high barrier to the development of resistance.[3][4]

Molnupiravir: Inducing 'Error Catastrophe' through Viral Mutagenesis. Molnupiravir is a prodrug of the ribonucleoside analog N-hydroxycytidine (NHC).[7] Following administration, it is converted to its active triphosphate form, NHC-TP.[7] NHC-TP is a substrate for the viral RdRp and is incorporated into the nascent viral RNA strand.[7][8] The key to Molnupiravir's mechanism lies in the tautomeric nature of the incorporated NHC base, which can mimic both cytidine (B196190) and uridine.[7] This leads to ambiguity during subsequent rounds of RNA replication, causing the RdRp to introduce widespread mutations throughout the viral genome.[8] This accumulation of errors, termed "error catastrophe," results in the production of non-viable viral particles.[9] This mechanism of lethal mutagenesis also presents a high barrier to resistance.[10]

Quantitative Comparison of Antiviral Activity

The following table summarizes key quantitative data on the in vitro efficacy of this compound and Molnupiravir against SARS-CoV-2. It is important to note that direct head-to-head comparisons in the same study are limited, and experimental conditions can vary.

ParameterThis compound (AT-511) / AT-9010Molnupiravir / NHCReference(s)
Mechanism of Action Dual inhibition: RdRp chain termination and NiRAN inhibitionRdRp-mediated lethal mutagenesis (Error Catastrophe)[3][6][7]
Active Form AT-9010 (triphosphate)NHC-TP (triphosphate)[1][7]
EC90 (SARS-CoV-2) 0.47 µM (in normal human airway epithelial cells)Not explicitly reported as EC90[11]
IC50 (SARS-CoV-2) Not directly provided for this compound0.3 µM (in Vero cells), 0.08 µM (in Calu-3 cells)[12]
Resistance Profile High barrier to resistance due to dual mechanismHigh barrier to resistance; no evidence of phenotypic or genotypic resistance after 30 passages in vitro[3][10]

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways and mechanisms of this compound and Molnupiravir.

Bemnifosbuvir_Mechanism cluster_cell Host Cell cluster_virus SARS-CoV-2 Replication This compound This compound (Prodrug) AT_511 AT-511 This compound->AT_511 Metabolism AT_9010 AT-9010 (Active Triphosphate) AT_511->AT_9010 Phosphorylation RdRp RdRp Domain AT_9010->RdRp Chain Termination NiRAN NiRAN Domain AT_9010->NiRAN Inhibition Viral_RNA_Synth Viral RNA Synthesis RdRp->Viral_RNA_Synth NiRAN->Viral_RNA_Synth Replication_Blocked Replication Blocked

This compound's dual-inhibition mechanism.

Molnupiravir_Mechanism cluster_cell Host Cell cluster_virus SARS-CoV-2 Replication Molnupiravir Molnupiravir (Prodrug) NHC NHC Molnupiravir->NHC Hydrolysis NHC_TP NHC-TP (Active Triphosphate) NHC->NHC_TP Phosphorylation RdRp RdRp NHC_TP->RdRp Substrate for RNA_Replication RNA Replication RdRp->RNA_Replication Mutated_RNA Mutated Viral RNA RNA_Replication->Mutated_RNA Incorporation of NHC-MP (as C or U mimic) Error_Catastrophe Error Catastrophe (Non-viable virus) Mutated_RNA->Error_Catastrophe Accumulation of lethal mutations

Molnupiravir's lethal mutagenesis mechanism.

Experimental Protocols

The characterization of these antiviral agents relies on a suite of established in vitro assays.

In Vitro Antiviral Activity Assay (General Protocol)

This assay is used to determine the 50% effective concentration (EC50) or 90% effective concentration (EC90) of a compound, which is the concentration required to inhibit viral replication by 50% or 90%, respectively.

  • Cell Seeding: Appropriate host cells (e.g., Vero E6, Calu-3, or normal human airway epithelial cells) are seeded in 96-well or 384-well plates and incubated to form a monolayer.

  • Compound Preparation: The antiviral compounds (this compound or Molnupiravir) are serially diluted to a range of concentrations.

  • Viral Infection: The cell monolayers are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, the diluted compounds are added to the respective wells. Control wells with no drug and no virus are also included.

  • Incubation: The plates are incubated for a defined period (e.g., 24-72 hours) to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is quantified using various methods, such as:

    • Cytopathic Effect (CPE) Assay: Viral-induced cell death is visually scored or quantified using a cell viability assay (e.g., CellTiter-Glo®).

    • Plaque Reduction Assay: The number of viral plaques (zones of cell death) is counted.

    • Quantitative RT-PCR (qRT-PCR): Viral RNA levels in the cell supernatant are quantified.

  • Data Analysis: The EC50/EC90 values are calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate forms of the drugs (AT-9010 or NHC-TP) on the RdRp enzyme.

RdRp_Assay_Workflow Start 1. Prepare Reaction Mix (Buffer, RdRp enzyme, RNA template/primer) Add_Inhibitor 2. Add Inhibitor (AT-9010 or NHC-TP) at various concentrations Start->Add_Inhibitor Add_NTPs 3. Initiate Reaction (Add NTPs) Add_Inhibitor->Add_NTPs Incubate 4. Incubate Add_NTPs->Incubate Detect_Product 5. Detect RNA Product (e.g., fluorescence, gel electrophoresis) Incubate->Detect_Product Analyze 6. Analyze Data (Calculate IC50) Detect_Product->Analyze

Workflow for an RdRp Inhibition Assay.
  • Reaction Setup: A reaction mixture is prepared containing a buffer, the purified SARS-CoV-2 RdRp enzyme complex (nsp12/nsp7/nsp8), and a synthetic RNA template-primer.

  • Inhibitor Addition: The active triphosphate of the drug (AT-9010 or NHC-TP) is added to the reaction mixture at varying concentrations. A control with no inhibitor is included.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a mixture of the four natural nucleotide triphosphates (NTPs).

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific duration to allow for RNA synthesis.

  • Product Detection: The amount of newly synthesized RNA is quantified. This can be done by:

    • Gel Electrophoresis: The RNA products are separated by size on a gel and visualized.

    • Fluorescence-Based Methods: A fluorescent dye that intercalates with double-stranded RNA is used to measure the product in real-time.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Viral Mutagenesis Assay (for Molnupiravir)

This assay is designed to demonstrate the error-inducing mechanism of Molnupiravir.

  • Viral Passage in the Presence of Drug: SARS-CoV-2 is cultured in host cells in the presence of sub-lethal concentrations of Molnupiravir for multiple passages. A control culture without the drug is run in parallel.

  • Viral RNA Extraction: After each passage, viral RNA is extracted from the culture supernatant.

  • Whole-Genome Sequencing: The entire genome of the passaged virus is sequenced using next-generation sequencing (NGS) techniques.

  • Mutation Analysis: The sequences of the drug-treated and control viruses are compared to a reference sequence (e.g., the initial viral strain). The frequency and types of mutations (e.g., transitions vs. transversions) are analyzed. An increase in specific types of mutations (G-to-A and C-to-U transitions for Molnupiravir) in the drug-treated virus provides evidence of its mutagenic mechanism.[13]

NiRAN Inhibition Assay (for this compound)

This assay specifically measures the inhibition of the nucleotidyltransferase activity of the NiRAN domain.

  • Reaction Components: The assay includes the purified SARS-CoV-2 nsp12 protein (containing the NiRAN domain), a substrate such as nsp9, and a nucleotide donor (e.g., GTP or ATP).

  • Inhibitor Addition: The active triphosphate, AT-9010, is added at various concentrations.

  • Reaction and Detection: The transfer of the nucleotide to the substrate is measured. This can be detected through various methods, including radioactive labeling of the nucleotide or by using modified substrates that allow for fluorescent or luminescent detection upon successful transfer.

  • Data Analysis: The IC50 value for NiRAN inhibition is calculated from the dose-response curve.

Conclusion

This compound and Molnupiravir represent two distinct and sophisticated approaches to targeting the SARS-CoV-2 RdRp. This compound's dual mechanism of inhibiting both the polymerase and the NiRAN domains offers a potentially robust barrier to resistance. Molnupiravir's strategy of inducing lethal mutagenesis provides a different yet effective means of viral eradication. The experimental data underscores the potent in vitro activity of both compounds. Continued research and direct comparative studies will be essential to fully elucidate their clinical potential and inform the development of next-generation antiviral therapies.

References

Bemnifosbuvir Demonstrates Consistent In Vitro Activity Against Newer SARS-CoV-2 Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – In the ongoing effort to combat the evolving landscape of SARS-CoV-2, the oral nucleotide prodrug Bemnifosbuvir (AT-527) has demonstrated persistent in vitro activity against a range of newer variants of concern. This comparison guide provides an objective overview of this compound's performance, supported by available experimental data, and places it in context with other authorized antiviral agents.

This compound, a novel guanosine (B1672433) nucleotide analog, uniquely targets the highly conserved RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 through a dual mechanism of action. It inhibits both the primary RdRp active site, leading to chain termination, and the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain, which is crucial for viral replication.[1][2][3] This dual-targeting approach is believed to create a high barrier to resistance.[1][3]

In vitro studies have confirmed that this compound maintains its potent antiviral activity against numerous SARS-CoV-2 variants, including the more recent Omicron subvariants such as BA.4, BA.5, XBB, EG.5.1, and JN.1.[1][2][3][4] While specific EC50 values from head-to-head comparative studies with the latest variants are not yet widely published in peer-reviewed literature, company reports indicate "similar efficacy" across these evolving strains.

Comparative In Vitro Antiviral Activity

To provide a comparative landscape, the following table summarizes publicly available in vitro efficacy data for this compound and other key antiviral drugs against various SARS-CoV-2 variants. It is important to note that direct comparisons of EC50 values across different studies can be challenging due to variations in experimental conditions, such as the cell lines used.

Antiviral AgentTargetSARS-CoV-2 VariantEC50 / IC50 / Ki (nM)Reference Cell Line
This compound RdRp & NiRANOmicron Subvariants (BA.4, BA.5, XBB, EG.5.1, JN.1)Data indicates "similar efficacy" to other variants; specific EC50 values not publicly detailed.Not Specified
RemdesivirRdRpOmicron (BA.1)~42 - 53A549-ACE2-TMPRSS2 / Vero E6
RemdesivirRdRpOmicron (BA.2)~24.5Not Specified
RemdesivirRdRpOmicron (BA.4)Not SpecifiedNot Specified
RemdesivirRdRpOmicron (BA.5)~106.0Not Specified
NirmatrelvirMproOmicron (General)~16Not Specified
NirmatrelvirMproUSA-WA1/2020 (Original)~38Not Specified

Experimental Protocols

The in vitro antiviral activity of this compound and other compounds is typically evaluated using a plaque reduction neutralization test (PRNT) or similar cell-based assays. The following is a representative methodology for such an experiment.

Plaque Reduction Neutralization Test (PRNT)

Objective: To determine the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50% (PRNT50).

Materials:

  • Vero E6 cells (or other susceptible cell lines, e.g., A549-ACE2-TMPRSS2)

  • SARS-CoV-2 virus stock (specific variant of interest)

  • Antiviral compound (e.g., this compound)

  • Cell culture medium (e.g., DMEM supplemented with FBS)

  • Semi-solid overlay (e.g., carboxymethylcellulose or agarose)

  • Crystal violet staining solution

  • Formalin for cell fixation

Procedure:

  • Cell Seeding: Plate Vero E6 cells in 24-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare a serial dilution of the antiviral compound in cell culture medium.

  • Virus-Compound Incubation: Mix the diluted compound with a known amount of SARS-CoV-2 virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for a specified period (e.g., 1 hour at 37°C) to allow the compound to interact with the virus.

  • Cell Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Allow for viral adsorption for 1 hour at 37°C.

  • Overlay Application: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Plaque Visualization: Fix the cells with formalin and stain with crystal violet. The plaques will appear as clear zones against the stained cell monolayer.

  • Data Analysis: Count the number of plaques in each well. The PRNT50 is calculated as the concentration of the antiviral compound that results in a 50% reduction in the number of plaques compared to the virus-only control wells.

Visualizing Key Processes

To further elucidate the scientific basis of this compound's activity and the methods for its validation, the following diagrams are provided.

G cluster_0 Cellular Uptake and Activation cluster_1 Viral RNA Polymerase Inhibition This compound This compound (AT-527) (Oral Prodrug) AT_511 AT-511 (Free Base) This compound->AT_511 Metabolism AT_9010 AT-9010 (Active Triphosphate) AT_511->AT_9010 Phosphorylation RdRp RdRp Domain AT_9010->RdRp Inhibits (Chain Termination) NiRAN NiRAN Domain AT_9010->NiRAN Inhibits (Blocks Priming) Viral_RNA_Replication Inhibition of Viral Replication RdRp->Viral_RNA_Replication NiRAN->Viral_RNA_Replication

Caption: Dual mechanism of action of this compound.

G start Start seed_cells Seed susceptible cells (e.g., Vero E6) start->seed_cells prepare_dilutions Prepare serial dilutions of this compound seed_cells->prepare_dilutions incubate_virus_drug Incubate SARS-CoV-2 variant with drug dilutions prepare_dilutions->incubate_virus_drug infect_cells Infect cell monolayers incubate_virus_drug->infect_cells add_overlay Add semi-solid overlay infect_cells->add_overlay incubate_plaques Incubate for 2-3 days for plaque formation add_overlay->incubate_plaques fix_stain Fix and stain cells (Crystal Violet) incubate_plaques->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 value count_plaques->calculate_ec50

Caption: Experimental workflow for in vitro antiviral activity assay.

Conclusion

The available data indicates that this compound is a potent inhibitor of SARS-CoV-2 replication in vitro, with a broad spectrum of activity against emerging variants. Its unique dual mechanism of action targeting two essential domains of the viral RNA polymerase suggests a high barrier to the development of resistance. While more comprehensive, peer-reviewed data with direct comparisons of EC50 values against the latest variants are anticipated, the current evidence supports the continued investigation of this compound as a valuable therapeutic option for COVID-19.

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is based on publicly available data and is for informational purposes only.

References

Bemnifosbuvir: A Comparative Analysis of In Vitro Potency and In Vivo Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bemnifosbuvir (formerly AT-527) is an investigational oral antiviral agent that has demonstrated significant promise in combating RNA viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Hepatitis C Virus (HCV). This guide provides a comprehensive comparison of its antiviral effects as observed in laboratory settings (in vitro) and in human clinical trials (in vivo), supported by experimental data and detailed methodologies.

Executive Summary

This compound, a guanosine (B1672433) nucleotide prodrug, is designed for efficient uptake into target cells, where it is converted to its active triphosphate form, AT-9010.[1][2] This active metabolite acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[2][3] In vitro studies have consistently demonstrated this compound's potent, pan-genotypic activity against HCV and its effectiveness against various SARS-CoV-2 variants.[1][4] Clinical trials have sought to translate this laboratory potency into tangible clinical benefits, with varying degrees of correlation observed between in vitro activity and in vivo viral load reduction.

Data Presentation: Quantitative Comparison of Antiviral Activity

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2

Cell LineAssay TypeMeasurementValue (µM)
Normal Human Airway Epithelial (HAE) CellsVirus Yield ReductionEC900.47[4]
Huh-7Cytopathic Effect (CPE)EC90~0.55

Table 2: In Vitro Antiviral Activity of this compound against Hepatitis C Virus (HCV)

HCV GenotypeAssay TypeMeasurementValue (nM)
GT1aReplicon AssayEC5012.8[4]
GT1bReplicon AssayEC5012.5[4]
GT2aReplicon AssayEC509.2[4]
GT3aReplicon AssayEC5010.3[4]
GT4aReplicon AssayEC5014.7[4]
GT5aReplicon AssayEC5028.5[4]

Table 3: In Vivo Antiviral Efficacy of this compound in COVID-19 Patients (Phase II Study)

ParameterThis compound GroupPlacebo Group
Mean Viral Load Reduction from Baseline (Day 2)0.61 log10 greater than placebo[1][5]---
PCR Negative (Day 14)50.0% (n=8/16)[5]23.1% (n=3/13)[5]

Table 4: In Vivo Antiviral Efficacy of this compound in HCV Patients (Phase II Study with Ruzasvir)

PopulationEndpointEfficacy
Per-Protocol Treatment-AdherentSustained Virologic Response at 12 weeks (SVR12)98% (210/215)[6]
Efficacy Evaluable (including non-adherent)Sustained Virologic Response at 12 weeks (SVR12)95% (245/259)[6]

Experimental Protocols

In Vitro Antiviral Assays

1. SARS-CoV-2 Antiviral Activity in Human Airway Epithelial (HAE) Cells

  • Objective: To determine the concentration of this compound required to inhibit the replication of SARS-CoV-2 in a physiologically relevant cell model.

  • Methodology:

    • Differentiated normal human bronchial epithelial cells are exposed to SARS-CoV-2 at a defined multiplicity of infection.

    • Simultaneously, the cells are treated with serial dilutions of this compound.

    • After a 3-day incubation period, the culture medium is collected.

    • The amount of infectious virus secreted into the medium is quantified using a standard endpoint dilution 50% cell culture infectious dose (CCID50) assay on Vero 76 cells.

    • The EC90, the concentration required to reduce the virus yield by 90% (1 log10), is calculated by regression analysis.

2. HCV Replicon Assay

  • Objective: To measure the potency of this compound against the replication of different HCV genotypes.

  • Methodology:

    • Huh-7 cells stably transfected with subgenomic HCV replicons containing a luciferase reporter gene are used. These replicons contain the genetic material necessary for HCV RNA replication.

    • The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of this compound.

    • The cells are incubated for 3 days to allow for HCV replication and the expression of the luciferase reporter.

    • After incubation, the cells are lysed, and luciferase activity is measured as a marker for the level of replicon RNA.

    • The EC50, the concentration at which a 50% reduction in luciferase activity is observed compared to untreated controls, is determined.

In Vivo Efficacy Evaluation

1. COVID-19 Phase II Clinical Trial Viral Load Analysis

  • Objective: To assess the effect of this compound on SARS-CoV-2 viral load in patients with moderate COVID-19.

  • Methodology:

    • Hospitalized adults with moderate COVID-19 were randomized to receive either this compound (550 mg twice daily) or a placebo.

    • Nasopharyngeal swabs were collected from participants at baseline and at specified time points throughout the study (e.g., Day 2, Day 5, Day 8, Day 14).

    • SARS-CoV-2 RNA was quantified from the swabs using a validated reverse transcription-polymerase chain reaction (RT-PCR) assay, such as the TaqPath COVID-19 Combo Kit.

    • The change in viral load from baseline was calculated for each patient at each time point.

    • The mean change in viral load between the this compound and placebo groups was compared to determine the antiviral effect of the drug.

Mandatory Visualizations

Bemnifosbuvir_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (AT-527) (Oral Prodrug) AT511 AT-511 (Free Base) This compound->AT511 Cellular Uptake AT9010 AT-9010 (Active Triphosphate) AT511->AT9010 Metabolic Activation (Phosphorylation) RdRp Viral RNA-dependent RNA Polymerase (RdRp) AT9010->RdRp Incorporation into Viral RNA Inhibition Inhibition of Viral RNA Synthesis RdRp->Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Clinical Trial) CellCulture Virus-infected Cell Cultures (e.g., HAE, Huh-7) DrugTreatment_vitro Treatment with This compound (Serial Dilutions) CellCulture->DrugTreatment_vitro Assay Antiviral Assay (CPE, VYR, Replicon) DrugTreatment_vitro->Assay DataAnalysis_vitro Calculation of EC50 / EC90 Assay->DataAnalysis_vitro PatientRecruitment Patient Recruitment & Randomization DrugTreatment_vivo This compound or Placebo Administration PatientRecruitment->DrugTreatment_vivo SampleCollection Biological Sample Collection (e.g., Nasopharyngeal Swabs) DrugTreatment_vivo->SampleCollection ViralLoad Viral Load Quantification (RT-PCR) SampleCollection->ViralLoad DataAnalysis_vivo Comparison of Viral Load Reduction / SVR ViralLoad->DataAnalysis_vivo

Caption: General experimental workflow for this compound evaluation.

References

A Comparative Analysis of Clinical Endpoint Validation for Bemnifosbuvir and Alternative Antivirals in COVID-19 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgency of the COVID-19 pandemic spurred the rapid development and evaluation of numerous antiviral therapies. Bemnifosbuvir (formerly AT-527), an oral nucleotide prodrug, was among the promising candidates. However, its clinical development for COVID-19 was ultimately halted due to the failure to meet primary endpoints in key clinical trials. This guide provides a detailed comparison of the clinical endpoint validation for this compound against other authorized antiviral agents, namely Paxlovid (nirmatrelvir/ritonavir), Veklury (remdesivir), and Lagevrio (molnupiravir). We delve into the experimental protocols, quantitative data, and underlying mechanisms to offer a comprehensive resource for the scientific community.

Mechanism of Action: A Differentiated Approach

This compound is a guanosine (B1672433) nucleotide analog that, after intracellular conversion to its active triphosphate form (AT-9010), uniquely targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) through a dual mechanism.[1][2][3] It inhibits both the primary RNA polymerase activity and the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain, which is essential for viral replication.[1][2] This dual-action was hypothesized to create a high barrier to resistance.

In contrast, other key antivirals also target the RdRp but through slightly different interactions. Remdesivir (B604916), another nucleotide analog, acts as a chain terminator during viral RNA synthesis.[4][5] Molnupiravir, a ribonucleoside analog, introduces errors into the viral genome, leading to a lethal accumulation of mutations. Paxlovid has a different target altogether; it is a protease inhibitor that blocks the activity of the main protease (Mpro), an enzyme critical for viral replication.

Clinical Trial Endpoints: A Tale of Two Strategies

The clinical development of this compound for COVID-19 primarily focused on virological and symptomatic endpoints in its Phase II (MOONSONG) and Phase III (SUNRISE-3) trials.[6][7] The primary endpoint for the MOONSONG study was the change from baseline in the amount of SARS-CoV-2 RNA in nasopharyngeal swabs.[6][7] The SUNRISE-3 trial aimed to evaluate all-cause hospitalization or death.[8][9][10]

Conversely, the pivotal trials for Paxlovid (EPIC-HR), Remdesivir (ACTT-1), and Molnupiravir (MOVe-OUT) prioritized clinical outcomes, specifically the reduction of hospitalization or death in high-risk patients.[11][12][13][14][15][16][17] This strategic difference in endpoint selection proved to be a critical factor in their regulatory success.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the respective clinical trials.

Table 1: this compound Clinical Trial Results

Trial NamePrimary EndpointThis compound OutcomePlacebo OutcomeResult
MOONSONG (Phase II) Change from baseline in SARS-CoV-2 RNA at Day 7-0.25 log10 copies/mL (550 mg)-Not statistically significant[6]
SUNRISE-3 (Phase III) All-cause hospitalization or death through Day 29Not specifiedNot specifiedDid not meet primary endpoint[10]

Table 2: Alternative Antiviral Clinical Trial Results

DrugTrial NamePrimary EndpointDrug OutcomePlacebo OutcomeRelative Risk Reduction
Paxlovid EPIC-HRCOVID-19-related hospitalization or death through Day 280.8%7.0%89%[14]
Remdesivir ACTT-1Time to clinical recovery10 days (median)15 days (median)N/A[18][19][20]
Molnupiravir MOVe-OUTHospitalization or death through Day 296.8%9.7%30%[21]

Detailed Experimental Protocols

This compound: MOONSONG Trial
  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.[6][7]

  • Participants: Ambulatory patients with mild-to-moderate COVID-19.[6][7]

  • Intervention: this compound (550 mg or 1100 mg) or placebo administered orally twice daily for 5 days.[6][7]

  • Primary Endpoint Measurement:

    • Sample Collection: Nasopharyngeal swabs were collected at baseline and on days 3, 5, and 7.[6]

    • Quantification Method: SARS-CoV-2 RNA was quantified using reverse transcription-polymerase chain reaction (RT-PCR). The change from baseline in viral load (log10 copies/mL) was the key metric.[6][7]

Paxlovid: EPIC-HR Trial
  • Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.[11][13][14][15][16]

  • Participants: Non-hospitalized adults with mild-to-moderate COVID-19 at high risk for progression to severe disease.[11][13][14][15][16]

  • Intervention: Nirmatrelvir (300 mg) with ritonavir (B1064) (100 mg) or placebo administered orally every 12 hours for 5 days.[15]

  • Primary Endpoint Definition:

    • Event: COVID-19-related hospitalization (defined as an admission for at least 24 hours) or death from any cause.[22]

    • Timeframe: Assessed through Day 28.

Remdesivir: ACTT-1 Trial
  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[18][19][20][23]

  • Participants: Hospitalized adults with COVID-19 and evidence of lower respiratory tract involvement.[20][23]

  • Intervention: Intravenous remdesivir (200 mg loading dose on day 1, followed by 100 mg daily for up to 9 days) or placebo.[23]

  • Primary Endpoint Definition:

    • Scale: Time to clinical recovery, defined as the first day on which the patient was either discharged from the hospital or, if remaining in the hospital, was no longer requiring supplemental oxygen and no longer requiring ongoing medical care. Recovery was assessed on an eight-category ordinal scale.

Molnupiravir: MOVe-OUT Trial
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[12][17]

  • Participants: Non-hospitalized adults with mild-to-moderate COVID-19 at high risk for progression to severe disease.[12][17]

  • Intervention: Molnupiravir (800 mg) or placebo administered orally every 12 hours for 5 days.[12]

  • Primary Endpoint Definition:

    • Event: Hospitalization for at least 24 hours for acute care or death from any cause.[17]

    • Timeframe: Assessed through Day 29.

Visualizing the Pathways and Processes

This compound's Dual-Inhibition Mechanism of Action

Bemnifosbuvir_Mechanism cluster_cell Infected Host Cell This compound This compound (AT-527) (Oral Prodrug) AT_511 AT-511 (Intermediate) This compound->AT_511 Intracellular Metabolism AT_9010 AT-9010 (Active Triphosphate) AT_511->AT_9010 Phosphorylation Inhibition Inhibition AT_9010->Inhibition SARS_CoV_2_Replication SARS-CoV-2 RNA Replication RdRp RNA-dependent RNA Polymerase (RdRp) (nsp12) RdRp->SARS_CoV_2_Replication NiRAN Nidovirus RdRp-associated Nucleotidyltransferase (NiRAN) (nsp12) NiRAN->SARS_CoV_2_Replication Inhibition->RdRp Inhibition->NiRAN

Caption: Dual inhibitory mechanism of this compound on SARS-CoV-2 replication.

Generalized Clinical Trial Workflow for Oral Antivirals

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Period (e.g., 5 Days) cluster_followup Follow-up & Data Collection Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Symptoms, Vitals, Viral Load) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1) Baseline_Assessment->Randomization Treatment_Arm Investigational Drug (e.g., this compound) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Daily_Assessments Daily Symptom & Safety Monitoring Treatment_Arm->Daily_Assessments Placebo_Arm->Daily_Assessments Viral_Load_Testing Periodic Viral Load Testing (e.g., Days 3, 5, 7) Daily_Assessments->Viral_Load_Testing Primary_Endpoint_Assessment Primary Endpoint Assessment (e.g., Hospitalization/Death at Day 29) Viral_Load_Testing->Primary_Endpoint_Assessment Data_Analysis Data Analysis & Reporting Primary_Endpoint_Assessment->Data_Analysis

Caption: A generalized workflow for oral antiviral COVID-19 clinical trials.

Conclusion

The clinical development journey of this compound for COVID-19 underscores the critical importance of selecting robust and clinically meaningful endpoints. While virological markers are valuable for demonstrating a drug's antiviral activity, the ultimate measure of success for a therapeutic in a pandemic setting is its ability to prevent severe disease, hospitalization, and death. The successful trials of Paxlovid, Remdesivir, and Molnupiravir all hinged on demonstrating a clear clinical benefit in high-risk populations. This comparative guide highlights the divergent paths taken in the clinical evaluation of these antivirals and serves as a valuable case study for future drug development endeavors against emerging infectious diseases.

References

Bemnifosbuvir: A Comparative Safety Analysis Against Other Nucleotide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bemnifosbuvir (formerly AT-527) is an investigational oral nucleotide analog with a dual-mechanism of action that inhibits the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses.[1] This guide provides a comprehensive comparison of the safety profile of this compound with other established nucleotide analogs—sofosbuvir (B1194449), remdesivir (B604916), and tenofovir (B777) disoproxil fumarate (B1241708) (TDF)—supported by data from clinical trials.

Comparative Safety Profile of Nucleotide Analogs

The following table summarizes the treatment-emergent adverse events (TEAEs) reported in key clinical trials for this compound and its comparators. It is important to note that direct comparisons across trials should be made with caution due to differences in study design, patient populations (COVID-19, Hepatitis C, HIV), and duration of treatment.

Adverse EventThis compound (550 mg BID)[2] (COVID-19, Hospitalized)Placebo[2] (COVID-19, Hospitalized)Sofosbuvir + Ribavirin[3] (HCV Genotype 2/3)Peginterferon + Ribavirin[3] (HCV Genotype 2/3)Remdesivir[4] (COVID-19, Hospitalized)Placebo[4] (COVID-19, Hospitalized)Tenofovir DF + FTC/EFV[5] (HIV, Treatment-Naïve)Stavudine (B1682478) + 3TC/EFV[5] (HIV, Treatment-Naïve)
Any Adverse Event Similar to Placebo-------
Serious Adverse Events 0%2.5% (1/40)--24.6%31.6%--
Headache 7.3% (3/41)10% (4/40)22%35%----
Nausea 4.9% (2/41)5% (2/40)17%29%>10%>10%--
Fatigue 2.4% (1/41)10% (4/40)38%55%----
Diarrhea 4.9% (2/41)2.5% (1/40)------
Vomiting 2.4% (1/41)2.5% (1/40)------
Increased ALT 2.4% (1/41)2.5% (1/40)-->10%>10%--
Increased AST 2.4% (1/41)2.5% (1/40)-->10%>10%--

Note: Data for this compound is from a Phase II study in hospitalized patients with moderate COVID-19.[2] Data for Sofosbuvir is from the FISSION trial.[3] Data for Remdesivir is from the ACTT-1 trial.[4] Data for Tenofovir DF is from Study 903.[5] A dash (-) indicates that the data was not reported in the cited source.

In a Phase 2 study involving ambulatory patients with mild to moderate COVID-19 (MOONSONG study), this compound at a 550 mg dose was well-tolerated.[6][7] However, a higher dose of 1,100 mg was associated with a greater incidence of nausea (10.0%) and vomiting (16.7%) compared to placebo (2.5% for each).[2][6] For Hepatitis C, a combination regimen of this compound and ruzasvir (B610607) was reported to be generally safe and well-tolerated, with no drug-related serious adverse events or treatment discontinuations in a Phase 2 trial.

Experimental Protocols

This compound - Phase II COVID-19 Trial (NCT04396106)

This was a randomized, double-blind, placebo-controlled study in adults hospitalized with moderate COVID-19.[1][8] Participants were randomized 1:1 to receive either this compound 550 mg or a matching placebo orally twice daily for 5 days.[1] The primary endpoints were safety and the proportion of patients with progressive respiratory insufficiency up to day 14.[8] Adverse events, serious adverse events, and other safety parameters were monitored daily.[1]

Sofosbuvir - FISSION Trial (NCT01497366)

This was a randomized, open-label, non-inferiority trial in treatment-naïve patients with HCV genotype 2 or 3.[3][9] Patients were randomized to receive either sofosbuvir (400 mg once daily) plus ribavirin (B1680618) for 12 weeks or peginterferon alfa-2a plus ribavirin for 24 weeks.[3][10] The primary endpoint was a sustained virologic response 12 weeks after the end of therapy.[3] Safety assessments included monitoring of adverse events and laboratory abnormalities.[10]

Remdesivir - ACTT-1 Trial (NCT04280705)

This was a randomized, double-blind, placebo-controlled trial in hospitalized adults with COVID-19 and evidence of lower respiratory tract involvement.[11][12][13] Patients received either intravenous remdesivir (200 mg loading dose on day 1, followed by 100 mg daily for up to 9 days) or a matching placebo.[4][12] The primary outcome was the time to recovery, defined by an eight-category ordinal scale.[12]

Tenofovir Disoproxil Fumarate - Study 903

This was a 144-week, randomized, double-blind, active-controlled study in treatment-naïve HIV-1-infected patients.[5] Patients received either tenofovir DF (300 mg once daily) or stavudine, in combination with lamivudine (B182088) and efavirenz (B1671121).[5] The primary efficacy endpoint was the proportion of patients with HIV-1 RNA levels below 400 copies/mL at week 48. Safety and tolerability were also assessed.

Mechanism of Action: A Comparative View

This compound and Sofosbuvir are both nucleotide analogs that target the viral RNA-dependent RNA polymerase (RdRp), but they exhibit some differences in their mechanism.

G cluster_this compound This compound cluster_sofosbuvir Sofosbuvir bem_prodrug This compound (Prodrug) bem_active AT-9010 (Active Triphosphate) bem_prodrug->bem_active Intracellular Metabolism bem_rdrp RdRp Inhibition (Chain Termination) bem_active->bem_rdrp bem_niran NiRAN Inhibition bem_active->bem_niran bem_replication Viral RNA Replication Blocked bem_rdrp->bem_replication bem_niran->bem_replication sof_prodrug Sofosbuvir (Prodrug) sof_active GS-461203 (Active Triphosphate) sof_prodrug->sof_active Intracellular Metabolism sof_rdrp RdRp Inhibition (Chain Termination) sof_active->sof_rdrp sof_replication Viral RNA Replication Blocked sof_rdrp->sof_replication

Caption: Comparative mechanism of action for this compound and Sofosbuvir.

This compound is a guanosine (B1672433) nucleotide analog that, after intracellular conversion to its active triphosphate form (AT-9010), targets the viral RdRp, leading to chain termination of the nascent viral RNA.[14][15] Uniquely, it also inhibits the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain, another essential part of the viral replication machinery.[1][16] This dual inhibition may contribute to a higher barrier to resistance.

Sofosbuvir, a uridine (B1682114) nucleotide analog, also acts as a prodrug that is metabolized to its active triphosphate form (GS-461203).[17][18] This active metabolite is incorporated into the growing HCV RNA chain by the NS5B RNA polymerase, resulting in chain termination and the cessation of viral replication.[17][18][19]

References

Bemnifosbuvir Cross-Resistance: A Comparative Analysis with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of bemnifosbuvir with other key antiviral agents for Hepatitis C Virus (HCV) and SARS-CoV-2. The information is compiled from preclinical and clinical research, offering insights into this compound's performance against drug-resistant viral variants.

Executive Summary

This compound, a novel guanosine (B1672433) nucleotide analog, demonstrates a high barrier to resistance and maintains potent activity against viral strains resistant to other classes of antiviral drugs.[1][2] As an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), this compound's mechanism of action is central to its favorable resistance profile.[3][4] For SARS-CoV-2, this compound exhibits a unique dual mechanism, targeting both the RdRp and the NiRAN (nidovirus RdRp-associated nucleotidyltransferase) domains of the nsp12 polymerase, which is thought to further diminish the likelihood of resistance development.[5][6] In the context of HCV, this compound has shown significant potency against variants resistant to the widely used NS5B inhibitor, sofosbuvir (B1194449), and maintains activity against strains with resistance-associated substitutions (RASs) to NS5A inhibitors.[5]

Cross-Resistance Profile of this compound in Hepatitis C Virus (HCV)

In vitro studies have consistently demonstrated this compound's robust activity against HCV genotypes that harbor resistance-associated substitutions to other direct-acting antivirals (DAAs).

Comparison with NS5B Polymerase Inhibitors

This compound has shown superior potency compared to sofosbuvir, another nucleotide analog NS5B polymerase inhibitor, particularly against resistant strains.

Viral VariantAntiviral AgentFold Change in EC50 vs. Wild-TypeReference
S282T This compoundFully Active
SofosbuvirResistant
L159F/S282T This compoundNot Resistant[7]
SofosbuvirResistant[7]

Note: Specific fold-change values were not consistently reported across all sources, but the qualitative activity is consistently highlighted. Some sources state this compound is up to 58-fold more potent than sofosbuvir against resistant strains.

Comparison with NS5A Inhibitors

This compound maintains its antiviral activity against HCV variants with resistance-associated substitutions to NS5A inhibitors, a different class of DAAs. This makes it a valuable component in combination therapies.

Viral GenotypeNS5A Resistance-Associated Variants (RAVs)Antiviral AgentActivityReference
GT1a M28V+Q30R, M28T+T64A, L31M+H58PThis compoundRetains Activity[7]
GT3a A30K, Y93HThis compoundRetains Activity[7]

Cross-Resistance Profile of this compound in SARS-CoV-2

While specific cross-resistance data with other SARS-CoV-2 antivirals like nirmatrelvir (B3392351) (a protease inhibitor) or remdesivir (B604916) (another polymerase inhibitor) is not yet extensively published, the unique dual mechanism of action of this compound suggests a high barrier to resistance.[5][6] In vitro studies indicate that this compound is a potent inhibitor of various SARS-CoV-2 variants of concern.[2]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of antiviral cross-resistance.

HCV Replicon Assay for Antiviral Susceptibility

This in vitro assay is fundamental for determining the potency of antiviral compounds against different HCV genotypes and resistant variants.

  • Cell Culture : Human hepatoma cells (e.g., Huh-7) harboring subgenomic HCV replicons are cultured in DMEM supplemented with fetal bovine serum, antibiotics, and G418 (for selection of replicon-containing cells).[8]

  • Compound Preparation : The antiviral agent is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.[8]

  • Assay Procedure :

    • Replicon-containing cells are seeded in 96-well plates.[8]

    • After cell attachment, the culture medium is replaced with medium containing the serially diluted antiviral compound.[8]

    • Plates are incubated for a defined period (e.g., 72 hours).[8]

    • HCV replication is quantified. For replicons containing a reporter gene like luciferase, a luciferase assay is performed. Alternatively, HCV RNA levels can be measured by RT-qPCR.[8][9]

  • Data Analysis : The 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication, is calculated from the dose-response curve.[9] A cytotoxicity assay (e.g., measuring ATP levels) is run in parallel to determine the 50% cytotoxic concentration (CC50).[8] The fold-resistance is calculated by dividing the EC50 for the resistant mutant by the EC50 for the wild-type virus.[9]

In Vitro Selection of Drug-Resistant HCV Mutants

This method is used to generate and identify viral mutations that confer resistance to an antiviral agent.

  • Long-term Culture : HCV replicon-containing cells are cultured in the presence of the antiviral drug at a starting concentration near its EC50.[10][11]

  • Dose Escalation : The concentration of the antiviral drug is gradually increased in a stepwise manner as the cells adapt and continue to grow.[4][10]

  • Isolation of Resistant Colonies : Once cells are able to proliferate at high concentrations of the drug, individual resistant cell colonies are isolated and expanded.[9]

  • Phenotypic and Genotypic Characterization :

    • Phenotypic Analysis : The level of resistance of the selected clones is confirmed by determining the EC50 of the antiviral drug against these clones and comparing it to the wild-type replicon.[12]

    • Genotypic Analysis : The HCV RNA from the resistant clones is sequenced to identify mutations in the target protein (e.g., NS5B for this compound).[13]

Visualizations

experimental_workflow cluster_selection In Vitro Resistance Selection cluster_characterization Characterization of Resistant Mutants start HCV Replicon Cells culture Long-term culture with increasing drug concentration start->culture isolate Isolate resistant colonies culture->isolate phenotype Phenotypic Analysis (EC50 determination) isolate->phenotype genotype Genotypic Analysis (Sequencing) isolate->genotype

Workflow for in vitro selection and characterization of drug-resistant HCV mutants.

mechanism_of_action This compound This compound (Prodrug) Active_Metabolite Active Triphosphate Metabolite This compound->Active_Metabolite Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Inhibits NiRAN Nidovirus RdRp-associated Nucleotidyltransferase (NiRAN) (for SARS-CoV-2) Active_Metabolite->NiRAN Inhibits Replication_Block Inhibition of Viral RNA Replication RdRp->Replication_Block NiRAN->Replication_Block

Dual mechanism of action of this compound against SARS-CoV-2 polymerase.

References

Bemnifosbuvir Demonstrates High Efficacy in Antiviral-Experienced Hepatitis C Populations, Offering a Promising Alternative to Current Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, December 15, 2025 – Bemnifosbuvir, an investigatory oral nucleotide polymerase inhibitor, has shown significant promise in treating Hepatitis C virus (HCV) infections, particularly in patient populations who have not responded to other direct-acting antiviral (DAA) therapies. In combination with the NS5A inhibitor ruzasvir (B610607), this compound has achieved high rates of sustained virologic response (SVR) in clinical trials. This guide provides a comprehensive comparison of this compound's performance against other antiviral alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound's primary advantage lies in its potent activity against HCV variants resistant to other antivirals, notably sofosbuvir (B1194449). In-vitro studies have demonstrated that this compound is approximately 10-fold more active than sofosbuvir against a range of HCV genotypes and remains fully active against sofosbuvir-resistant S282T variants with up to 58-fold greater potency. This suggests a high barrier to resistance for this compound.

Comparative Efficacy in Treatment-Experienced HCV Patients

While clinical trial data for this compound in DAA-experienced populations is still emerging, the combination of this compound and ruzasvir has demonstrated robust efficacy in treatment-naive patients, including those with compensated cirrhosis. The Phase 2 clinical trial (NCT05904470) of this combination therapy reported a 98% SVR12 rate in the per-protocol treatment-adherent population. For comparison, established therapies for treatment-experienced patients are presented below.

Treatment RegimenPatient PopulationSustained Virologic Response (SVR12) RateKey Findings
This compound + Ruzasvir Treatment-Naive (including compensated cirrhosis)98% (Per-Protocol, Adherent)High efficacy in an 8-week treatment course. Data in DAA-experienced patients is forthcoming.
Glecaprevir/Pibrentasvir (B610101) Prior DAA Therapy Failures91.1% - 97.9%Effective retreatment option for patients who have failed other DAA regimens.
Sofosbuvir/Velpatasvir (B611656) Treatment-Experienced~98% (Real-world studies)Highly effective across genotypes in treatment-experienced patients.
Sofosbuvir/Velpatasvir/Voxilaprevir Prior DAA Failures (including NS5A inhibitor experience)90% - 99%Recommended for patients who have failed other DAA regimens.

Mechanism of Action: A Differentiated Approach

This compound is a prodrug that is metabolized to its active triphosphate form, AT-9010. This active metabolite acts as a chain terminator by inhibiting the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. Its mechanism is distinct from other polymerase inhibitors, contributing to its high barrier to resistance. When combined with ruzasvir, an NS5A inhibitor that targets a different part of the viral replication complex, the regimen provides a synergistic antiviral effect.

For comparison, sofosbuvir is also a nucleotide analog NS5B polymerase inhibitor. Glecaprevir is an NS3/4A protease inhibitor, and pibrentasvir and velpatasvir are NS5A inhibitors. The combination of different mechanisms of action is a key strategy in overcoming antiviral resistance.

HCV Antiviral Mechanisms of Action cluster_this compound This compound/Ruzasvir Regimen cluster_alternatives Alternative DAA Regimens This compound This compound AT-9010 (active form) AT-9010 (active form) This compound->AT-9010 (active form) Metabolism HCV NS5B Polymerase HCV NS5B Polymerase AT-9010 (active form)->HCV NS5B Polymerase Inhibits Viral RNA Replication Viral RNA Replication HCV NS5B Polymerase->Viral RNA Replication Ruzasvir Ruzasvir HCV NS5A HCV NS5A Ruzasvir->HCV NS5A Inhibits HCV NS5A->Viral RNA Replication Sofosbuvir Sofosbuvir Active Triphosphate Active Triphosphate Sofosbuvir->Active Triphosphate Metabolism Active Triphosphate->HCV NS5B Polymerase Inhibits Glecaprevir Glecaprevir HCV NS3/4A Protease HCV NS3/4A Protease Glecaprevir->HCV NS3/4A Protease Inhibits Viral Protein Processing Viral Protein Processing HCV NS3/4A Protease->Viral Protein Processing Velpatasvir/Pibrentasvir Velpatasvir/Pibrentasvir HCV NS5A_alt HCV NS5A Velpatasvir/Pibrentasvir->HCV NS5A_alt Inhibits Viral RNA Replication_alt Viral RNA Replication HCV NS5A_alt->Viral RNA Replication_alt

Figure 1: Simplified signaling pathways of this compound and alternative DAAs.

This compound in COVID-19

This compound was also investigated for the treatment of COVID-19. However, the global Phase 3 SUNRISE-3 trial, which enrolled over 2,200 high-risk patients with mild to moderate COVID-19, did not meet its primary endpoint of reducing all-cause hospitalization or death.[1] Consequently, Atea Pharmaceuticals is not pursuing a regulatory pathway for this compound in this indication. For comparison, other oral antivirals have shown efficacy in specific COVID-19 populations.

TreatmentPatient PopulationKey Efficacy Endpoint
This compound High-risk, mild to moderate COVID-19Did not meet primary endpoint of reducing hospitalization or death.[1]
Nirmatrelvir/ritonavir (Paxlovid) High-risk, non-hospitalized COVID-19Significant reduction in hospitalization or death.
Remdesivir Hospitalized COVID-19Shorter time to recovery.

Experimental Protocols

In Vitro Antiviral Activity and Resistance Testing (HCV Replicon Assay)

Objective: To determine the half-maximal effective concentration (EC50) of this compound and to select for and characterize resistant viral variants.

Methodology:

  • Cell Culture and Replicon Transfection: Huh-7 cells are cultured and transfected with subgenomic HCV replicon RNA constructs of various genotypes. These replicons contain a selectable marker, such as neomycin phosphotransferase II, allowing for the selection of cells that are actively replicating the viral RNA.

  • Compound Treatment: Transfected cells are seeded in 96-well plates and treated with serial dilutions of this compound or a comparator antiviral (e.g., sofosbuvir).

  • Quantification of HCV RNA: After a 72-hour incubation period, total cellular RNA is extracted. HCV RNA levels are quantified using a one-step quantitative reverse transcription polymerase chain reaction (qRT-PCR) assay targeting a conserved region of the HCV genome.

  • EC50 Determination: The EC50 value, the concentration of the drug that inhibits 50% of viral replication, is calculated from the dose-response curve.

  • Resistance Selection: To select for resistant variants, replicon-containing cells are cultured in the presence of increasing concentrations of this compound over several passages.

  • Genotypic and Phenotypic Analysis of Resistant Variants: The NS5B coding region of the replicon RNA from resistant colonies is sequenced to identify mutations. The identified mutations are then introduced into the wild-type replicon construct via site-directed mutagenesis, and their effect on drug susceptibility is confirmed by re-evaluating the EC50.

HCV Replicon Assay Workflow Huh-7 Cells Huh-7 Cells Transfection Transfection Huh-7 Cells->Transfection HCV Replicon RNA HCV Replicon RNA HCV Replicon RNA->Transfection Selection (G418) Selection (G418) Transfection->Selection (G418) Replicon Cell Line Replicon Cell Line Selection (G418)->Replicon Cell Line Treatment with this compound Treatment with this compound Replicon Cell Line->Treatment with this compound Resistance Selection Resistance Selection Replicon Cell Line->Resistance Selection RNA Extraction RNA Extraction Treatment with this compound->RNA Extraction qRT-PCR qRT-PCR RNA Extraction->qRT-PCR EC50 Determination EC50 Determination qRT-PCR->EC50 Determination Sequencing Sequencing Resistance Selection->Sequencing Characterization Characterization Sequencing->Characterization

Figure 2: Workflow for determining in vitro antiviral efficacy and resistance.
Phase 2 Clinical Trial of this compound and Ruzasvir (NCT05904470)

Objective: To evaluate the safety, efficacy, and pharmacokinetics of a once-daily oral combination of this compound and ruzasvir in treatment-naive adults with chronic HCV infection, with and without compensated cirrhosis.

Study Design: An open-label, multi-center study.

Patient Population: Approximately 280 treatment-naive adults with chronic HCV genotypes 1-6 infection. The study included a lead-in cohort of 60 patients without cirrhosis.

Intervention:

  • This compound 550 mg orally once daily.

  • Ruzasvir 180 mg orally once daily.

  • Treatment duration: 8 weeks.

Primary Endpoints:

  • Safety and tolerability.

  • Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as HCV RNA below the lower limit of quantification.

Secondary Endpoints:

  • Pharmacokinetics of this compound and ruzasvir.

  • Virologic failure rates.

  • Emergence of resistance-associated substitutions.

Conclusion

This compound, in combination with ruzasvir, represents a promising future therapeutic option for chronic HCV infection, particularly for patients with resistance to existing antiviral agents. Its potent pan-genotypic activity and high barrier to resistance address key unmet needs in the evolving landscape of HCV treatment. While its development for COVID-19 has been discontinued, its performance in HCV clinical trials warrants continued investigation and offers hope for a more effective and convenient cure for a broader range of patients. Further data from ongoing and planned Phase 3 trials will be crucial in fully defining its role in the management of HCV.

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of Bemnifosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Bemnifosbuvir, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This document provides a step-by-step guide for the safe and compliant disposal of this investigational antiviral compound.

I. Pre-Disposal Handling and Storage

Before disposal, proper handling and storage of this compound are essential to prevent contamination and ensure safety.

  • Handling: Always handle this compound in a well-ventilated area.[1] Personal protective equipment (PPE), including suitable protective clothing, gloves, and eye protection, should be worn to avoid contact with skin and eyes.[1] To prevent fire hazards from electrostatic discharge, use non-sparking tools.[1]

  • Storage: Store this compound in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1] It should be stored separately from foodstuffs and other incompatible materials.[1]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Safety First: Ensure the spill area is well-ventilated and remove all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment during cleanup.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the chemical to enter drains or sewer systems, as discharge into the environment must be avoided.[1]

  • Cleanup: Collect the spilled material and place it in suitable, closed containers for disposal.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

III. Disposal of Unused or Waste this compound

The primary methods for the disposal of this compound involve chemical destruction or controlled incineration.

  • Licensed Chemical Destruction: The material can be sent to a licensed chemical destruction plant for disposal.[1]

  • Controlled Incineration: Alternatively, controlled incineration with flue gas scrubbing is a suitable method.[1]

Important Considerations:

  • Do not dispose of this compound by discharging it into sewer systems.[1]

  • Avoid contaminating water, foodstuffs, animal feed, or seeds with the compound during storage or disposal.[1]

IV. Disposal of Contaminated Packaging

The packaging that has contained this compound must also be disposed of properly.

  • Decontamination: Containers can be triply rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]

  • Disposal of Unusable Packaging: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • Incineration of Combustible Packaging: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

cluster_start Start: this compound Waste cluster_assessment Waste Type Assessment cluster_procedures Disposal & Handling Procedures cluster_packaging_options Packaging Disposal Options start Identify this compound Waste (Unused product, contaminated material, or packaging) is_spill Spill or Leakage? start->is_spill is_packaging Contaminated Packaging? is_spill->is_packaging No spill_cleanup Contain & Clean Up Spill - Use spark-proof tools - Place in sealed container for disposal is_spill->spill_cleanup Yes dispose_product Dispose of Chemical Waste - Licensed chemical destruction plant - Controlled incineration with flue gas scrubbing is_packaging->dispose_product No (Unused Product) handle_packaging Handle Contaminated Packaging is_packaging->handle_packaging Yes spill_cleanup->dispose_product rinse_recycle Triple Rinse & Recycle/Recondition handle_packaging->rinse_recycle puncture_landfill Puncture & Sanitary Landfill handle_packaging->puncture_landfill incinerate_packaging Controlled Incineration handle_packaging->incinerate_packaging

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Bemnifosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Bemnifosbuvir (also known as AT-511 for the free base and AT-527 for the hemisulfate salt), a potent antiviral agent under investigation for the treatment of RNA virus infections, including Hepatitis C and COVID-19.[1] Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure risk, a combination of engineering controls and personal protective equipment is mandatory when handling this compound in a laboratory setting.

Engineering Controls:

  • Chemical Fume Hood: All weighing, reconstitution, and aliquotting of powdered this compound must be performed in a certified chemical fume hood.

  • Ventilation: Ensure adequate ventilation in all areas where the compound is used or stored to prevent the accumulation of vapors or dust.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.[2]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Double gloving is recommended when handling the pure compound or concentrated solutions.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.

  • Protective Clothing: A lab coat or disposable gown must be worn to prevent skin contact.[2]

Operational Plan: Handling and Preparation of Solutions

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

  • For long-term storage of stock solutions, -80°C is recommended for up to 6 months, while -20°C is suitable for up to 1 month.[3][4] Avoid repeated freeze-thaw cycles.[5]

Preparation of Stock Solutions:

  • Pre-calculation: Determine the required concentration and volume of the stock solution.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Solubilization: this compound is soluble in DMSO.[6] For in vivo studies, various formulations using co-solvents like PEG300, Tween-80, and SBE-β-CD can be prepared.[5]

  • Mixing: Add the solvent to the powdered compound and mix thoroughly until completely dissolved. Sonication may be recommended for some formulations.[7][8]

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings. Store at the recommended temperature.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Liquid Waste:

  • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not dispose of this waste down the drain.

Solid Waste:

  • All contaminated solid waste, including pipette tips, tubes, gloves, and paper towels, must be placed in a designated hazardous waste bag or container.

  • Empty vials and containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed containers can then be disposed of in the regular trash, provided all labels with personal information are defaced.[9]

Decontamination:

  • Work surfaces should be decontaminated using a suitable agent. A 1:9 dilution of household bleach with water is often effective for general biohazard decontamination.[10] For chemical decontamination, a neutralizing agent may be necessary depending on the surface and the specific procedures of your institution.[11]

  • All decontamination materials should be disposed of as hazardous solid waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its active metabolite.

PropertyValueSource
This compound (AT-511, Free Base)
Molecular FormulaC24H33FN7O7P[1]
Molecular Weight581.53 g/mol [2][8]
CAS Number1998705-64-8[1][2]
This compound Hemisulfate (AT-527)
CAS Number2241337-84-6[1]
Antiviral Activity (EC90)
SARS-CoV-2 (in human airway epithelial cells)0.47 µM[3][4][12][13]
Antiviral Activity (EC50)
HCV Genotype 1a12.8 nM[4][12][13]
HCV Genotype 1b12.5 nM[4][12][13]
HCV Genotype 2a9.2 nM[4][12][13]
HCV Genotype 3a10.3 nM[4][12][13]
HCV Genotype 4a14.7 nM[4][12][13]
HCV Genotype 5a28.5 nM[4][12][13]
Toxicity
Cytotoxicity (TC50 in human iPSC-cardiomyocytes)> 100 µM[14]
Inhibition of human DNA polymerases α, β, and γ (IC50)> 100 µM[14]
Inhibition of human mitochondrial RNA polymerase (PolRMT) (IC50)> 100 µM[14]

Experimental Protocols

Detailed Methodology for In Vitro Antiviral Activity Assay in Huh-7 Cells

This protocol outlines a typical experiment to determine the antiviral efficacy of this compound against a target virus (e.g., a coronavirus) in the Huh-7 human hepatoma cell line.

1. Cell Culture and Seeding: a. Culture Huh-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a 5% CO2 incubator. b. Seed the Huh-7 cells into 96-well plates at a density that will result in 80-100% confluency at the time of infection.[14]

2. Compound Preparation: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

3. Infection and Treatment: a. When the cells are confluent, remove the culture medium. b. Infect the cells with the virus at a predetermined multiplicity of infection (MOI). c. After a 1-2 hour incubation period to allow for viral entry, remove the virus-containing medium. d. Add the medium containing the different concentrations of this compound to the respective wells. Include a no-drug virus control and a no-virus cell control.

4. Incubation: a. Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate to the virus's replication cycle (e.g., 48-72 hours).

5. Assessment of Antiviral Activity (Cytopathic Effect - CPE - Reduction Assay): a. After the incubation period, visually inspect the cells for CPE under a microscope. b. To quantify cell viability, use a method such as the neutral red uptake assay.[14] i. Remove the culture medium and add a solution of neutral red dye. ii. Incubate for approximately 2 hours. iii. Remove the dye, wash the cells with phosphate-buffered saline (PBS), and then extract the incorporated dye with a destaining solution. iv. Read the optical density on a spectrophotometer at 540 nm. c. Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE reduction against the drug concentration and fitting the data to a dose-response curve.

Visualizations

Metabolic Activation Pathway of this compound

This compound is a prodrug that requires intracellular metabolic activation to its pharmacologically active triphosphate form, AT-9010.[1] This process is catalyzed by a series of host cell enzymes.[12][14] The active triphosphate, AT-9010, then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.[1][15]

Bemnifosbuvir_Metabolic_Pathway This compound This compound (AT-527/AT-511) (Extracellular) AT_551 AT-551 (L-alanine phosphoramidate (B1195095) intermediate) This compound->AT_551 Cathepsin A (CatA) & Carboxylesterase 1 (CES1) AT_8003 AT-8003 (Monophosphate intermediate) AT_551->AT_8003 Histidine Triad Nucleotide- Binding Protein 1 (HINT1) AT_273_MP AT-273-MP (Guanosine monophosphate analog) AT_8003->AT_273_MP Adenosine Deaminase-Like Protein 1 (ADALP1) AT_9010_DP AT-9010-DP (Diphosphate intermediate) AT_273_MP->AT_9010_DP Guanylate Kinase 1 (GUK1) AT_9010 AT-9010 (Active Triphosphate) AT_9010_DP->AT_9010 Nucleoside Diphosphate Kinase (NDPK) RdRp Viral RNA-dependent RNA Polymerase (RdRp) AT_9010->RdRp Competitively Inhibits Inhibition Inhibition of Viral RNA Replication RdRp->Inhibition Leads to

Caption: Metabolic activation pathway of this compound to its active triphosphate form, AT-9010.

Experimental Workflow for Antiviral Activity Assay

The following diagram illustrates the key steps in determining the in vitro antiviral efficacy of this compound.

Antiviral_Assay_Workflow start Start seed_cells Seed Huh-7 cells in 96-well plate start->seed_cells prepare_drug Prepare serial dilutions of this compound seed_cells->prepare_drug infect_cells Infect cells with virus prepare_drug->infect_cells add_drug Add this compound dilutions to infected cells infect_cells->add_drug incubate Incubate for 48-72 hours add_drug->incubate assess_cpe Assess Cytopathic Effect (CPE) (e.g., Neutral Red Assay) incubate->assess_cpe calculate_ec50 Calculate EC50 value assess_cpe->calculate_ec50 end End calculate_ec50->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.